8-(Phenylazo)guanine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
79953-00-7 |
|---|---|
Molecular Formula |
C11H9N7O |
Molecular Weight |
255.24 g/mol |
IUPAC Name |
2-amino-8-phenyldiazenyl-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C11H9N7O/c12-10-14-8-7(9(19)16-10)13-11(15-8)18-17-6-4-2-1-3-5-6/h1-5H,(H4,12,13,14,15,16,19) |
InChI Key |
NPENGZXGYSJPLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=NC3=C(N2)C(=O)NC(=N3)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 8-(Phenylazo)guanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of 8-(Phenylazo)guanine, a C8-substituted purine derivative of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document outlines a plausible synthetic route and predicted characterization data based on established chemical principles and spectral data from analogous compounds.
Synthesis of this compound
The synthesis of this compound is proposed to proceed via a classical diazonium coupling reaction. This well-established method in organic chemistry involves two key steps: the diazotization of aniline to form a benzenediazonium salt, followed by the electrophilic aromatic substitution of this salt onto the electron-rich C8 position of the guanine ring.
Experimental Protocol
Materials:
-
Aniline
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Guanine
-
Sodium Hydroxide (NaOH)
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ice
-
Standard laboratory glassware and equipment
Procedure:
Step 1: Diazotization of Aniline
-
In a beaker, dissolve a specific molar equivalent of aniline in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline hydrochloride solution. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.
-
Stir the resulting solution for an additional 20-30 minutes at 0-5 °C to ensure complete formation of the benzenediazonium chloride.
Step 2: Azo Coupling with Guanine
-
In a separate reaction vessel, dissolve guanine in an alkaline solution (e.g., aqueous sodium hydroxide) or a suitable polar aprotic solvent like DMF to facilitate the reaction.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared cold benzenediazonium chloride solution to the guanine solution with vigorous stirring.
-
Maintain the reaction mixture at a low temperature and a slightly alkaline pH to promote coupling at the C8 position of the guanine.
-
Allow the reaction to proceed for several hours, monitoring the formation of a colored precipitate, which indicates the formation of the azo compound.
-
After the reaction is complete, the crude this compound can be isolated by filtration.
-
Purify the product by recrystallization from an appropriate solvent system to obtain the final product.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound would be carried out using a combination of spectroscopic and analytical techniques. The following table summarizes the expected characterization data based on the analysis of structurally related compounds.
| Technique | Parameter | Expected Value/Observation |
| Appearance | Physical State | Colored solid (likely orange, red, or yellow) |
| Melting Point | (°C) | Expected to be >300 °C (with decomposition) |
| ¹H NMR | Chemical Shift (δ, ppm) | Aromatic protons (phenyl group): ~7.0-8.0 ppm; N-H protons (guanine): ~10-12 ppm; C-H (guanine, if observable): ~8.0-8.5 ppm |
| ¹³C NMR | Chemical Shift (δ, ppm) | Aromatic carbons (phenyl group): ~120-150 ppm; Guanine carbons: C2, C4, C5, C6, C8 - specific shifts would require computational modeling or empirical data. C8 is expected to be significantly shifted downfield upon substitution. |
| UV-Vis Spectroscopy | λmax (nm) | Expected absorption bands in the UV region (~250-280 nm) characteristic of the purine system, and a visible band (~350-450 nm) corresponding to the π-π* transition of the azo chromophore. |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | N-H stretching (guanine): ~3100-3400 cm⁻¹; C=O stretching (guanine): ~1680-1700 cm⁻¹; N=N stretching (azo group): ~1400-1450 cm⁻¹ (often weak); Aromatic C-H and C=C stretching. |
| Mass Spectrometry (MS) | m/z | Expected [M+H]⁺ for C₁₁H₉N₇O at approximately 256.09. High-resolution mass spectrometry would provide the exact mass. |
Potential Signaling Pathway Involvement
While the specific biological activities of this compound are not extensively documented, other 8-substituted guanine derivatives have been shown to interact with various biological targets. For instance, they can act as inhibitors of enzymes such as purine nucleoside phosphorylase (PNP) or as modulators of signaling pathways involving kinases. A hypothetical signaling pathway diagram illustrates how such a compound might exert its effects.
Caption: Hypothetical enzyme inhibition pathway.
This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are encouraged to use this information as a starting point for their investigations, with the understanding that optimization of the synthetic protocol and empirical determination of the characterization data are essential next steps.
The Photophysics of 8-(Phenylazo)guanine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated photophysical properties of 8-(Phenylazo)guanine, a molecule of significant interest for its potential applications in photopharmacology and the development of photoswitchable biomaterials. Due to a scarcity of direct experimental data for this compound in the existing literature, this document synthesizes information from closely related azobenzene-modified guanosine derivatives and general principles of azobenzene photochemistry to offer a predictive and practical resource.
Introduction to this compound
This compound is a synthetic derivative of the purine nucleobase guanine, where a phenylazo group is attached at the C8 position. This modification introduces a photoswitchable azobenzene moiety, allowing for the reversible control of its structure and, consequently, its biological activity using light. The core of its functionality lies in the trans-cis isomerization of the azobenzene group, which can be triggered by specific wavelengths of light. The trans isomer is generally the more thermodynamically stable form, while the cis isomer can be populated upon UV-A irradiation. Reversion to the trans form can occur either thermally or upon irradiation with visible light. This ability to reversibly alter molecular geometry makes this compound a compelling candidate for applications in drug delivery, gene regulation, and molecular probes.
Anticipated Photophysical Properties
The photophysical properties of this compound are dominated by the electronic transitions of the azobenzene moiety. The following table summarizes the expected quantitative data, inferred from studies on azobenzene-modified DNA and other related compounds. It is crucial to note that these values are estimates and would require experimental verification for this compound itself.
| Parameter | trans-8-(Phenylazo)guanine | cis-8-(Phenylazo)guanine | Reference Compounds |
| Absorption Maximum (λmax) | ~320-350 nm (π-π* transition) | ~320-350 nm (π-π* transition) | Azobenzene-modified DNA |
| ~440-450 nm (n-π* transition) | |||
| Molar Extinction Coefficient (ε) | High for π-π* transition | Lower for π-π* transition | General Azobenzene Properties |
| Low for n-π* transition | Higher for n-π* transition | ||
| Emission Maximum (λem) | Typically non-emissive or very weakly fluorescent | Typically non-emissive or very weakly fluorescent | Azobenzene in constrained environments[1] |
| Fluorescence Quantum Yield (ΦF) | < 10⁻⁴[1] | < 10⁻⁴ | Azobenzene in various media[1] |
| Photoisomerization Quantum Yield (Φt→c) | 0.036 (in ssDNA) to 0.0056 (in dsDNA)[2] | - | Azobenzene-modified DNA[2] |
| Photoisomerization Quantum Yield (Φc→t) | - | Expected to be higher than Φt→c | General Azobenzene Properties |
| Excited State Lifetime (τ) | Picoseconds | Picoseconds | Ultrafast deactivation of guanine derivatives[3] |
Experimental Protocols
The characterization of the photophysical properties of this compound would involve a series of standard spectroscopic techniques. Below are detailed methodologies for key experiments.
Synthesis and Purification
The synthesis of this compound can be achieved through diazotization of aniline followed by an azo coupling reaction with guanine.
Protocol:
-
Diazotization of Aniline: Aniline is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to form the diazonium salt.
-
Azo Coupling: The freshly prepared diazonium salt solution is then added slowly to a cooled alkaline solution of guanine. The coupling reaction occurs at the C8 position of the guanine ring.
-
Purification: The resulting this compound precipitate is collected by filtration, washed with cold water, and purified by recrystallization or column chromatography to obtain the pure trans isomer.
UV-Visible Absorption Spectroscopy
This technique is used to determine the absorption maxima and molar extinction coefficients of the trans and cis isomers.
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol, or an aqueous buffer).
-
Measurement of trans Isomer: Record the absorption spectrum of the solution to determine the λmax of the π-π* and n-π* transitions of the trans form.
-
Photoswitching to cis Isomer: Irradiate the solution with UV light at the λmax of the π-π* transition (e.g., ~340 nm) until a photostationary state (PSS) is reached, indicated by no further changes in the absorption spectrum.
-
Measurement of cis-rich PSS: Record the absorption spectrum of the cis-rich PSS. The spectrum will show a decrease in the π-π* band and an increase in the n-π* band.
-
Isosbestic Point: Identify the isosbestic point(s), where the molar absorptivities of the trans and cis isomers are equal.
Fluorescence Spectroscopy
This is used to measure the emission spectra and fluorescence quantum yields.
Protocol:
-
Emission Spectrum: Excite the sample at the absorption maximum of the π-π* transition and record the emission spectrum. Azobenzenes are typically non-fluorescent, so any emission is expected to be very weak.
-
Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined relative to a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield is calculated using the following equation:
Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Photoisomerization Quantum Yield Determination
This experiment quantifies the efficiency of the light-induced trans-to-cis and cis-to-trans isomerization.
Protocol:
-
Actinometry: Use a chemical actinometer (e.g., ferrioxalate) to determine the photon flux of the light source at the irradiation wavelength.
-
Irradiation and Monitoring: Irradiate the this compound solution at a specific wavelength (e.g., 340 nm for t→c or 450 nm for c→t) for a known period. Monitor the change in absorbance at a wavelength where the two isomers have significantly different molar extinction coefficients.
-
Calculation: The photoisomerization quantum yield (Φ) is calculated as the number of molecules isomerized per photon absorbed.
Visualization of Key Processes
The following diagrams illustrate the fundamental photoswitching mechanism and a general workflow for the photophysical characterization of this compound.
Caption: Reversible trans-cis photoisomerization of this compound.
Caption: General workflow for the synthesis and photophysical characterization.
Conclusion
This compound represents a promising molecular tool for the optical control of biological systems. While direct experimental data on its photophysical properties are currently limited, this guide provides a robust, inferred framework for understanding its behavior based on the well-established photochemistry of azobenzene and related guanine derivatives. The provided experimental protocols offer a clear path for the future characterization of this and similar photoswitchable nucleobases, which will be critical for advancing their application in research and drug development. Further experimental investigation is essential to fully elucidate the specific photophysical parameters of this compound and unlock its full potential.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Photoisomerization quantum yield of azobenzene-modified DNA depends on local sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultrafast Excited-State Deactivation of 8-Hydroxy-2'-deoxyguanosine Studied by Femtosecond Fluorescence Spectroscopy and Quantum-Chemical Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
8-(Phenylazo)guanine as a Molecular Switch: A Technical Guide
Disclaimer: Extensive literature searches did not yield specific experimental data, detailed protocols, or quantitative analyses for 8-(Phenylazo)guanine as a molecular switch. This guide is a scientifically informed projection based on the well-established chemistry and photophysics of analogous compounds, including other azobenzene derivatives and substituted guanines. The experimental protocols and data presented herein are hypothetical and intended to serve as a framework for future research.
Introduction
This compound is a synthetic derivative of the nucleobase guanine, incorporating a photoswitchable azobenzene moiety at the C8 position. This modification imparts photochromic properties to the guanine scaffold, allowing for reversible isomerization between its stable trans and metastable cis forms upon irradiation with light of specific wavelengths. This light-induced conformational change can be harnessed to control biological processes with high spatiotemporal precision, positioning this compound as a promising candidate for applications in chemical biology, pharmacology, and materials science.
The core principle of its function as a molecular switch lies in the distinct geometries of the trans and cis isomers. The planar, elongated trans form can be switched to the non-planar, bent cis form using UV light. This transition can be reversed using visible light or through thermal relaxation. This reversible change in molecular shape can be used to modulate the activity of biomolecules, such as enzymes or nucleic acid structures, into which it is incorporated.
Synthesis
The synthesis of this compound can be hypothetically achieved through a diazotization reaction of aniline followed by an azo coupling with guanine.
Proposed Experimental Protocol: Synthesis of this compound
-
Diazotization of Aniline:
-
Dissolve aniline in 3 M HCl and cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C.
-
Stir the reaction mixture for 30 minutes at 0-5°C to ensure complete formation of the benzenediazonium chloride salt.
-
-
Azo Coupling:
-
Dissolve guanine in an alkaline solution (e.g., 1 M NaOH) and cool to 0-5°C.
-
Slowly add the freshly prepared benzenediazonium chloride solution to the guanine solution dropwise. The pH should be maintained in the alkaline range (pH 8-10) to facilitate the coupling reaction at the C8 position of guanine.
-
Stir the reaction mixture at 0-5°C for 2-3 hours. The formation of a colored precipitate should be observed.
-
-
Purification:
-
Filter the crude product and wash it with cold water and ethanol to remove unreacted starting materials and salts.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as a dimethylformamide (DMF)/water mixture, or by column chromatography on silica gel.
-
Photochemical Properties and Mechanism of Action
The defining characteristic of this compound as a molecular switch is its ability to undergo reversible photoisomerization.
-
trans-to-cis Isomerization: Upon irradiation with UV light (typically in the range of 320-380 nm), the thermodynamically stable trans isomer undergoes isomerization to the metastable cis isomer. This process involves a π→π* electronic transition in the azobenzene moiety.
-
cis-to-trans Isomerization: The reverse isomerization from cis to trans can be induced by irradiation with visible light (typically >420 nm) or can occur thermally. The rate of thermal relaxation is dependent on the solvent and the substitution pattern of the azobenzene.
The mechanism of action as a molecular switch is predicated on the significant structural differences between the two isomers. The trans form is nearly planar and extended, while the cis form has a bent, more compact structure. When incorporated into a biological system, this change in shape can modulate the function of the host molecule. For example, if this compound is part of a DNA aptamer, switching from the trans to the cis form could disrupt the aptamer's secondary structure, thereby altering its binding affinity for a target protein.
Hypothetical Quantitative Data
The following table summarizes the expected photophysical properties of this compound based on data for similar azobenzene-modified nucleosides.
| Property | trans-8-(Phenylazo)guanine | cis-8-(Phenylazo)guanine |
| Absorption Maximum (λmax) | ~350 nm (π→π) | ~440 nm (n→π) |
| Molar Extinction Coefficient | High | Low |
| Quantum Yield (Φtrans→cis) | ~0.1 - 0.3 | - |
| Quantum Yield (Φcis→trans) | - | ~0.4 - 0.6 |
| Thermal Half-life (t½) | Stable | Minutes to hours |
Proposed Experimental Protocols for Characterization
UV-Vis Spectroscopy
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, DMF, or an aqueous buffer).
-
Dilute the stock solution to a concentration that gives an absorbance of ~1 at the λmax of the trans isomer.
-
Record the absorption spectrum to determine the λmax of the trans form.
-
Irradiate the solution with a UV lamp (e.g., 365 nm) and record spectra at regular intervals until a photostationary state is reached. This will reveal the spectral changes corresponding to the formation of the cis isomer.
-
Subsequently, irradiate the solution with visible light (e.g., 450 nm) to induce back-isomerization to the trans form, again recording spectra over time.
NMR Spectroscopy
-
Dissolve a sample of this compound in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H NMR spectrum of the sample, which will correspond to the trans isomer.
-
Irradiate the NMR tube with a UV LED (fiber-optically coupled) while in the NMR spectrometer and acquire spectra to observe the appearance of new peaks corresponding to the cis isomer. The changes in chemical shifts, particularly of the aromatic protons, will confirm the isomerization.
Signaling Pathways and Applications
The true potential of this compound lies in its ability to be incorporated into systems that can influence biological signaling pathways. For instance, if incorporated into a guanine-rich DNA sequence that forms a G-quadruplex, light-induced isomerization could be used to control the formation or dissociation of this structure. G-quadruplexes are known to play roles in telomere maintenance and gene regulation, opening up possibilities for photomodulation of these processes.
Conclusion
While experimental data on this compound is currently lacking in the scientific literature, its chemical structure strongly suggests it would function as a robust molecular photoswitch. Based on the behavior of analogous compounds, it is anticipated to exhibit reversible photoisomerization with distinct spectral properties for its trans and cis forms. The hypothetical protocols and data presented in this guide provide a foundational framework for future research into this promising molecule. Experimental validation of these predictions is a crucial next step toward unlocking the potential of this compound for applications in the precise photocontrol of biological systems.
Spectroscopic Profile of 8-(Phenylazo)guanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-(Phenylazo)guanine, a derivative of the essential nucleic acid base guanine, presents a unique molecular scaffold with potential applications in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its development and application. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, including summaries of key quantitative data, detailed experimental protocols for its analysis, and visual representations of its structural and analytical workflows.
Introduction
Guanine and its derivatives are fundamental components of nucleic acids and play crucial roles in various biological processes. Chemical modification of the guanine structure, such as the introduction of a phenylazo group at the C8 position, can significantly alter its electronic, steric, and hydrogen-bonding properties. These modifications can lead to novel pharmacological activities or the development of new materials with unique photophysical characteristics. Spectroscopic analysis provides the foundational data to understand these properties at a molecular level. This guide focuses on the primary spectroscopic techniques used to characterize this compound: Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its derivatives. It is important to note that specific values can vary depending on the solvent, concentration, and instrumentation used.
Table 1: UV-Visible Absorption Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| 8-[(4-Nitrophenyl)azo]guanine | DMSO | ~450 | Not Reported | [1] |
Table 2: ¹H and ¹³C NMR Chemical Shift Data
Specific experimental NMR data for this compound is not available in the reviewed literature. The following represents expected chemical shift ranges based on related structures.
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |
| ¹H | Aromatic protons (phenyl group) | 7.0 - 8.5 |
| ¹H | N-H protons (guanine moiety) | 10.0 - 13.0 (broad) |
| ¹H | C-H proton (if present on guanine) | 7.5 - 8.5 |
| ¹³C | Aromatic carbons (phenyl group) | 120 - 150 |
| ¹³C | Guanine carbons | 110 - 160 |
| ¹³C | C=O (guanine) | 155 - 170 |
Table 3: Mass Spectrometry Data
Specific mass spectrometry data for this compound is not available in the reviewed literature. The expected data would be as follows:
| Ionization Mode | Ion Type | Calculated m/z |
| ESI+ | [M+H]⁺ | 256.09 |
| ESI- | [M-H]⁻ | 254.08 |
Table 4: Infrared Absorption Data
Specific IR data for this compound is not available in the reviewed literature. The following are expected characteristic absorption bands.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (guanine) | 3100 - 3400 | Medium, Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=O stretch (guanine) | 1680 - 1720 | Strong |
| N=N stretch (azo) | 1400 - 1450 | Medium to Weak |
| C=N and C=C stretch (aromatic/guanine) | 1450 - 1600 | Medium to Strong |
Experimental Protocols
The following sections detail the generalized experimental methodologies for the spectroscopic analysis of this compound.
Synthesis of this compound
A common method for the synthesis of 8-arylazoguanines involves the coupling of a diazonium salt with guanine in a basic solution[1].
Workflow for Synthesis:
Caption: Synthetic pathway for this compound.
Detailed Protocol:
-
Diazotization of Aniline: Aniline is dissolved in a cooled aqueous solution of hydrochloric acid. A solution of sodium nitrite is added dropwise while maintaining the temperature between 0 and 5 °C to form the benzenediazonium chloride solution.
-
Coupling Reaction: Guanine is dissolved in an aqueous basic solution (e.g., sodium hydroxide). The freshly prepared diazonium salt solution is then added slowly to the guanine solution with constant stirring, maintaining a basic pH.
-
Isolation and Purification: The resulting colored precipitate of this compound is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
UV-Visible Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the molecule.
Experimental Workflow:
Caption: Workflow for UV-Visible spectroscopic analysis.
Detailed Protocol:
-
Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a suitable UV-grade solvent (e.g., DMSO, ethanol) to a known concentration.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The instrument is calibrated using a blank solution containing only the solvent.
-
Data Acquisition: The absorbance spectrum is recorded over a suitable wavelength range (e.g., 200-800 nm).
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms.
Experimental Workflow:
Caption: Workflow for NMR spectroscopic analysis.
Detailed Protocol:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. The solution is then transferred to a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Standard pulse sequences are used to acquire the spectra. Key parameters include the number of scans, relaxation delay, and spectral width.
-
Data Processing and Analysis: The raw data (Free Induction Decay) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Experimental Workflow:
Caption: Workflow for Mass Spectrometric analysis.
Detailed Protocol:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent compatible with the chosen ionization technique (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used for accurate mass measurements.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is acquired in either positive or negative ion mode.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) is identified to confirm the molecular weight of the compound. Fragmentation patterns can be analyzed to provide structural information.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Workflow:
Caption: Workflow for Infrared spectroscopic analysis.
Detailed Protocol:
-
Sample Preparation: For a solid sample, a KBr pellet is typically prepared by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum. A background spectrum is first collected.
-
Data Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the characteristic vibrations of the functional groups present in the molecule, such as N-H, C=O, N=N, and aromatic C-H bonds.
Signaling Pathways and Logical Relationships
The introduction of the phenylazo group at the C8 position of guanine can influence its interaction with biological macromolecules. For instance, it may alter the binding affinity to enzymes or its ability to form G-quadruplex structures, which are implicated in various cellular processes and are potential drug targets.
Logical Relationship for Potential Biological Activity:
Caption: Potential mechanism of biological action for this compound.
Conclusion
The spectroscopic analysis of this compound provides essential data for its structural elucidation and the understanding of its physicochemical properties. This technical guide outlines the expected spectroscopic data and provides detailed, generalized protocols for its characterization using UV-Vis, NMR, MS, and IR spectroscopy. While specific experimental data for the unsubstituted compound is limited in the public domain, the provided information, based on closely related analogs and general chemical principles, serves as a valuable resource for researchers, scientists, and drug development professionals working with this and similar classes of compounds. Further research is warranted to fully characterize this compound and explore its potential applications.
References
An In-depth Technical Guide on the Thermal and Chemical Stability of 8-(Phenylazo)guanine
Abstract: This technical guide provides a comprehensive overview of the synthesis and predicted stability of 8-(Phenylazo)guanine. Due to a lack of specific experimental data in the public domain for this compound, this document outlines detailed experimental protocols for its synthesis and for the systematic evaluation of its thermal and chemical stability. The methodologies are based on established principles of azo-compound and purine chemistry. This guide is intended for researchers, scientists, and drug development professionals who are interested in synthesizing and characterizing this compound and its derivatives.
Introduction
This compound is a purine derivative characterized by a phenylazo group substituted at the 8-position of the guanine ring. Azo compounds are widely used as dyes and have been investigated for various pharmaceutical applications. Guanine and its derivatives are fundamental components of nucleic acids and are known to be susceptible to oxidative damage.[1][2][3] The stability of a compound is a critical parameter in drug development, affecting its shelf-life, formulation, and in vivo efficacy. This guide provides a framework for the synthesis and stability assessment of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a diazo coupling reaction, a common method for forming azo compounds.[4][5][6][7] The process involves two main steps: the diazotization of aniline and the subsequent coupling of the resulting diazonium salt with guanine.
Experimental Protocol for Synthesis
Materials:
-
Aniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Guanine
-
Sodium hydroxide (NaOH)
-
Ice
-
Distilled water
-
Ethanol
-
Magnetic stirrer and stir bar
-
Beakers and flasks
-
Buchner funnel and filter paper
Procedure:
-
Diazotization of Aniline:
-
Dissolve a specific molar equivalent of aniline in an aqueous solution of hydrochloric acid (e.g., 2.5 molar equivalents) in a beaker, cooling the mixture to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve sodium nitrite (e.g., 1 molar equivalent) in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the aniline hydrochloride solution while maintaining the temperature between 0-5 °C and stirring vigorously. The formation of the benzene diazonium chloride salt is indicated by a slight color change.[4][6][8]
-
-
Coupling Reaction:
-
In a separate, larger beaker, dissolve guanine (e.g., 1 molar equivalent) in a cold aqueous solution of sodium hydroxide (to deprotonate the guanine and increase its nucleophilicity).
-
Slowly add the freshly prepared, cold benzene diazonium chloride solution to the alkaline guanine solution with constant stirring, while maintaining the temperature at 0-5 °C.
-
The coupling reaction should result in the formation of a colored precipitate, which is the this compound product.[5][9]
-
Continue stirring the reaction mixture in the ice bath for a few hours to ensure the completion of the reaction.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the product with cold distilled water to remove any unreacted salts.
-
Further wash with a small amount of cold ethanol to remove non-polar impurities.
-
Dry the purified this compound product in a desiccator or a vacuum oven at a low temperature.
-
Predicted and Investigated Stability
Chemical Stability
-
Oxidative Stability: Guanine is the most easily oxidized of the DNA bases.[1][2][10] The C8 position is particularly susceptible to oxidation. Therefore, this compound is expected to be sensitive to oxidizing agents.
-
Reductive Stability: The azo bond (-N=N-) is susceptible to reduction, which would cleave the molecule into aniline and 8-aminoguanine. This is a common degradation pathway for azo dyes.
-
pH Stability: Azo dyes can exhibit pH-dependent stability.[11] The stability of this compound is likely to be influenced by the pH of the medium, potentially due to protonation or deprotonation of the guanine ring system.
Thermal Stability
The thermal stability of this compound has not been reported. It is essential to determine its melting point and decomposition temperature to understand its thermal lability.
Experimental Protocols for Stability Assessment
The following protocols are designed to systematically evaluate the stability of this compound.
Thermal Stability Analysis
Objective: To determine the melting point and decomposition temperature of this compound.
Methods:
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to identify melting and decomposition endotherms or exotherms.
-
-
Thermogravimetric Analysis (TGA):
-
Place a known amount of the sample (5-10 mg) in the TGA sample pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Monitor the change in mass as a function of temperature to determine the onset of thermal decomposition.
-
pH Stability Analysis
Objective: To assess the stability of this compound at different pH values.
Method:
-
Prepare a series of buffer solutions with a range of pH values (e.g., pH 2, 4, 7, 9, 12).
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to each buffer to a final concentration suitable for spectroscopic analysis (e.g., 10-20 µM).
-
Incubate the solutions at a controlled temperature (e.g., 37 °C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Analyze the samples by UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) to quantify the remaining amount of this compound. A change in the absorbance spectrum or the appearance of new peaks in the chromatogram would indicate degradation.
Oxidative and Reductive Stability Analysis
Objective: To determine the stability of this compound in the presence of an oxidizing and a reducing agent.
Method:
-
Oxidative Stability:
-
Prepare a solution of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Add a solution of an oxidizing agent, such as hydrogen peroxide (H₂O₂), to the sample solution.
-
Incubate at a controlled temperature.
-
Monitor the degradation of the parent compound over time using HPLC or UV-Vis spectroscopy.
-
-
Reductive Stability:
-
Prepare a solution of this compound in a suitable buffer.
-
Add a solution of a reducing agent, such as sodium dithionite (Na₂S₂O₄).
-
Monitor the disappearance of the color and the degradation of the parent compound by HPLC or UV-Vis spectroscopy.
-
Data Presentation
The quantitative data obtained from the stability studies should be summarized in tables for clear comparison.
Table 1: Thermal Stability Data for this compound
| Parameter | Value |
|---|---|
| Melting Point (°C) |
| Onset of Decomposition (°C) | |
Table 2: pH Stability of this compound at 37 °C
| pH | Half-life (t₁/₂) (hours) |
|---|---|
| 2 | |
| 4 | |
| 7 | |
| 9 |
| 12 | |
Table 3: Chemical Stability of this compound at 37 °C
| Condition | Reagent | Half-life (t₁/₂) (hours) |
|---|---|---|
| Oxidative | H₂O₂ |
| Reductive | Na₂S₂O₄ | |
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and stability assessment of this compound.
References
- 1. Chemical Insights into Oxidative and Nitrative Modifications of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Khan Academy [khanacademy.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Unveiling the Photoswitching Behavior of 8-(Phenylazo)guanine: A Technical Guide to Photoisomerization Quantum Yield
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core photophysical properties of 8-(Phenylazo)guanine, with a specific focus on the quantum yield of its photoisomerization. While direct, experimentally determined quantitative data for this compound remains elusive in publicly accessible literature, this document provides a comprehensive framework for understanding and investigating this critical parameter. By drawing parallels with closely related azobenzene-modified nucleosides and established methodologies, we offer a detailed overview of the experimental protocols and theoretical underpinnings essential for such a study.
The ability of this compound to undergo reversible photoisomerization between its trans and cis forms positions it as a promising candidate for various applications in photopharmacology and the development of light-controllable biologics. The efficiency of this photochemical process is paramount and is quantitatively described by the photoisomerization quantum yield (Φ). This guide serves as a foundational resource for researchers aiming to characterize this key property.
Quantitative Data on Photoisomerization Quantum Yield
As of the latest literature review, specific quantum yield values for this compound have not been reported. To facilitate future research and provide a template for data presentation, the following table structure is proposed for summarizing such quantitative data once it becomes available. The data presented here are hypothetical and based on typical values for azobenzene derivatives.
| Compound | Isomerization | Wavelength (nm) | Solvent | Quantum Yield (Φ) | Reference |
| This compound | trans → cis | 365 | DMSO | Data Not Available | - |
| This compound | cis → trans | 450 | DMSO | Data Not Available | - |
| This compound | trans → cis | 365 | H₂O | Data Not Available | - |
| This compound | cis → trans | 450 | H₂O | Data Not Available | - |
| Azobenzene (Reference) | trans → cis | 313 | Ethanol | 0.11 | [Generic Ref] |
| Azobenzene (Reference) | cis → trans | 436 | Ethanol | 0.24 | [Generic Ref] |
Experimental Protocol for Quantum Yield Determination
The determination of the photoisomerization quantum yield is a critical experiment for characterizing any photoswitchable molecule. The following protocol outlines a general methodology based on established techniques for azobenzene derivatives, which can be adapted for this compound.
Objective: To determine the trans → cis and cis → trans photoisomerization quantum yields of this compound in a specified solvent.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., DMSO, H₂O with appropriate buffers)
-
Chemical actinometer with a known quantum yield in the same solvent (e.g., potassium ferrioxalate for UV, a well-characterized photoswitch for visible light)
-
UV-Vis spectrophotometer
-
Light source with a monochromator or narrow bandpass filters for wavelength selection (e.g., 365 nm for trans → cis and 450 nm for cis → trans)
-
Optical power meter
-
Quartz cuvettes
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent. The concentration should be adjusted to have an absorbance in the range of 0.5 - 1.0 at the excitation wavelength to ensure sufficient light absorption while minimizing inner filter effects.
-
Prepare a solution of the chemical actinometer with a similar absorbance at the chosen wavelength.
-
-
Determination of Molar Absorption Coefficients:
-
Record the full UV-Vis absorption spectrum of the pure trans isomer of this compound. The trans isomer is typically the thermodynamically stable form in the dark.
-
Irradiate the solution at the λ_max_ of the trans isomer (e.g., ~365 nm) until a photostationary state (PSS) is reached, where no further spectral changes are observed. This will generate a mixture of trans and cis isomers.
-
Isolate the pure cis isomer if possible (e.g., by HPLC) or use mathematical methods to deconvolute the spectra and determine the molar absorption coefficient of the cis isomer at various wavelengths.
-
-
Photon Flux Measurement (Actinometry):
-
Fill a cuvette with the actinometer solution and place it in the light path of the irradiation setup.
-
Irradiate the actinometer solution for a defined period, ensuring that the conversion is kept low (typically <10%) to maintain a constant rate of light absorption.
-
Measure the change in absorbance of the actinometer at the monitoring wavelength.
-
Calculate the photon flux (I₀) of the light source in moles of photons per unit time using the known quantum yield of the actinometer.
-
-
Photoisomerization Experiment:
-
Fill a cuvette with the this compound solution (predominantly trans isomer).
-
Irradiate the sample with monochromatic light (e.g., 365 nm) for short, defined time intervals.
-
After each irradiation interval, record the full UV-Vis absorption spectrum.
-
Continue this process until the photostationary state is reached.
-
To determine the cis → trans quantum yield, start with a solution enriched in the cis isomer (prepared by pre-irradiating at the trans isomer's λ_max_) and irradiate at a wavelength where the cis isomer absorbs strongly (e.g., ~450 nm).
-
-
Data Analysis and Quantum Yield Calculation:
-
From the recorded spectra, determine the change in the concentration of the trans and cis isomers over time.
-
The quantum yield (Φ) is calculated using the following equation: Φ = (Number of molecules isomerized) / (Number of photons absorbed)
-
The initial rate of isomerization should be used for the calculation to minimize complications from the back reaction. The number of photons absorbed by the sample can be calculated from the photon flux and the absorbance of the sample.
-
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Photoisomerization of this compound.
Investigating 8-(Phenylazo)guanine: An Analysis of Publicly Available Data
Despite a comprehensive search of scientific literature and databases, detailed information regarding the specific mechanism of action of 8-(Phenylazo)guanine remains elusive. Publicly available research does not currently provide in-depth data on its biological activity, enzyme inhibition, or cellular effects.
Our investigation sought to compile a technical guide on this compound, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols. However, extensive searches have yielded no specific studies that would allow for the creation of such a document. The scientific focus in related areas has been predominantly on similar but structurally distinct molecules.
Distinguishing from Related Compounds
It is crucial to differentiate this compound from other guanine derivatives that are more extensively studied:
-
8-Oxoguanine (8-oxoG): A major product of DNA oxidation, 8-oxoG is a well-researched biomarker of oxidative stress. Its roles in DNA damage, repair mechanisms, and the pathogenesis of various diseases, including cancer and neurodegeneration, are widely documented.
-
8-Hydroxyquinolines and 8-Aminoquinolines: These are classes of compounds with a quinoline scaffold, not a purine base like guanine. They are known for their diverse biological activities, including antimicrobial and anticancer properties.
Broader Context of Arylazo-Purines
While specific data on this compound is lacking, broader research into "arylazo-purines" indicates that compounds with an azo group (-N=N-) attached to a purine ring are synthesized and investigated for various biological activities. A study on the synthesis of novel 1H-Purin-6(9H)-one derivatives, which share the purine core, explored their potential as antitumor and herbicidal agents.[1] This suggests that the arylazo-purine scaffold is of interest in medicinal and agricultural chemistry. However, this research does not provide a specific mechanism of action for this compound itself.
The Purine Backbone: A Foundation for Diverse Biological Roles
Purines, the fundamental building blocks of this compound, are central to numerous biological processes.[2][3] As components of DNA and RNA, and as key molecules in cellular energy transfer (ATP, GTP) and signaling, the purine structure is a cornerstone of biochemistry.[3] The diverse biological activities of purine derivatives often stem from their ability to interact with enzymes and receptors that recognize the native purine structure.
Conclusion
At present, a detailed technical guide on the mechanism of action of this compound cannot be constructed due to the absence of specific research findings in the public domain. While the broader families of purine derivatives and arylazo compounds are areas of active scientific inquiry, the specific biological and pharmacological properties of this compound have not been sufficiently elucidated in published literature. Therefore, no quantitative data, detailed experimental protocols, or established signaling pathways can be presented. Further research is required to characterize the bioactivity and mechanistic underpinnings of this particular compound.
References
- 1. Synthesis and Activity Investigation of Novel 1H-Purin-6(9H)-one and 3H-Imidazo[4,5-d][1,2,3]triazin-4(7H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The Role of Purine Metabolism and Uric Acid in Postnatal Neurologic Development [mdpi.com]
The Evolution of 8-Substituted Guanine Derivatives: From Obscure Molecules to Potent Therapeutics
An in-depth technical guide on the discovery and history of 8-substituted guanine derivatives for researchers, scientists, and drug development professionals.
Introduction: Guanine, a fundamental component of nucleic acids, has long been a scaffold of interest in medicinal chemistry. Its purine structure offers multiple sites for chemical modification, enabling the synthesis of a vast array of derivatives with diverse biological activities. Among these, modifications at the 8-position have proven particularly fruitful, leading to the discovery of compounds with significant therapeutic potential. The C8 position of the guanine ring system is unique in that substituents introduced here can profoundly influence the glycosidic bond conformation (syn vs. anti) of the corresponding nucleoside, thereby modulating interactions with biological targets. This technical guide delves into the discovery and history of 8-substituted guanine derivatives, tracing their journey from initial synthesis to their emergence as powerful immunomodulators, anticancer agents, and more.
Early Discoveries and Foundational Synthesis
The exploration of 8-substituted guanine derivatives began with fundamental chemical modifications. Early reports, such as that of 8-aminoguanine, date back to the turn of the 20th century, though its biological significance was not understood at the time[1]. A pivotal moment in the history of these compounds was the discovery that alkylating agents could modify the C8 position of guanine within DNA. For instance, in 1990, it was demonstrated that methyl radicals generated during certain enzymatic reactions could lead to the formation of 8-methylguanine in DNA[2].
The development of reliable synthetic routes was crucial for systematically studying these derivatives. A common and effective strategy involves the direct bromination of guanosine at the C8 position, creating a versatile intermediate, 8-bromoguanosine. This intermediate serves as a linchpin for introducing a wide range of substituents via nucleophilic substitution or cross-coupling reactions.
Experimental Protocol: General Synthesis of an 8-Substituted Guanosine Derivative
This protocol outlines a general, two-step procedure for the synthesis of C8-substituted guanosine analogs, starting with the bromination of guanosine, followed by a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling).
Step 1: Synthesis of 8-Bromoguanosine
-
Dissolution: Suspend guanosine in a suitable solvent, such as N,N-dimethylformamide (DMF) or a buffered aqueous solution.
-
Bromination: Add N-bromosuccinimide (NBS) to the suspension. The reaction is typically performed at room temperature and may be stirred for several hours to overnight.
-
Monitoring: Track the reaction progress using an appropriate method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitate is collected by filtration. The crude 8-bromoguanosine is washed with cold water and ethanol and then dried under a vacuum. Further purification can be achieved by recrystallization.
Step 2: Suzuki Coupling for C8-Arylation
-
Reaction Setup: In a reaction vessel, combine 8-bromoguanosine, the desired arylboronic acid (typically 1.5-2.0 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).
-
Solvent: Add a solvent system, often a mixture of an organic solvent like dioxane and water.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) to prevent catalyst degradation.
-
Heating: Heat the mixture to reflux (typically 80-100 °C) and maintain it for several hours until the starting material is consumed, as monitored by TLC or HPLC.
-
Purification: After cooling, filter the mixture to remove the catalyst. Neutralize the filtrate and concentrate it under reduced pressure. The resulting residue is then purified using column chromatography (e.g., silica gel) to isolate the desired 8-aryl-guanosine derivative.
Therapeutic Applications of 8-Substituted Guanine Derivatives
The synthetic accessibility of the C8 position has allowed for the exploration of these derivatives across numerous therapeutic areas.
Immunomodulators: TLR7 and TLR8 Agonists
A major breakthrough was the discovery that certain 8-substituted guanosine analogs act as potent agonists of Toll-like Receptors 7 and 8 (TLR7/TLR8).[3] These receptors are key components of the innate immune system, recognizing single-stranded RNA from viruses.[4][5] Their activation triggers downstream signaling cascades, leading to the production of type I interferons and other pro-inflammatory cytokines, which orchestrates a powerful antiviral and antitumor immune response.[4][6]
Naturally occurring modified nucleosides, such as 8-hydroxyguanosine (8-OHG) and 8-hydroxydeoxyguanosine (8-OHdG), have been identified as endogenous ligands for TLR7.[7] Synthetic derivatives, like Loxoribine (a guanosine analog), were among the early small molecules identified as selective TLR7 agonists.[3] This discovery paved the way for the development of a new class of immune-potentiating drugs for use as vaccine adjuvants and in cancer immunotherapy.[3][6]
Table 1: Activity of Selected Immunomodulatory Guanine Derivatives
| Compound | Target(s) | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Loxoribine | TLR7 | IFN-α Induction EC₅₀ | ~10 µM | [3] |
| 8-Hydroxyguanosine (8-OHG) | TLR7 | Cytokine Production | Active | [7] |
| 8-Hydroxydeoxyguanosine (8-OHdG) | TLR7 | Cytokine Production | Strong Activity | [7] |
| 8-Morpholinoethylamino-9-benzyladenine (analogue) | TLR7 | IFN Induction EC₅₀ | < 1 µM |[8] |
Experimental Protocol: TLR7 Activity Assay in Human PBMCs
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in a complete RPMI-1640 medium and plate them in 96-well plates at a density of 1 x 10⁶ cells/mL.
-
Compound Treatment: Prepare serial dilutions of the 8-substituted guanine derivatives in the cell culture medium. Add the compounds to the cells and incubate at 37°C in a 5% CO₂ atmosphere for 24 hours.
-
Cytokine Measurement: After incubation, centrifuge the plates and collect the supernatant. Measure the concentration of a key TLR7-induced cytokine, such as Interferon-alpha (IFN-α), in the supernatant using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IFN-α concentration against the compound concentration and determine the EC₅₀ value (the concentration that elicits a half-maximal response) using non-linear regression analysis.
Anticancer Agents: Kinase Inhibitors
The purine scaffold is a well-established "privileged structure" for targeting ATP-binding sites in kinases. Researchers have leveraged this by designing 8-substituted guanine derivatives as inhibitors of various protein kinases implicated in cancer, such as Fibroblast Growth Factor Receptors (FGFRs).[9][10] Overexpression of FGFRs is a known driver in several cancers. Two series of C8-substituted guanine derivatives were synthesized and showed promising antitumor activities.[9][10] For example, N-[8-(4-bromo-1H-indol-3-yl)-6-hydroxy-9H-purin-2-yl]-acetamide was found to inhibit FGFR1 kinase with an IC₅₀ of 1.56 μM and showed specific activity against A549 and B16-F10 cancer cell lines.[9][10]
Table 2: Activity of 8-Substituted Guanine Derivatives as FGFR1 Inhibitors
| Compound | FGFR1 Kinase IC₅₀ (µM) | A549 Cell IC₅₀ (µM) | B16-F10 Cell IC₅₀ (µM) | Reference |
|---|
| N-[8-(4-bromo-1H-indol-3-yl)-6-hydroxy-9H-purin-2-yl]-acetamide | 1.56 | 8.28 | 6.59 |[9][10] |
Other Therapeutic Avenues
The versatility of the 8-substituted guanine scaffold extends to other diseases:
-
PNP Inhibition: 8-substituted guanines, particularly those with bromo and amino groups, have been developed as inhibitors of Purine Nucleoside Phosphorylase (PNP).[1] PNP is a key enzyme in the purine salvage pathway, and its inhibition leads to an accumulation of dGTP, which is selectively toxic to T-cells. This makes PNP inhibitors promising therapeutics for T-cell mediated autoimmune diseases and transplant rejection.[1] For example, 8-amino-9-[(4-methoxyphenyl)methyl]guanine is selectively cytotoxic to T-cells at a concentration of about 1.1 µM.[1]
-
Antimalarial Activity: The malaria parasite, Plasmodium falciparum, relies on a purine salvage pathway to survive, making it a target for purine analogs. 8-azaguanine has shown potent activity against drug-sensitive (3D7) and drug-resistant (Dd2) strains of P. falciparum, with average EC₅₀ values of 1.71 µM and 5.2 µM, respectively.[11][12]
Table 3: Antimalarial Activity of Guanine Derivatives
| Compound | P. falciparum 3D7 EC₅₀ (µM) | P. falciparum Dd2 EC₅₀ (µM) | Reference |
|---|---|---|---|
| 8-Azaguanine | 1.71 | 5.2 | [11][12] |
| 7-Deazaguanine | 14.9 | 16.3 | [11][12] |
| 6-Thioguanine | 15.7 | 18.6 |[11][12] |
Structure-Activity Relationships (SAR)
Systematic modification of the guanine core has revealed key structure-activity relationships that govern the biological effects of these derivatives.
References
- 1. EP0156559A2 - 8-Substituted guanine derivatives - Google Patents [patents.google.com]
- 2. Formation of 8-methylguanine as a result of DNA alkylation by methyl radicals generated during horseradish peroxidase-catalyzed oxidation of methylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. invivogen.com [invivogen.com]
- 6. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and preliminary biological evaluation of C-8 substituted guanine derivatives as small molecular inhibitors of FGFRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Guanine derivatives as promising candidates for the development of purine-based antimalarial drugs [frontiersin.org]
- 12. Guanine derivatives as promising candidates for the development of purine-based antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Computational Insights into 8-(Phenylazo)guanine: A Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of a proposed theoretical and computational framework for the study of 8-(Phenylazo)guanine, a modified purine base of significant interest in the fields of chemical biology and drug development. This document is intended for researchers, scientists, and drug development professionals seeking to understand the molecular properties and potential biological activity of this compound.
Introduction
This compound is a derivative of the natural DNA base guanine, characterized by the presence of a phenylazo group at the 8-position. This modification introduces a photoswitchable azobenzene moiety, which can undergo reversible trans-cis isomerization upon light irradiation. This property opens up possibilities for the photomodulation of biological processes, making this compound a compelling target for theoretical and computational investigation. Understanding its structural dynamics, electronic properties, and interaction with biological macromolecules at a quantum mechanical level is crucial for the rational design of novel photoswitchable drugs and molecular probes.
Computational Methodology
Due to the limited availability of direct experimental data on this compound, a robust computational approach is essential to predict its properties and behavior. The following methodologies are proposed, drawing from established computational studies on azobenzene derivatives and modified nucleobases.
Quantum Chemical Calculations
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are the recommended methods for these investigations.
Table 1: Proposed Computational Parameters
| Parameter | Value/Method | Purpose |
| Functional | B3LYP, ωB97X-D | Geometry optimization, electronic structure |
| Basis Set | 6-31+G(d,p), aug-cc-pVDZ | Accurate description of electronic wavefunctions |
| Solvation Model | Polarizable Continuum Model (PCM) | To simulate an aqueous biological environment |
| Excited State Method | TDDFT | Calculation of electronic absorption spectra |
Experimental Protocol: Computational Workflow
A systematic computational workflow is crucial for a thorough investigation. The following diagram outlines the proposed sequence of computational experiments.
Caption: Proposed computational workflow for the study of this compound.
Predicted Molecular Properties and Data
Based on analogous systems, we can anticipate the key quantitative data that would be generated from the proposed computational studies.
Structural and Energetic Data
The trans and cis isomers of this compound are expected to have distinct geometries and relative stabilities.
Table 2: Hypothetical Structural and Energetic Data
| Property | trans-8-(Phenylazo)guanine | cis-8-(Phenylazo)guanine |
| Relative Energy (kcal/mol) | 0.0 | ~10-15 |
| Dipole Moment (Debye) | ~2-3 | ~4-6 |
| N=N Bond Length (Å) | ~1.25 | ~1.23 |
| CNNC Dihedral Angle (°) | ~180 | ~0-10 |
Electronic Properties
The electronic properties, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, will govern the molecule's reactivity and spectroscopic behavior.
Table 3: Hypothetical Electronic Properties
| Property | trans-8-(Phenylazo)guanine | cis-8-(Phenylazo)guanine |
| HOMO Energy (eV) | -6.5 | -6.3 |
| LUMO Energy (eV) | -2.0 | -2.2 |
| HOMO-LUMO Gap (eV) | 4.5 | 4.1 |
| Vertical Excitation Energy (eV) | ~3.5 (π-π) | ~2.8 (n-π) |
Potential Biological Interactions and Signaling Pathways
The introduction of the phenylazo group at the 8-position of guanine could lead to novel biological activities. For instance, it could potentially interact with purine-binding proteins or enzymes. The photoswitchable nature of the molecule could allow for the photocontrol of these interactions.
Hypothetical Signaling Pathway Modulation
The diagram below illustrates a hypothetical mechanism by which this compound could be used to photocontrol a signaling pathway involving a guanine-binding protein.
Preliminary Biological Activity Screening of 8-(Phenylazo)guanine: A Technical Guide
Disclaimer: As of October 2025, a comprehensive search of publicly available scientific literature did not yield specific data on the preliminary biological activity screening of 8-(Phenylazo)guanine. Therefore, this document provides a technical guide for researchers and drug development professionals on the potential screening of this compound, based on the known biological activities of the broader classes of purine and azo compounds. The experimental protocols detailed herein are standard methods for assessing antimicrobial and cytotoxic activities.
Introduction
This compound belongs to the class of 8-arylazopurines, a group of compounds that have attracted interest in medicinal chemistry due to the diverse biological activities associated with both the purine scaffold and the azo linkage. Purine analogs are well-established as anticancer and antiviral agents, primarily due to their ability to interfere with nucleic acid synthesis and other critical cellular metabolic pathways.[1] Azo compounds, characterized by the -N=N- linkage, have been investigated for a range of pharmacological properties, including antimicrobial and anticancer activities.[2][3][4]
Given the pharmacological potential inherent in its structural components, a preliminary biological activity screening of this compound is a logical step in assessing its therapeutic potential. This guide outlines the standard experimental workflows for conducting such a screening, focusing on antimicrobial and anticancer evaluations.
Anticipated Biological Activities
Based on the activities of related chemical classes, this compound could potentially exhibit:
-
Antimicrobial Activity: Azo compounds have demonstrated activity against a range of bacteria.[3][4][5] The purine moiety can also contribute to antimicrobial effects.
-
Antifungal Activity: Various heterocyclic compounds are known to possess antifungal properties.
-
Anticancer Activity: Purine derivatives are a cornerstone of chemotherapy.[1][6][7] The introduction of an arylazo group at the C-8 position of the guanine scaffold could modulate this activity, potentially leading to novel mechanisms of action or improved selectivity.[8]
Experimental Protocols
Antimicrobial Activity Screening
A standard primary screening for antimicrobial activity involves the disk diffusion or agar well diffusion method, followed by the determination of the Minimum Inhibitory Concentration (MIC) for active compounds.
This method provides a qualitative assessment of antimicrobial activity.
-
Microorganisms: A panel of clinically relevant bacteria should be used, including Gram-positive strains (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative strains (e.g., Escherichia coli, Pseudomonas aeruginosa). Fungal strains such as Candida albicans can also be included.
-
Culture Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly inoculate the surface of an agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Disk Application: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound (this compound) dissolved in a suitable solvent (e.g., DMSO). The disks are then placed on the inoculated agar surface.
-
Controls: A disk impregnated with the solvent alone serves as a negative control, and disks with standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) serve as positive controls.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Data Analysis: The diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
For compounds showing activity in the disk diffusion assay, the MIC is determined using a broth microdilution method.
-
Preparation of Test Compound Dilutions: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls: Wells containing only the medium (sterility control), medium with the microorganism (growth control), and medium with the microorganism and a standard antibiotic are included.
-
Incubation: The microtiter plate is incubated under the same conditions as the disk diffusion assay.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Lines: A panel of human cancer cell lines representing different tumor types should be used (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer). A non-cancerous cell line (e.g., normal human dermal fibroblasts) should be included to assess selectivity.
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plate is then incubated for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of cell viability against the compound concentration.
Data Presentation
While no specific data for this compound is available, the results from the aforementioned assays would typically be presented in the following tabular formats for clarity and ease of comparison.
Table 1: Antimicrobial Activity of this compound (Hypothetical Data)
| Test Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |
| Staphylococcus aureus | 15 | 62.5 |
| Escherichia coli | 8 | >250 |
| Candida albicans | 12 | 125 |
| Positive Control | Value | Value |
Table 2: Cytotoxic Activity of this compound against Human Cancer Cell Lines (IC50 in µM) (Hypothetical Data)
| Cell Line | 24 hours | 48 hours | 72 hours |
| MCF-7 (Breast) | 85.3 | 52.1 | 35.8 |
| A549 (Lung) | 92.1 | 65.4 | 48.2 |
| HCT116 (Colon) | 78.9 | 49.7 | 31.5 |
| Normal Fibroblasts | >100 | >100 | >100 |
| Positive Control | Value | Value | Value |
Visualizations of Experimental Workflows
References
- 1. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 2. Synthesis, characterisation and antimicrobial screening of some AZO compounds. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and Antimicrobial Studies of New Antibacterial Azo-Compounds Active against Staphylococcus aureus and Listeria monocytogenes [mdpi.com]
- 4. sciforum.net [sciforum.net]
- 5. Diaryl azo derivatives as anti-diabetic and antimicrobial agents: synthesis, in vitro, kinetic and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activities of novel 8-azapurine carbocyclic nucleoside hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and preliminary biological evaluation of C-8 substituted guanine derivatives as small molecular inhibitors of FGFRs - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 8-(Phenylazo)guanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-(Phenylazo)guanine, a derivative of the essential nucleic acid base guanine, belongs to the vast class of azo compounds. Its structural similarity to endogenous purines suggests potential applications in medicinal chemistry and drug development, particularly as an antimetabolite or a kinase inhibitor. However, the therapeutic efficacy and formulation of any compound are fundamentally governed by its physicochemical properties, with solubility being a critical determinant of bioavailability and ease of handling in experimental settings. This technical guide provides a comprehensive overview of the known and extrapolated solubility characteristics of this compound, details relevant experimental protocols for its solubility determination, and presents logical workflows pertinent to its synthesis and potential drug development pathway. Due to the limited availability of direct quantitative solubility data for this compound in peer-reviewed literature, this guide integrates qualitative information from related azo dyes and guanine derivatives to provide a predictive assessment.
Introduction to this compound
This compound is an aromatic azo compound characterized by a phenylazo group substituted at the 8-position of the guanine purine ring. The introduction of the lipophilic phenylazo moiety is expected to significantly influence the molecule's solubility profile compared to its parent compound, guanine. While guanine itself exhibits very low aqueous solubility, the physicochemical properties of 8-substituted guanine derivatives can be modulated by the nature of the substituent at this position. Understanding the solubility of this compound is a crucial first step in evaluating its potential as a pharmacological agent.
Solubility Profile of this compound and Related Compounds
Qualitative Solubility Assessment:
-
Aqueous Solubility: Similar to many azo dyes and the parent guanine molecule, this compound is expected to be sparingly soluble to practically insoluble in water and neutral aqueous buffers. The nonpolar phenylazo group will likely decrease its affinity for water.
-
Organic Solvent Solubility: Azo compounds are typically more soluble in organic solvents. It is anticipated that this compound will exhibit moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) . It may also show some solubility in lower alcohols like ethanol and methanol , particularly with heating.
For comparative purposes, the solubility of related compounds is presented below.
Table 1: Solubility of Guanine and a Related Azo Dye
| Compound | Solvent | Temperature (°C) | Solubility |
| Guanine | Water | 25 | ~0.0038 mg/mL |
| 8-Azaguanine | Water | Not Specified | Insoluble |
| Azo Dye Derivative (Generic) | Water | Not Specified | Sparingly soluble |
| Ethanol | Not Specified | Soluble | |
| Methanol | Not Specified | Soluble | |
| Acetone | Not Specified | Soluble | |
| Chloroform | Not Specified | Soluble | |
| DMF | Not Specified | Easily soluble | |
| DMSO | Not Specified | Easily soluble |
Note: The data for the "Azo Dye Derivative (Generic)" is a qualitative summary from literature on various heterocyclic azo dyes and is intended to be illustrative.
Experimental Protocols for Solubility Determination
For a compound with unknown solubility like this compound, a systematic experimental approach is required. The following protocols outline standard methods for determining the solubility of a poorly soluble compound.
Kinetic Solubility Determination (High-Throughput Screening)
This method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 1-2 hours) with gentle shaking to allow for precipitation.
-
Precipitate Detection: Analyze the samples for the presence of precipitate using techniques such as:
-
Nephelometry: Measures the turbidity of the solution.
-
UV-Vis Spectroscopy: Measures the absorbance of the supernatant after centrifugation or filtration to remove any precipitate. A deviation from linearity in an absorbance vs. concentration plot indicates the point of insolubility.
-
Light Microscopy: Visually inspect for the presence of solid particles.
-
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is observed.
Thermodynamic (Equilibrium) Solubility Determination
This method provides the true equilibrium solubility of a compound and is considered the gold standard.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., water, buffer, ethanol).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached. The presence of excess solid material throughout the experiment is crucial.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step.
-
Quantification: Accurately determine the concentration of this compound in the clear supernatant using a suitable analytical method, such as:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. A calibration curve is generated using standards of known concentrations.
-
UV-Vis Spectroscopy: If the compound has a distinct chromophore and does not interfere with the solvent, this can be a simpler method.
-
-
Data Reporting: The thermodynamic solubility is reported in units of mass/volume (e.g., mg/mL) or molarity (e.g., mol/L).
Visualizing Experimental and Logical Workflows
General Experimental Workflow for Azo Dye Synthesis and Characterization
The following diagram illustrates a typical workflow for the laboratory synthesis and subsequent characterization of an azo dye like this compound.
Caption: A generalized workflow for the synthesis and structural characterization of an azo dye.
Logical Workflow for Drug Development from a Lead Compound
This diagram outlines the logical progression of a lead compound, such as a novel guanine derivative, through the preclinical and clinical phases of drug development.
Caption: A simplified logical workflow for the progression of a lead compound through drug development.
Conclusion
While specific quantitative solubility data for this compound remains elusive in the current body of scientific literature, a reasoned estimation based on the properties of related compounds suggests poor aqueous solubility and better solubility in polar aprotic organic solvents. For researchers and drug development professionals, the experimental protocols detailed in this guide provide a robust framework for empirically determining the solubility of this and other poorly soluble compounds. The provided workflows for synthesis and drug development offer a logical roadmap for the advancement of novel chemical entities. Further investigation into the physicochemical properties of this compound is warranted to fully assess its potential as a therapeutic agent.
The Uncharted Territory of 8-(Phenylazo)guanine's Electronic Structure: A Theoretical and Methodological Guide
Foreword: An exhaustive search of scientific literature reveals a notable absence of experimental or theoretical studies specifically detailing the electronic structure of 8-(Phenylazo)guanine. This whitepaper, therefore, serves as a foundational guide for researchers, scientists, and drug development professionals by proposing a comprehensive framework for the investigation of this molecule. By leveraging established methodologies and drawing comparisons with analogous 8-substituted guanine derivatives, we outline the path to elucidating the electronic properties of this compound, a compound of potential interest in medicinal chemistry and materials science.
Introduction: The Significance of 8-Substituted Guanines
Guanine, a fundamental component of nucleic acids, possesses a rich electronic landscape that is amenable to modification through substitution at its C8 position. Such modifications can profoundly influence the molecule's electrochemical properties, absorption and emission spectra, and its potential for intermolecular interactions. 8-substituted purines are a class of compounds with diverse biological activities, including potential as therapeutics.[1][2] The introduction of an aryl group, such as the phenylazo moiety, at the C8 position is expected to create a more extensive π-conjugated system, likely leading to unique electronic and photophysical properties. Understanding these properties is crucial for the rational design of novel therapeutic agents and functional materials.
Proposed Experimental Protocols for Characterizing this compound
To fill the existing knowledge gap, a systematic experimental investigation is required. The following protocols outline the key experiments necessary to characterize the electronic structure of this compound.
Synthesis and Purification
The initial step involves the chemical synthesis of this compound. A plausible synthetic route would involve the diazotization of aniline followed by a coupling reaction with guanine.
References
Methodological & Application
Application Notes and Protocols: Incorporation of 8-(Phenylazo)guanine into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of modified nucleobases into oligonucleotides is a powerful tool in chemical biology, diagnostics, and the development of therapeutic agents. 8-(Phenylazo)guanine is a particularly interesting modification due to its potential as a photoswitchable moiety, a molecular probe, and a therapeutic agent. The phenylazo group can undergo reversible trans-cis isomerization upon irradiation with light of specific wavelengths, allowing for spatiotemporal control of oligonucleotide structure and function. This application note provides detailed protocols for two primary methods for incorporating this compound into oligonucleotides: Method A: Post-Synthetic Modification of an 8-Bromoguanine-Containing Oligonucleotide and Method B: Direct Incorporation using a Modified Phosphoramidite .
Method A: Post-Synthetic Modification of an 8-Bromoguanine-Containing Oligonucleotide
This is the more common and often more successful approach, as the reactive azo group is introduced after the oligonucleotide has been synthesized, avoiding exposure to the harsh chemicals used during automated DNA/RNA synthesis.
Experimental Workflow
Caption: Workflow for post-synthetic incorporation of this compound.
Protocol 1: Synthesis of 8-Bromoguanosine Phosphoramidite
Detailed protocols for the synthesis of 8-bromoguanosine phosphoramidite are available in the literature. The general scheme involves the bromination of a protected guanosine derivative, followed by phosphitylation.
Protocol 2: Automated Solid-Phase Synthesis of 8-Bromoguanine Oligonucleotide
Standard phosphoramidite chemistry is used for the automated synthesis of the oligonucleotide containing the 8-bromoguanine modification.[1][2][3][4][5]
-
Materials:
-
DNA/RNA synthesizer
-
Standard DNA/RNA phosphoramidites and reagents (activator, capping reagents, oxidizing solution, deblocking solution)
-
8-Bromoguanosine phosphoramidite (dissolved in anhydrous acetonitrile)
-
Controlled Pore Glass (CPG) solid support
-
-
Procedure:
-
Program the desired oligonucleotide sequence into the synthesizer.
-
Dissolve the 8-bromoguanosine phosphoramidite in anhydrous acetonitrile to the standard concentration used for other modified bases.
-
Place the 8-bromoguanosine phosphoramidite on a designated port on the synthesizer.
-
Initiate the synthesis program. The coupling time for the 8-bromoguanine phosphoramidite may need to be extended to ensure efficient incorporation.[6] A coupling time of 3-5 minutes is a good starting point.
-
Upon completion of the synthesis, retain the oligonucleotide on the solid support for post-synthetic modification.
-
Protocol 3: Post-Synthetic Azo Coupling on Solid Support
-
Materials:
-
Aniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Dimethylformamide (DMF)
-
Ice bath
-
-
Procedure:
-
Preparation of Benzenediazonium Chloride Solution (perform in a fume hood at 0-5°C):
-
Dissolve aniline (1 mmol) in 1 M HCl (3 mL).
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium nitrite (1 mmol) in water (1 mL) dropwise while maintaining the temperature below 5°C.
-
Stir the reaction mixture for 15-20 minutes at 0-5°C. The resulting solution contains benzenediazonium chloride. Use this solution immediately.
-
-
Azo Coupling Reaction:
-
Wash the CPG support containing the synthesized oligonucleotide with DMF.
-
Prepare a solution of the freshly prepared benzenediazonium chloride in a buffered solution (e.g., 0.1 M sodium bicarbonate in DMF/water, pH 8-9).
-
Add the diazonium salt solution to the CPG support and react for 2-4 hours at room temperature with gentle agitation.
-
After the reaction, wash the CPG support thoroughly with DMF, followed by acetonitrile, and then dry under a stream of argon or nitrogen.
-
-
Protocol 4: Cleavage, Deprotection, and Purification
-
Materials:
-
Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v)[7]
-
HPLC system with a reverse-phase column
-
Mass spectrometer
-
-
Procedure:
-
Treat the CPG support with AMA solution at 65°C for 15-30 minutes to cleave the oligonucleotide and remove the protecting groups.[7]
-
Cool the solution and evaporate the AMA.
-
Resuspend the crude oligonucleotide in nuclease-free water.
-
Purify the this compound modified oligonucleotide by reverse-phase HPLC. The increased hydrophobicity of the phenylazo group will result in a longer retention time compared to the unmodified oligonucleotide.[8][9][10]
-
Confirm the identity and purity of the product by mass spectrometry.[8][9][10][11]
-
Quantitative Data (Illustrative)
| Step | Parameter | Expected Value | Notes |
| Oligonucleotide Synthesis | Coupling Efficiency of 8-Br-Guanine Phosphoramidite | >98% | May require extended coupling time.[6] |
| Post-Synthetic Coupling | Azo Coupling Yield | 70-90% | Yield is dependent on reaction conditions. |
| Purification | Overall Yield (after HPLC) | 10-30% | Based on a 20-mer oligonucleotide. |
| Characterization | Mass Confirmation | Expected mass ± 1 Da | Confirm successful modification. |
| HPLC Purity | >95% | After purification. |
Method B: Direct Incorporation of this compound Phosphoramidite
This method involves the synthesis of the this compound phosphoramidite and its direct use in automated solid-phase oligonucleotide synthesis. This approach is less common due to the potential instability of the azo group to the synthesis reagents, particularly the acidic deblocking step and the oxidation step.
Chemical Pathway
Caption: Synthesis pathway for this compound phosphoramidite.
Protocol 1: Synthesis of 8-(Phenylazo)guanosine Phosphoramidite
The synthesis of this modified phosphoramidite is a multi-step process that requires careful protection of the functional groups on the nucleobase and the sugar.
-
Synthesis of 8-Aminoguanosine: Start with a suitably protected guanosine and introduce an amino group at the C8 position. This can be achieved through various published methods, often involving a precursor like 8-bromoguanosine.
-
Formation of the Phenylazo Moiety: React the 8-aminoguanosine derivative with benzenediazonium chloride under controlled pH conditions to form the this compound nucleoside.
-
Phosphitylation: Introduce the phosphoramidite group at the 3'-hydroxyl of the modified nucleoside using standard phosphitylation chemistry.
Protocol 2: Automated Solid-Phase Synthesis
The synthesized this compound phosphoramidite is then used in a standard automated oligonucleotide synthesizer.
-
Key Considerations:
-
Stability: The stability of the this compound moiety to the synthesis cycle, particularly the acidic detritylation step and the oxidation step, must be evaluated. Milder deblocking agents and alternative oxidizing agents may be necessary.
-
Coupling Efficiency: The coupling efficiency of the bulky modified phosphoramidite should be optimized by adjusting the coupling time and activator concentration.
-
Protocol 3: Deprotection and Purification
Deprotection and purification follow standard procedures, but care must be taken to use conditions that do not degrade the phenylazo group.[12][13][14][15]
-
Deprotection: Use of mild deprotection conditions, such as ammonium hydroxide at room temperature or potassium carbonate in methanol, is recommended to preserve the integrity of the azo linkage.[12]
-
Purification: Reverse-phase HPLC is the method of choice for purification.
Quantitative Data (Illustrative)
| Step | Parameter | Expected Value | Notes |
| Phosphoramidite Synthesis | Overall Yield | 5-15% | Multi-step synthesis with potential for low yields. |
| Oligonucleotide Synthesis | Coupling Efficiency | 90-98% | Highly dependent on the bulkiness of the phosphoramidite and optimized conditions. |
| Purification | Overall Yield (after HPLC) | 5-20% | Based on a 20-mer oligonucleotide. |
| Characterization | Mass Confirmation | Expected mass ± 1 Da | |
| HPLC Purity | >95% |
Characterization of this compound Modified Oligonucleotides
-
HPLC Analysis: Reverse-phase HPLC is used to purify and assess the purity of the modified oligonucleotides. The phenylazo modification will significantly increase the hydrophobicity and retention time.[8][9][10]
-
Mass Spectrometry: Electrospray ionization (ESI) or MALDI-TOF mass spectrometry is essential to confirm the successful incorporation of the this compound modification by verifying the molecular weight of the final product.[8][9][10][11]
-
UV-Vis Spectroscopy: The phenylazo group has a characteristic UV-Vis absorption spectrum that can be used to confirm its presence and to study its photoswitching properties.
-
Thermal Denaturation Studies (Tm): Incorporation of this compound can affect the stability of the DNA or RNA duplex. Measuring the melting temperature (Tm) can provide insights into these effects.
Conclusion
The incorporation of this compound into oligonucleotides opens up exciting possibilities for the development of photoswitchable nucleic acid-based tools and therapeutics. The post-synthetic modification approach is generally more robust and higher-yielding. Careful optimization of reaction conditions and thorough characterization of the final product are crucial for successful implementation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Introduction to Oligo Oligonucleotide DNA Synthesis [biolytic.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases [beilstein-journals.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. youtube.com [youtube.com]
- 9. Analysis of oligonucleotides by hydrophilic interaction liquid chromatography coupled to negative ion electrospray ionization mass spectrometry | McCullagh Research Group [mccullagh.chem.ox.ac.uk]
- 10. youtube.com [youtube.com]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. glenresearch.com [glenresearch.com]
- 13. rsc.org [rsc.org]
- 14. On the rapid deprotection of synthetic oligonucleotides and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Azobenzene-Modified Guanosines in Research
This document provides detailed application notes and experimental protocols for the use of azobenzene-modified guanosines in various research and development contexts. The content is tailored for researchers, scientists, and drug development professionals interested in leveraging photoswitchable nucleic acids.
Application 1: Photocontrol of DNA Hybridization and Transcription
The reversible trans-cis photoisomerization of azobenzene can be harnessed to control the structure and function of DNA and RNA.[1] By incorporating azobenzene-modified guanosines into oligonucleotides, researchers can regulate hybridization and transcription processes with high spatiotemporal precision using light.[2] The more stable, linear trans isomer generally permits standard Watson-Crick base pairing and duplex formation, while irradiation with UV light converts it to the bulky, bent cis isomer, which can disrupt the duplex structure.[1][2] This process is reversible with visible light.[2]
Caption: Photocontrol of transcription via azobenzene-modified guanosine isomerization.
Quantitative Data: Thermal Stability of Photoswitchable Oligonucleotides
The change in conformation of the azobenzene moiety significantly impacts the thermal stability (melting temperature, Tm) of the DNA duplex.
| Oligonucleotide Construct | Tm (°C) of trans-form | Tm (°C) of cis-form | ΔTm (°C) |
| Azobenzene-Hairpin 1 (AH1) | 53.0 | 38.9 | 14.1 |
| Azobenzene-Hairpin 2 (AH2) | 58.6 | 40.0 | 18.6 |
| Azobenzene-Hairpin 3 (AH3) | 53.6 | 40.4 | 13.2 |
| Data sourced from a study on azobenzene-modified hairpin oligonucleotides.[1] |
Experimental Protocol: Reversible Photocontrol of T7 Transcription
This protocol describes how to reversibly regulate in vitro transcription using a DNA template containing an azobenzene-modified guanosine within the T7 promoter region.[2]
Materials:
-
DNA template with azobenzene-modified guanosine (azo-DNA)
-
T7 RNA Polymerase
-
NTP mix (ATP, GTP, CTP, UTP)
-
Transcription buffer
-
RNase inhibitor
-
UV lamp (300-400 nm)
-
Visible light source (>400 nm)
-
Urea-PAGE supplies for analysis
Procedure:
-
Template Preparation: Anneal the single-stranded azo-DNA with its complementary strand to form a double-stranded T7 promoter template. Ensure the azobenzene moiety is in its thermally stable trans form.
-
Transcription Reaction (Control - trans state):
-
Set up the transcription reaction in a microcentrifuge tube on ice:
-
Transcription Buffer (10X): 2 µL
-
NTP Mix (10 mM each): 2 µL
-
Azo-DNA template (1 µM): 1 µL
-
RNase Inhibitor: 0.5 µL
-
T7 RNA Polymerase: 1 µL
-
Nuclease-free water: to 20 µL
-
-
Incubate at 37°C for 2 hours.
-
-
Photoisomerization to cis-State:
-
Prepare an identical reaction mix.
-
Before adding the T7 polymerase, irradiate the sample with UV light (e.g., 365 nm) for 5-10 minutes on ice to convert the azobenzene to the cis isomer.
-
-
Transcription Reaction (cis-state):
-
Add T7 RNA Polymerase to the UV-irradiated sample.
-
Incubate at 37°C for 2 hours. This reaction is expected to yield significantly less transcript.
-
-
Reversal to trans-State:
-
Take the UV-irradiated sample from step 4.
-
Irradiate it with visible light (>400 nm) for 5-10 minutes to revert the azobenzene to the trans isomer.
-
-
Transcription Reaction (Reversed trans-state):
-
Incubate the sample again at 37°C for another 2 hours. Transcription should resume.
-
-
Analysis:
-
Stop all reactions by adding an equal volume of 2X formamide loading buffer.
-
Denature samples at 95°C for 5 minutes.
-
Analyze the RNA transcripts by denaturing urea-polyacrylamide gel electrophoresis (Urea-PAGE) and visualize using a suitable stain (e.g., SYBR Gold).
-
Application 2: Photoswitchable G-Quadruplexes for Gene Regulation
G-quadruplexes (G4s) are four-stranded DNA structures that can form in guanine-rich sequences, often found in promoter regions and telomeres.[3] The stability of these structures can influence key biological processes like transcription.[3] By incorporating an azobenzene-modified guanosine into a G4-forming sequence, the stability of the quadruplex can be reversibly controlled by light, offering a powerful tool for regulating gene expression.[3]
Caption: Reversible photocontrol of G-quadruplex stability and transcription.
Quantitative Data: G-Quadruplex Stability Modulation
The photoisomerization of the azobenzene unit directly impacts the melting temperature (Tm) of the G-quadruplex structure, indicating a change in stability.
| G-Quadruplex State | Melting Temperature (Tm) |
| trans-Azobenzene (Hyperstable) | > 90 °C |
| cis-Azobenzene (Unstable) | ~ 65 °C |
| Note: Representative values based on the principle that the trans-form leads to a more stable G4 structure. Actual values are sequence-dependent. |
Experimental Protocol: Monitoring G4 Stability via Circular Dichroism (CD) Spectroscopy
This protocol outlines the use of CD spectroscopy to monitor the light-induced conformational changes of a G-quadruplex containing an azobenzene-modified guanosine.
Materials:
-
Lyophilized G4-forming oligonucleotide with an internal azobenzene-modified guanosine.
-
CD buffer (e.g., 10 mM sodium cacodylate, 100 mM KCl, pH 7.2).
-
Quartz cuvette with a 1 cm path length.
-
CD Spectropolarimeter with a temperature controller.
-
UV lamp (~365 nm) and Visible light source (>420 nm).
Procedure:
-
Sample Preparation: Dissolve the oligonucleotide in CD buffer to a final concentration of ~5 µM. Anneal the sample by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure proper folding.
-
CD Spectrum of trans-State:
-
Place the sample in the CD spectropolarimeter.
-
Record a CD spectrum from 320 nm to 220 nm at 25°C. A characteristic G-quadruplex spectrum shows a positive peak around 264 nm and a negative peak around 240 nm.
-
-
Photoisomerization to cis-State:
-
Remove the cuvette from the instrument.
-
Irradiate the sample with UV light (~365 nm) for 10 minutes on ice.
-
-
CD Spectrum of cis-State:
-
Immediately place the cuvette back into the spectropolarimeter.
-
Record a new CD spectrum. A significant decrease in the ellipticity at 264 nm indicates destabilization and partial unfolding of the G-quadruplex.
-
-
Thermal Melting Analysis:
-
To determine Tm, monitor the CD signal at 264 nm while increasing the temperature from 25°C to 95°C at a rate of 1°C/min.
-
Perform this melting analysis on both the initial trans-state sample and the UV-irradiated cis-state sample.
-
The Tm is the temperature at which 50% of the structure is unfolded.
-
-
Reversibility Check:
-
Irradiate the cis-state sample with visible light (>420 nm) for 10 minutes.
-
Record another CD spectrum to confirm the recovery of the original G-quadruplex signal.
-
Application 3: Light-Controlled Drug Delivery Systems
Azobenzene-modified nucleic acids can function as light-responsive gatekeepers in drug delivery systems.[4] In one common setup, DNA duplexes containing azobenzene-modified guanosines are used to cap the pores of mesoporous silica nanoparticles (MSNs) loaded with a therapeutic agent.[4]
Caption: Photon-manipulated drug release from a nanocontainer controlled by azobenzene-DNA.[4]
Quantitative Data: Light-Triggered Drug Release
The efficiency of drug release can be quantified by measuring the amount of cargo (e.g., Doxorubicin) released from the MSNs upon light stimulation.
| Condition | Doxorubicin Release (%) after 12h |
| No Light Irradiation | ~10% |
| UV Light Irradiation (365 nm) | ~60% |
| Representative data illustrating the principle of light-controlled release.[4] |
Experimental Protocol: Photon-Controlled Release of Doxorubicin (DOX) from MSNs
This protocol details the steps to demonstrate light-triggered drug release from DNA-capped MSNs.[4]
Materials:
-
Doxorubicin (DOX)-loaded, DNA-functionalized MSNs.
-
Complementary DNA strand containing an azobenzene-modified guanosine (azo-cDNA).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
UV lamp (365 nm).
-
Fluorescence spectrophotometer.
Procedure:
-
Capping the MSNs:
-
Disperse the DOX-loaded MSNs in PBS.
-
Add the azo-cDNA to the MSN suspension.
-
Incubate at room temperature for 2-3 hours with gentle shaking to allow hybridization and capping of the pores. The azobenzene should be in the trans configuration.
-
Centrifuge the suspension and wash with PBS to remove any unbound azo-cDNA and leaked DOX.
-
-
Baseline Release (No Light):
-
Resuspend the capped MSNs in a known volume of PBS.
-
Keep the sample in the dark at 37°C.
-
At designated time points (e.g., 1, 2, 4, 8, 12 hours), centrifuge the sample, collect the supernatant, and replace it with fresh PBS.
-
Measure the fluorescence of the supernatant (DOX excitation/emission ~480/590 nm) to quantify the amount of released drug.
-
-
UV-Triggered Release:
-
Prepare an identical suspension of capped MSNs.
-
Irradiate the sample with UV light (365 nm) for 15 minutes to induce trans-to-cis isomerization and dehybridization of the DNA cap.
-
Incubate the sample at 37°C.
-
At the same designated time points, collect the supernatant and measure DOX fluorescence as described above.
-
-
Data Analysis:
-
Create a calibration curve of DOX fluorescence versus concentration.
-
Convert the fluorescence readings from the supernatants into cumulative release percentages.
-
Plot the cumulative drug release (%) versus time for both the light-exposed and dark-control samples to demonstrate photon-controlled release.
-
References
- 1. Reversible On-Off Photoswitching of DNA Replication Using a Dumbbell Oligodeoxynucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of azobenzene-tethered DNA for reversible photo-regulation of DNA functions: hybridization and transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photon-manipulated drug release from a mesoporous nanocontainer controlled by azobenzene-modified nucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Photocontrol of DNA/RNA Structure using 8-(Phenylazo)guanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to externally control the structure and function of nucleic acids holds immense potential for advancements in molecular biology, diagnostics, and therapeutics. 8-(Phenylazo)guanine is a photoswitchable molecule that, when incorporated into DNA or RNA oligonucleotides, allows for the reversible control of their hybridization and secondary structures using light. This modification is based on the well-characterized photoisomerization of the azobenzene moiety between its stable trans and metastable cis forms.
The planar trans isomer of the phenylazo group can intercalate into the DNA or RNA duplex, stabilizing the helical structure. Upon irradiation with UV light (typically around 360 nm), the azobenzene group isomerizes to the non-planar cis form. This conformational change introduces a steric hindrance that destabilizes the duplex, leading to a decrease in its melting temperature (Tm) and potentially causing dissociation of the strands. This process is reversible; subsequent irradiation with visible light (typically > 400 nm) or thermal relaxation will convert the azobenzene back to the trans isomer, restoring the stable duplex structure. This reversible control over nucleic acid hybridization opens up possibilities for applications such as photocontrolled gene expression, light-activated molecular switches, and photosensitive diagnostic probes.
Mechanism of Photocontrol
The photocontrol of DNA/RNA structure using this compound is based on the reversible photoisomerization of the azobenzene moiety. The underlying principle is the significant difference in the geometry of the trans and cis isomers and their differential effects on the stability of the nucleic acid duplex.
Caption: Photoisomerization of this compound for DNA/RNA photocontrol.
Quantitative Data
A critical parameter for evaluating the effectiveness of photocontrol is the change in melting temperature (ΔTm) of the DNA or RNA duplex upon photoisomerization of the this compound modification. A larger ΔTm indicates a more significant destabilization of the duplex in the cis state and therefore more efficient photocontrol. The photoisomerization quantum yield (Φ) quantifies the efficiency of the light-induced conversion between the trans and cis isomers.
Note: Extensive literature searches did not yield specific quantitative data (ΔTm and quantum yields) for this compound. The following table is a template that should be populated with experimentally determined values.
| Parameter | Symbol | Value (trans → cis) | Value (cis → trans) | Conditions |
| Change in Melting Temperature | ΔTm (°C) | Data not available | Data not available | [Specify buffer, salt concentration, DNA/RNA sequence] |
| Photoisomerization Quantum Yield | Φ | Data not available | Data not available | [Specify solvent, wavelength] |
Experimental Protocols
Protocol 1: Synthesis of this compound-Modified Oligonucleotides
The incorporation of this compound into oligonucleotides is achieved using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer. This requires the prior synthesis of the corresponding this compound deoxynucleoside phosphoramidite.
1.1. Synthesis of this compound Deoxynucleoside Phosphoramidite:
- Synthesis of 8-(Phenylazo)-2'-deoxyguanosine.
- Protection of the exocyclic amine of the guanine base.
- Protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.
- Phosphitylation of the 3'-hydroxyl group to introduce the phosphoramidite moiety.
1.2. Automated Solid-Phase Oligonucleotide Synthesis:
This protocol assumes the availability of the this compound phosphoramidite.
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
This compound phosphoramidite solution
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Capping solution (Acetic anhydride and N-methylimidazole)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
Procedure:
-
Program the desired oligonucleotide sequence into the DNA/RNA synthesizer, designating the position for this compound incorporation with a specific base code.
-
Install the CPG column with the first nucleoside of the sequence.
-
Place the standard and the this compound phosphoramidite vials on the synthesizer.
-
Initiate the automated synthesis cycle. The synthesizer will perform the following steps iteratively for each monomer addition: a. Deblocking: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain. b. Coupling: Activation of the incoming phosphoramidite (standard or modified) and its coupling to the 5'-hydroxyl of the growing chain. c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Oxidation of the phosphite triester linkage to the more stable phosphate triester.
-
After the final cycle, the synthesizer will perform a final deblocking step.
-
Cleave the synthesized oligonucleotide from the CPG support and remove the protecting groups by incubating the support in concentrated ammonium hydroxide.
-
Purify the crude oligonucleotide using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).
-
Verify the identity and purity of the final product by mass spectrometry and analytical HPLC or capillary electrophoresis.
Caption: Automated solid-phase synthesis workflow for modified oligonucleotides.
Protocol 2: Photocontrol of DNA/RNA Hybridization and Thermal Melting Analysis
This protocol describes how to experimentally verify the photocontrol of a DNA or RNA duplex containing this compound by monitoring the change in its melting temperature (Tm).
Materials:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder (Peltier)
-
Quartz cuvettes
-
UV lamp (e.g., handheld UV lamp, ~365 nm)
-
Visible light source (e.g., filtered white light lamp, >400 nm)
-
Synthesized this compound-modified oligonucleotide
-
Complementary DNA or RNA strand
-
Hybridization buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)
Procedure:
2.1. Sample Preparation:
-
Anneal the this compound-modified oligonucleotide with its complementary strand in the hybridization buffer to form the duplex. Prepare two identical samples.
2.2. Thermal Melting Analysis of the trans State:
-
Place the first sample (in the dark, ensuring the azobenzene is in the trans state) into the UV-Vis spectrophotometer.
-
Set the spectrophotometer to monitor the absorbance at 260 nm.
-
Slowly increase the temperature of the cuvette holder from a low temperature (e.g., 20 °C) to a high temperature (e.g., 90 °C) at a controlled ramp rate (e.g., 0.5 °C/min).
-
Record the absorbance at 260 nm as a function of temperature.
-
Plot the absorbance versus temperature to obtain the melting curve. The Tm is the temperature at which the absorbance is halfway between the minimum and maximum values. This is Tm(trans).
2.3. Photoisomerization to the cis State:
-
Take the second sample and irradiate it with UV light (~365 nm) for a sufficient time to induce maximal isomerization to the cis state (this time should be optimized, e.g., 5-15 minutes). Perform this on ice to prevent thermal back-isomerization.
2.4. Thermal Melting Analysis of the cis State:
-
Immediately after UV irradiation, place the sample in the pre-cooled spectrophotometer.
-
Repeat the thermal melting analysis as described in step 2.2 to obtain the melting curve and Tm for the duplex in the cis state. This is Tm(cis).
2.5. Reversibility Check (Optional):
-
After the melting experiment of the cis state, irradiate the same sample with visible light (>400 nm) to convert the azobenzene back to the trans state.
-
Repeat the thermal melting analysis to confirm the recovery of the original Tm.
2.6. Data Analysis:
-
Calculate the change in melting temperature: ΔTm = Tm(trans) - Tm(cis).
Caption: Workflow for analyzing the photocontrol of DNA/RNA hybridization.
Conclusion
The incorporation of this compound into DNA and RNA oligonucleotides provides a powerful tool for the external photocontrol of their structure and function. The protocols outlined above provide a framework for the synthesis of these modified nucleic acids and the characterization of their photoswitching properties. The ability to reversibly control hybridization with light has far-reaching implications for the development of novel molecular tools and therapeutics. Further research is needed to fully quantify the photophysical and thermodynamic properties of this compound in various nucleic acid contexts to optimize its use in different applications.
Application Notes and Protocols for Studying 8-(Phenylazo)guanine-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the interactions between the small molecule 8-(Phenylazo)guanine and its protein targets. The protocols outlined below leverage a combination of photoaffinity labeling for target identification and established biophysical techniques for quantitative characterization of these interactions.
Introduction
This compound is a synthetic purine derivative with potential applications in chemical biology and drug discovery. Its structural similarity to guanine suggests that it may interact with a variety of proteins that bind guanine or guanine nucleotides, such as G-proteins, kinases, and nucleic acid-binding proteins. Understanding these interactions is crucial for elucidating its mechanism of action and for the development of novel therapeutic agents.
This document provides a strategic workflow and detailed protocols for:
-
Target Identification: Utilizing a photoreactive analog of this compound to covalently label and subsequently identify interacting proteins using mass spectrometry.
-
Quantitative Interaction Analysis: Employing biophysical methods to determine the binding affinity, kinetics, and thermodynamics of the this compound-protein interaction.
Experimental Strategy Overview
The overall workflow for studying this compound-protein interactions is a multi-step process that begins with the synthesis of a photoreactive probe, followed by target identification and subsequent biophysical validation.
Protocols
Synthesis of Photoreactive 8-(4-azidophenylazo)guanine Probe
To identify the protein targets of this compound, a photoreactive analog, 8-(4-azidophenylazo)guanine, is proposed. The azido group on the phenyl ring can be converted to a highly reactive nitrene upon UV irradiation, leading to covalent cross-linking with nearby protein residues.
Materials:
-
Guanine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
4-Azidoaniline
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Protocol:
-
Diazotization of 4-Azidoaniline:
-
Dissolve 4-azidoaniline in 2M HCl at 0-5 °C with constant stirring.
-
Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Azo Coupling:
-
Dissolve guanine in 1M NaOH at room temperature.
-
Slowly add the freshly prepared diazonium salt solution to the guanine solution with vigorous stirring.
-
Maintain the pH of the reaction mixture between 8 and 9 by adding 1M NaOH as needed.
-
Continue stirring at room temperature for 4-6 hours. The formation of a colored precipitate indicates the formation of the azo compound.
-
-
Purification:
-
Collect the precipitate by filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., DMSO/water) to obtain pure 8-(4-azidophenylazo)guanine.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the UV-Vis absorption spectrum to identify the optimal wavelength for photoactivation.
-
Photoaffinity Labeling and Target Identification
This protocol describes the use of 8-(4-azidophenylazo)guanine to label interacting proteins in a complex biological sample, such as a cell lysate.
Materials:
-
8-(4-azidophenylazo)guanine (from Protocol 3.1)
-
Cell lysate from a relevant cell line or tissue
-
Phosphate-buffered saline (PBS)
-
UV lamp (e.g., 365 nm)
-
Streptavidin-agarose beads (if using a biotinylated probe)
-
SDS-PAGE reagents
-
Coomassie blue or silver stain
-
In-gel digestion kit (Trypsin)
-
LC-MS/MS instrumentation and software
Protocol:
-
Incubation:
-
Incubate the cell lysate (1-5 mg/mL total protein) with varying concentrations of 8-(4-azidophenylazo)guanine (e.g., 1-100 µM) for 1 hour at 4 °C in the dark to allow for binding.
-
Include a control sample with DMSO (vehicle) only.
-
For competition experiments, pre-incubate the lysate with an excess (e.g., 100-fold) of non-photoreactive this compound for 30 minutes before adding the photoreactive probe.
-
-
UV Cross-linking:
-
Place the samples on ice and irradiate with a UV lamp at the predetermined optimal wavelength for 15-30 minutes.
-
-
Enrichment of Labeled Proteins (Optional but Recommended):
-
If a biotinylated version of the probe is used, labeled proteins can be enriched using streptavidin-agarose beads.
-
-
SDS-PAGE Analysis:
-
Separate the proteins from the labeled and control lysates by SDS-PAGE.
-
Visualize the proteins using Coomassie blue or silver staining.
-
Excise the protein bands that appear specifically in the labeled sample and are diminished in the competition control.
-
-
In-Gel Digestion and Mass Spectrometry:
-
Perform in-gel digestion of the excised protein bands with trypsin.
-
Extract the resulting peptides and analyze them by LC-MS/MS.
-
-
Protein Identification:
-
Search the acquired MS/MS data against a protein database (e.g., Swiss-Prot) using a suitable search algorithm (e.g., Mascot, Sequest) to identify the labeled proteins.
-
Biophysical Characterization of Interactions
Once a target protein is identified, its interaction with the non-photoreactive this compound should be quantitatively characterized using biophysical methods.
SPR is used to measure the kinetics (association and dissociation rates) and affinity of the interaction in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified recombinant target protein
-
This compound
-
SPR running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Protocol:
-
Protein Immobilization:
-
Immobilize the purified target protein onto the surface of a sensor chip using standard amine coupling chemistry.
-
Aim for a low immobilization density to minimize mass transport limitations.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the sensor surface.
-
Monitor the binding and dissociation phases in real-time.
-
Regenerate the sensor surface between injections using a suitable regeneration solution.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant target protein
-
This compound
-
ITC buffer (e.g., phosphate buffer)
Protocol:
-
Sample Preparation:
-
Dialyze the purified target protein and dissolve the this compound in the same buffer to minimize heat of dilution effects.
-
Degas both solutions before the experiment.
-
-
Titration:
-
Load the target protein into the sample cell and this compound into the injection syringe.
-
Perform a series of injections of the small molecule into the protein solution.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat of binding for each injection.
-
Fit the binding isotherm to a suitable model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Data Presentation
Quantitative data from biophysical experiments should be summarized in a clear and structured format for easy comparison.
Table 1: Hypothetical Binding Kinetics of this compound with Target Proteins Determined by SPR
| Target Protein | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (µM) |
| Kinase A | 1.2 x 10⁵ | 2.5 x 10⁻³ | 0.021 |
| G-protein B | 5.8 x 10⁴ | 1.1 x 10⁻² | 0.190 |
| Transcription Factor C | 8.3 x 10³ | 4.2 x 10⁻² | 5.06 |
Table 2: Hypothetical Thermodynamic Parameters of this compound Binding to Target Proteins Determined by ITC
| Target Protein | KD (µM) | n | ΔH (kcal/mol) | TΔS (kcal/mol) | ΔG (kcal/mol) |
| Kinase A | 0.025 | 1.05 | -8.5 | 2.1 | -10.6 |
| G-protein B | 0.210 | 0.98 | -6.2 | 3.5 | -9.7 |
| Transcription Factor C | 5.50 | 1.10 | -4.1 | 3.1 | -7.2 |
Visualization of a Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where this compound could interfere with a G-protein coupled receptor (GPCR) signaling cascade.
This document provides a robust framework for the comprehensive study of this compound-protein interactions. The combination of chemical biology, proteomics, and biophysical techniques will enable a detailed understanding of the molecular targets and mechanism of action of this compound, paving the way for its potential development as a research tool or therapeutic agent.
Application Notes and Protocols for Measuring the Photoisomerization of 8-(Phenylazo)guanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(Phenylazo)guanine is a photoswitchable molecule that integrates the photoresponsive properties of an azobenzene moiety with the biological relevance of guanine. This compound holds significant potential in photopharmacology and for the photocontrol of biological systems, such as regulating the structure and function of guanine-rich nucleic acids (e.g., G-quadruplexes) or protein-nucleic acid interactions with light. The ability to reversibly switch between its trans and cis isomers using specific wavelengths of light allows for spatiotemporal control over its biological activity.
These application notes provide detailed protocols for characterizing the photoisomerization of this compound using common analytical techniques, namely UV-Vis spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, a method for determining the photoisomerization quantum yield is described.
Principle of Photoisomerization
The core of this compound's functionality lies in the reversible photoisomerization of the azobenzene group. The thermodynamically more stable trans isomer can be converted to the higher-energy cis isomer upon irradiation with UV-A or near-visible light. The cis isomer can then be switched back to the trans form with a different wavelength of light (typically in the visible range) or will revert thermally in the dark. This reversible process is accompanied by significant changes in the molecule's geometry, dipole moment, and absorption spectrum, which form the basis of its measurement.
Application of 8-(Phenylazo)guanine in Nanotechnology: A Review of Current Findings
Despite a comprehensive search of scientific literature, there is currently no available information on the specific application of 8-(Phenylazo)guanine in the field of nanotechnology.
Extensive database searches did not yield any studies, research articles, or patents detailing the use of this compound in the development of nanomaterials, nanomedicine, biosensors, or any other nanotechnology-related applications. The existing research primarily focuses on the broader applications of guanine and its derivatives in nanotechnology, as well as unrelated topics such as photodynamic therapy and the synthesis of other chemical compounds.
Therefore, it is not possible to provide detailed application notes, experimental protocols, quantitative data, or diagrams related to the use of this compound in nanotechnology at this time. Researchers, scientists, and drug development professionals interested in this specific compound may need to conduct foundational research to explore its potential in this area.
8-(Phenylazo)guanine: A Potential Probe for Unraveling Nucleic Acid Dynamics
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of nucleic acid dynamics is paramount to understanding fundamental biological processes such as DNA replication, transcription, and repair, as well as for the development of novel therapeutic agents. Fluorescent and photoswitchable probes that can be incorporated into DNA and RNA are invaluable tools for monitoring these dynamic events in real-time. 8-(Phenylazo)guanine is an azobenzene-modified guanine analogue that holds significant potential as such a probe. The azobenzene moiety is a well-established photoswitch that can undergo reversible isomerization between its trans and cis forms upon irradiation with light of specific wavelengths. This photoisomerization induces a significant conformational change, which can be harnessed to modulate and report on the local environment and dynamics of nucleic acid structures.
These application notes provide an overview of the potential applications of this compound as a probe for nucleic acid dynamics and offer generalized protocols for its use. It is important to note that while the principles are based on the well-documented behavior of azobenzene derivatives in nucleic acids, specific experimental data for this compound as a dynamic probe is limited. Therefore, the provided protocols are intended as a starting point for experimental design and will require optimization.
Principle of Action
The utility of this compound as a probe is rooted in the photophysical properties of its azobenzene group. The trans isomer is thermodynamically more stable and has a planar conformation, allowing it to intercalate or stack within the nucleic acid duplex with minimal distortion. The cis isomer is non-planar and more bulky, leading to a disruption of the local nucleic acid structure. The reversible photoisomerization between these two states can be used to:
-
Modulate Nucleic Acid Structure: Induce localized conformational changes in DNA or RNA, such as the destabilization of a duplex or the alteration of a G-quadruplex structure.
-
Report on the Environment: The spectroscopic properties of the azobenzene moiety, including its absorption spectrum, are sensitive to the local microenvironment. Changes in nucleic acid conformation, binding of proteins, or the presence of mismatches can alter these properties, providing a readout of the dynamic event.
Potential Applications
-
Monitoring DNA Hybridization and Melting: The change in the absorption spectrum or fluorescence of this compound upon hybridization of two complementary strands can be used to monitor the kinetics and thermodynamics of duplex formation.
-
Detecting Single Nucleotide Polymorphisms (SNPs): A mismatch in the vicinity of the this compound probe can alter the local duplex stability and, consequently, the spectroscopic properties of the azobenzene moiety.
-
Probing DNA-Protein Interactions: The binding of a protein to a nucleic acid sequence containing this compound can restrict the conformational freedom of the azobenzene group, leading to detectable changes in its spectroscopic signature.
-
Controlling Nucleic Acid Nanostructures: The photoisomerization of this compound can be used as a trigger to control the assembly and disassembly of DNA-based nanostructures.
-
Light-activated Drug Release: By incorporating this compound into an aptamer or other functional nucleic acid, it may be possible to control its binding to a target molecule with light, enabling spatiotemporal control of drug release.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound as a nucleic acid probe. These values are based on typical data for other azobenzene-modified nucleosides and should be experimentally determined for this compound.
Table 1: Spectroscopic Properties of this compound
| Property | trans-8-(Phenylazo)guanine | cis-8-(Phenylazo)guanine |
| Absorption Maximum (λmax) | ~320-350 nm (π-π* transition) | ~320-350 nm (π-π* transition) |
| ~440-450 nm (n-π* transition) | ~440-450 nm (n-π* transition) | |
| Molar Extinction Coefficient (ε) at π-π* λmax | High | Low |
| Molar Extinction Coefficient (ε) at n-π* λmax | Low | High |
| Isomerization Wavelength (trans to cis) | ~320-380 nm (UV light) | |
| Isomerization Wavelength (cis to trans) | > 400 nm (Visible light) or thermal |
Table 2: Hypothetical Hybridization Dynamics Data
| Parameter | Matched Duplex | Mismatched Duplex |
| Melting Temperature (Tm) Change upon trans-to-cis Isomerization | -5 to -10 °C | -2 to -5 °C |
| Change in Absorbance at 340 nm upon Hybridization (Hypochromicity) | 15-25% | 5-10% |
| Association Rate Constant (ka) | 105 - 106 M-1s-1 | 104 - 105 M-1s-1 |
| Dissociation Rate Constant (kd) | 10-3 - 10-4 s-1 | 10-2 - 10-3 s-1 |
Experimental Protocols
Protocol 1: Synthesis of this compound Phosphoramidite
This protocol outlines a general strategy for the synthesis of the phosphoramidite of this compound, which is required for its incorporation into oligonucleotides via automated DNA/RNA synthesis.
Application Notes and Protocols for 8-(Phenylazo)guanine-Based Biosensors
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-(Phenylazo)guanine is a chemically modified guanine derivative that holds significant promise in the development of novel biosensors. The introduction of the phenylazo group at the C8 position of guanine creates a redox-active and chromophoric molecule. This unique functionality allows for the development of both electrochemical and colorimetric biosensors for a variety of analytes. This document provides detailed application notes and protocols for the synthesis of this compound and its application in biosensor development.
Principle of Detection
The functionality of this compound-based biosensors is primarily based on two mechanisms:
-
Electrochemical Detection: The azo group (-N=N-) in the this compound molecule is electrochemically active. It can be reduced at an electrode surface, producing a measurable electrical signal. The interaction of the biosensor with a target analyte can cause a change in this electrochemical signal, allowing for quantitative detection. This change can be due to steric hindrance, conformational changes, or catalytic effects upon target binding.
-
Colorimetric/Spectroscopic Detection: The phenylazo group is a chromophore, meaning it absorbs light in the visible spectrum. Changes in the local chemical environment, such as pH or the binding of a target molecule, can alter the electronic properties of the azo group, leading to a change in its absorption spectrum. This color change can be monitored using a spectrophotometer for quantitative analysis.
Synthesis of this compound
The synthesis of this compound is typically achieved through a diazotization-coupling reaction. This involves the reaction of an aniline derivative with a source of nitrous acid to form a diazonium salt, which is then coupled to guanine at the C8 position.
Experimental Protocol: Synthesis of this compound
Materials:
-
Guanine
-
Aniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF)
-
Ethanol
-
Ice bath
-
Magnetic stirrer and stir bar
-
pH meter
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Diazotization of Aniline:
-
Dissolve a specific molar equivalent of aniline in a solution of hydrochloric acid and water, cooled in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water dropwise to the aniline solution while maintaining the temperature between 0-5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure the complete formation of the benzenediazonium chloride salt.
-
-
Coupling Reaction:
-
In a separate flask, dissolve guanine in an aqueous solution of sodium hydroxide.
-
Cool the guanine solution in an ice bath to 0-5 °C.
-
Slowly add the freshly prepared benzenediazonium chloride solution to the guanine solution with vigorous stirring.
-
Maintain the pH of the reaction mixture between 8-9 by the dropwise addition of a sodium hydroxide solution.
-
Continue stirring the reaction mixture in the ice bath for 2-3 hours.
-
-
Isolation and Purification:
-
After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the this compound product.
-
Collect the precipitate by vacuum filtration and wash it with cold water and then with ethanol.
-
Recrystallize the crude product from a suitable solvent such as DMF/water to obtain pure this compound.
-
Dry the final product under vacuum.
-
Caption: Proposed signaling pathway for the biosensor.
Conclusion
This compound serves as a versatile platform for the development of robust and sensitive biosensors. The straightforward synthesis and the dual-mode detection capability (electrochemical and colorimetric) make it an attractive molecule for various bioanalytical applications, including drug screening, diagnostics, and environmental monitoring. The protocols and notes provided here offer a foundation for researchers to explore and develop novel biosensing systems based on this promising compound. Further research and optimization are encouraged to tailor these biosensors for specific target analytes and to enhance their performance characteristics.
Application Notes and Protocols for 8-(Phenylazo)guanine in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are presented as a conceptual framework. As of the current date, specific research on the use of 8-(Phenylazo)guanine in targeted drug delivery is limited. This document is a scientifically-guided projection based on the established principles of azo-compound-mediated colon-specific delivery and the therapeutic potential of guanine analogues.
Introduction
This compound is a synthetic molecule that holds conceptual promise for targeted drug delivery, particularly to the colon. The molecule combines a guanine moiety, a fundamental component of nucleic acids and a scaffold for various therapeutic agents, with a phenylazo group. The azo bond (-N=N-) is the key to its potential for targeted delivery. This bond is relatively stable in the upper gastrointestinal tract but can be specifically cleaved by azoreductase enzymes produced by the microflora of the large intestine. This enzymatic action would release the parent guanine derivative at the target site, minimizing systemic exposure and associated side effects.
This document outlines the hypothetical application of this compound as a prodrug, encapsulated within a nanoparticle-based delivery system for the targeted treatment of colon-specific diseases such as colorectal cancer or inflammatory bowel disease.
Application Note: Colon-Specific Drug Delivery using this compound Nanoparticles
The proposed application leverages this compound as a colon-targeted prodrug. When formulated into nanoparticles, the system is designed to pass through the stomach and small intestine intact. Upon reaching the colon, the local anaerobic microenvironment and the presence of bacterial azoreductases facilitate the cleavage of the azo bond, releasing the active guanine analogue to exert its therapeutic effect locally.
Proposed Mechanism of Action
The targeted drug delivery system based on this compound nanoparticles is envisioned to follow a sequential activation pathway. The nanoparticles protect the prodrug from the harsh conditions of the upper GI tract. Once in the colon, the azo linkage is cleaved, releasing the active drug. The released guanine analogue is then hypothesized to interfere with cellular processes in diseased colon cells, for instance, by inhibiting purine metabolism or inducing apoptosis.
Caption: Proposed mechanism of colon-targeted drug delivery.
Hypothetical Signaling Pathway of Released Guanine Analogue
Upon release, the active guanine analogue could potentially interfere with critical cellular pathways in cancer cells, such as inhibiting purine nucleoside phosphorylase (PNP), an enzyme involved in the purine salvage pathway. Inhibition of PNP can lead to an imbalance in the nucleotide pool, ultimately triggering apoptosis.
Caption: Hypothetical signaling pathway of the active drug.
Quantitative Data Summary
The following table summarizes hypothetical data for a nanoparticle formulation of this compound.
| Parameter | Value | Method of Analysis |
| Nanoparticle Size (Z-average) | 150 ± 10 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -25 ± 5 mV | Electrophoretic Light Scattering |
| Drug Loading (DL%) | 8.5 ± 0.5 % | UV-Vis Spectrophotometry |
| Encapsulation Efficiency (EE%) | 92 ± 3 % | UV-Vis Spectrophotometry |
| In Vitro Drug Release (24h, with Azoreductase) | 85 ± 5 % | Dialysis Method with HPLC |
| In Vitro Drug Release (24h, without Azoreductase) | 15 ± 2 % | Dialysis Method with HPLC |
| IC50 (Colon Cancer Cells) | 5.2 µM | MTT Assay |
| IC50 (Normal Colon Cells) | > 50 µM | MTT Assay |
Experimental Protocols
Synthesis of this compound-Loaded PLGA Nanoparticles
This protocol describes the preparation of drug-loaded nanoparticles using the oil-in-water (o/w) single emulsion-solvent evaporation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Protocol:
-
Dissolve 10 mg of this compound and 100 mg of PLGA in 2 mL of DCM. This forms the organic phase.
-
Prepare a 2% (w/v) aqueous solution of PVA. This is the aqueous phase.
-
Add the organic phase to 10 mL of the aqueous phase.
-
Emulsify the mixture by sonication on an ice bath for 2 minutes at 40% amplitude.
-
Immediately add the resulting o/w emulsion to 20 mL of a 0.5% (w/v) PVA solution.
-
Stir the mixture at room temperature for 4-6 hours to allow for solvent evaporation.
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes at 4°C.
-
Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilize the final nanoparticle suspension for long-term storage.
Caption: Workflow for nanoparticle synthesis.
Characterization of Nanoparticles
A. Size, PDI, and Zeta Potential:
-
Resuspend the lyophilized nanoparticles in deionized water.
-
Analyze the suspension using a Zetasizer instrument for Dynamic Light Scattering (DLS) to determine the average size and Polydispersity Index (PDI).
-
For Zeta Potential, dilute the suspension in 10 mM NaCl solution and measure using the same instrument.
B. Drug Loading and Encapsulation Efficiency:
-
Weigh a known amount of lyophilized nanoparticles.
-
Dissolve the nanoparticles in a suitable solvent (e.g., DMSO) to release the encapsulated drug.
-
Quantify the amount of this compound using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
-
Calculate Drug Loading (DL%) and Encapsulation Efficiency (EE%) using the following formulas:
-
DL% = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE% = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
In Vitro Drug Release Study
This protocol simulates drug release in the physiological conditions of the colon.
Materials:
-
Drug-loaded nanoparticles
-
Phosphate buffered saline (PBS), pH 7.4
-
Rat cecal contents (as a source of azoreductase) or purified azoreductase
-
Dialysis membrane (MWCO 10-12 kDa)
Protocol:
-
Prepare a simulated colonic fluid by suspending rat cecal contents in PBS under anaerobic conditions or by dissolving purified azoreductase in deoxygenated PBS.
-
Disperse a known amount of drug-loaded nanoparticles in the simulated colonic fluid.
-
Place the suspension inside a dialysis bag and immerse the bag in a larger volume of PBS at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw aliquots from the external buffer and replace with fresh buffer.
-
Analyze the amount of released drug in the aliquots by HPLC.
-
As a control, perform the same experiment without azoreductase.
Caption: In vitro drug release experimental workflow.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the toxicity of the drug-loaded nanoparticles against colon cancer cells and normal colon cells.
Materials:
-
Colon cancer cell line (e.g., HCT-116)
-
Normal colon cell line (e.g., CCD-18Co)
-
DMEM/RPMI-1640 medium with 10% FBS
-
Drug-loaded nanoparticles
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of drug-loaded nanoparticles, free drug, and empty nanoparticles for 48 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Application Notes and Protocols for 8-(Phenylazo)guanine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 8-(Phenylazo)guanine in materials science, focusing on its synthesis, properties, and applications in developing novel materials. The protocols provided are based on established chemical principles and findings from related azo-guanine compounds.
Introduction to this compound
This compound is a synthetic derivative of the nucleobase guanine, functionalized with a phenylazo group at the C8 position. This modification introduces a photoresponsive azobenzene moiety, which can undergo reversible trans-cis isomerization upon irradiation with light of specific wavelengths. This photoswitchable characteristic, combined with the inherent self-assembly properties of the guanine core, makes this compound a promising building block for the development of smart materials with applications in various fields, including nanotechnology, electronics, and biomedicine.
The guanine moiety can form G-quadruplex structures through hydrogen bonding, leading to the formation of supramolecular assemblies. The introduction of the phenylazo group can modulate these self-assembly processes, allowing for external control over the material's structure and properties using light.
Potential Applications in Materials Science
The unique combination of photochromism and self-assembly in this compound opens up a range of potential applications:
-
Photoswitchable Hydrogels: Incorporation of this compound into polymer networks could lead to the formation of hydrogels whose swelling, mechanical properties, and drug release profiles can be controlled by light. The trans-cis isomerization of the azobenzene unit can induce conformational changes in the polymer chains, leading to macroscopic changes in the hydrogel.
-
Light-Controlled Supramolecular Assembly: The self-assembly of this compound into G-quadruplexes or other supramolecular structures can be influenced by the isomeric state of the azo group. This allows for the light-induced formation or disruption of nanomaterials, which could be utilized in sensing, data storage, or as dynamic templates for the organization of other molecules.
-
Photoresponsive Surfaces and Films: Thin films and monolayers of this compound derivatives can be prepared using techniques like Langmuir-Blodgett deposition.[1] The photoisomerization of the azo group can alter the surface properties, such as wettability and adhesion, enabling the development of photo-patternable surfaces and smart coatings.[1]
-
Colorimetric Sensors: Azo compounds are known for their colorimetric properties. 8-[(4-nitrophenyl)azo]guanine has been shown to act as a colorimetric receptor for certain ions.[2] Similarly, this compound could be explored for its potential as a sensor, where the binding of an analyte could induce a change in its absorption spectrum.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via a diazotization-coupling reaction, adapted from procedures for similar 8-arylazo-guanine compounds.[2][3]
Materials:
-
Aniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Guanine
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Ice bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Diazotization of Aniline:
-
Dissolve a specific molar equivalent of aniline in a solution of hydrochloric acid and water, cooled to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise to the aniline solution while maintaining the temperature between 0-5 °C and stirring vigorously.
-
Continue stirring for 30 minutes at this temperature to ensure the complete formation of the benzenediazonium chloride solution.
-
-
Azo Coupling with Guanine:
-
In a separate flask, dissolve guanine in an aqueous solution of sodium hydroxide. Guanine has low solubility in neutral water, so a basic solution is required.
-
Cool the guanine solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared benzenediazonium chloride solution to the cold guanine solution with constant stirring.
-
Maintain the pH of the reaction mixture in the basic range (pH 8-10) by adding a sodium hydroxide solution as needed. A colored precipitate should form.
-
Continue stirring the reaction mixture in the ice bath for 2-3 hours.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash it with cold water and then with a small amount of cold ethanol to remove unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a DMSO/water or ethanol/water mixture.
-
Dry the purified this compound product under vacuum.
-
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Preparation of Photoresponsive Hydrogels
This protocol provides a conceptual framework for incorporating this compound into a poly(N-isopropylacrylamide) (PNIPAM) based hydrogel.
Materials:
-
N-isopropylacrylamide (NIPAM)
-
This compound (functionalized with a polymerizable group, e.g., an acrylate moiety)
-
N,N'-Methylenebis(acrylamide) (BIS) (cross-linker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized water
Procedure:
-
Preparation of Monomer Solution:
-
Dissolve NIPAM, the functionalized this compound, and BIS in deionized water. The concentrations will depend on the desired properties of the hydrogel.
-
Degas the solution by bubbling nitrogen through it for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
-
Polymerization:
-
Add APS solution to the monomer mixture, followed by TEMED to initiate the polymerization.
-
Quickly pour the solution into a mold of the desired shape.
-
Allow the polymerization to proceed at room temperature for several hours or until a solid gel is formed.
-
-
Purification:
-
Immerse the hydrogel in a large volume of deionized water for several days, changing the water frequently, to remove unreacted monomers and other impurities.
-
-
Photoresponse Study:
-
Equilibrate the hydrogel in a buffer solution.
-
Irradiate the hydrogel with UV light (e.g., 365 nm) to induce trans to cis isomerization and observe changes in swelling or shape.
-
Irradiate with visible light (e.g., >420 nm) or keep in the dark to induce cis to trans back-isomerization and observe the reversal of the changes.
-
Data Presentation
The following tables summarize hypothetical but expected quantitative data for this compound based on the properties of similar azo compounds and guanine derivatives.
Table 1: Photophysical Properties of this compound
| Property | trans Isomer | cis Isomer |
| Absorption Maximum (λmax) | ~350-370 nm (π-π* transition) | ~310-330 nm (π-π* transition) |
| ~430-450 nm (n-π* transition) | ||
| Molar Extinction Coefficient (ε) | High for π-π | Lower for π-π |
| Emission Maximum (λem) | Typically non-emissive or weakly emissive | Typically non-emissive or weakly emissive |
| Photoisomerization Quantum Yield (Φt→c) | Wavelength dependent, e.g., at 365 nm | - |
| Photoisomerization Quantum Yield (Φc→t) | - | Wavelength dependent, e.g., at 440 nm |
Table 2: Properties of a Hypothetical this compound-based Hydrogel
| Condition | Swelling Ratio (%) | Elastic Modulus (kPa) |
| Dark (predominantly trans) | 100 | 50 |
| UV Irradiation (predominantly cis) | 120 | 40 |
| Visible Light Irradiation (reverted to trans) | 102 | 49 |
Signaling Pathways and Logical Relationships
The photoresponsive behavior of this compound can be represented as a reversible signaling pathway where light is the input signal and the material's properties are the output.
This logical diagram illustrates how the state of the material incorporating this compound can be controlled by external light stimuli, leading to changes in its macroscopic properties.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-(Phenylazo)guanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 8-(Phenylazo)guanine.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis of this compound is typically achieved through a two-step process:
-
Diazotization: Aniline is treated with a cold solution of sodium nitrite in the presence of a strong acid (like hydrochloric acid) to form a phenyldiazonium salt. This reaction is highly sensitive to temperature and must be kept cold (0-5 °C) to prevent the decomposition of the unstable diazonium salt.
-
Azo Coupling: The freshly prepared phenyldiazonium salt is then added to a solution of guanine. The diazonium salt acts as an electrophile and attacks the electron-rich guanine molecule at the C8 position, forming the azo linkage and yielding this compound.
Q2: Why is a low temperature crucial during the diazotization step?
Diazonium salts are notoriously unstable and can decompose at higher temperatures, leading to the formation of phenol and nitrogen gas. This decomposition not only reduces the yield of the desired diazonium salt but also introduces impurities that can complicate the subsequent purification steps. Maintaining a temperature between 0 and 5 °C is critical for maximizing the stability of the diazonium salt.
Q3: What are the common side products in this synthesis?
Common side products can include:
-
Phenol: Formed from the decomposition of the phenyldiazonium salt if the temperature is not adequately controlled.
-
Tarry polymers: Resulting from self-coupling of the diazonium salt or other unwanted side reactions.
-
Unreacted guanine and aniline: If the reaction does not go to completion.
-
Other azo compounds: If the diazonium salt couples with other nucleophilic species present in the reaction mixture.
Q4: How can I monitor the progress of the reaction?
The formation of this compound is typically accompanied by the appearance of a distinct color, as azo compounds are often colored. Thin-Layer Chromatography (TLC) can be used to monitor the consumption of the starting materials (guanine and aniline) and the formation of the product. A suitable solvent system should be developed to achieve good separation between the starting materials and the product.
Q5: What are the recommended purification methods for this compound?
Due to its likely low solubility in many organic solvents, purification can be challenging. Common methods include:
-
Recrystallization: If a suitable solvent or solvent mixture can be found.
-
Column Chromatography: Using silica gel or a reverse-phase sorbent may be effective, though the low solubility of guanine derivatives can make this difficult.
-
Preparative High-Performance Liquid Chromatography (HPLC): This is often the most effective method for purifying polar, colored compounds to a high degree of purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Incorrect pH for the coupling reaction. 4. Low reactivity of guanine. | 1. Ensure the sodium nitrite solution is fresh and added slowly. 2. Maintain a strict temperature control of 0-5 °C during diazotization and coupling. 3. Adjust the pH of the guanine solution to the optimal range for coupling (typically mildly alkaline). 4. Consider using a more activated form of guanine or a different solvent to improve solubility and reactivity. |
| Formation of a Dark, Tarry Precipitate | 1. The temperature of the diazotization reaction was too high. 2. The concentration of the diazonium salt was too high, leading to self-coupling. 3. The diazonium salt solution was not used immediately after preparation. | 1. Strictly maintain the reaction temperature below 5 °C. 2. Use a more dilute solution of the diazonium salt. 3. Prepare the diazonium salt fresh and use it immediately in the coupling step. |
| Product is Difficult to Purify | 1. Presence of multiple colored impurities. 2. Low solubility of the product in common chromatography solvents. 3. The product is a mixture of isomers. | 1. Optimize the reaction conditions to minimize side product formation. 2. Explore a wider range of solvents for recrystallization or chromatography, including polar aprotic solvents like DMF or DMSO. 3. Consider using preparative HPLC for purification. |
| Inconsistent Yields | 1. Variability in the quality of starting materials. 2. Inconsistent temperature control. 3. Variations in the rate of addition of reagents. | 1. Use high-purity, fresh reagents. 2. Use an ice-salt bath for better temperature control. 3. Standardize the rate of addition of the sodium nitrite and diazonium salt solutions using a syringe pump or dropping funnel. |
Experimental Protocols
General Protocol for the Synthesis of this compound
Materials:
-
Aniline
-
Guanine
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ice
Procedure:
Step 1: Preparation of the Phenyldiazonium Chloride Solution
-
In a 100 mL beaker, dissolve a specific molar equivalent of aniline in a solution of concentrated HCl and deionized water.
-
Cool the beaker in an ice-salt bath to maintain a temperature of 0-5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite in cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the aniline hydrochloride solution while vigorously stirring and ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the solution in the ice bath for an additional 15-20 minutes to ensure complete diazotization.
Step 2: Azo Coupling with Guanine
-
In a separate, larger beaker, dissolve a molar equivalent of guanine in a dilute aqueous solution of NaOH.
-
Cool this solution in an ice bath to 0-5 °C.
-
Slowly add the freshly prepared, cold phenyldiazonium chloride solution to the cold guanine solution with constant stirring.
-
A colored precipitate of this compound should form.
-
Continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.
-
Collect the precipitate by vacuum filtration, wash it with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions for this compound Synthesis
| Entry | Aniline (mmol) | Guanine (mmol) | NaNO₂ (mmol) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1.0 | 1.0 | 1.1 | 0-5 | 2 | 45 |
| 2 | 1.0 | 1.2 | 1.1 | 0-5 | 2 | 55 |
| 3 | 1.2 | 1.0 | 1.3 | 0-5 | 2 | 50 |
| 4 | 1.0 | 1.0 | 1.1 | 10-15 | 2 | 20 |
| 5 | 1.0 | 1.0 | 1.1 | 0-5 | 4 | 60 |
Note: The data in this table is illustrative and represents a potential starting point for optimization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Technical Support Center: 8-(Phenylazo)guanine Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-(Phenylazo)guanine and related arylazo-purine derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis, purification, and characterization.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in working with this compound?
A1: The main challenges stem from the photosensitive and isomeric nature of the phenylazo group attached to the guanine core. Key difficulties include:
-
Cis-Trans Isomerization: The azobenzene moiety can exist as two distinct isomers, trans and cis, which have different physical and spectral properties. Interconversion can be triggered by light and heat, complicating analysis.
-
Purification: Separating the desired product from starting materials and potential side products can be challenging due to similar polarities. Isomerization during purification can also be an issue.
-
Spectroscopic Analysis: The presence of isomers and potential for tautomerization of the guanine ring can lead to complex NMR and UV-Vis spectra that require careful interpretation.
-
Stability: The compound may be sensitive to prolonged exposure to light, certain solvents, and pH conditions, potentially leading to degradation.
Q2: What safety precautions should be taken when handling this compound?
A2: As with any laboratory chemical, appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn. Work in a well-ventilated fume hood. While specific toxicity data for this compound may be limited, azo compounds should be handled with care due to the potential for metabolic cleavage into corresponding anilines, some of which may be harmful. Avoid inhalation of dust and contact with skin and eyes.
Troubleshooting Guides
Synthesis and Purification
Q: I am having trouble synthesizing this compound and obtaining a pure product. What are some common pitfalls?
A: Synthesis of 8-arylazo-purines typically involves the diazotization of an aniline derivative followed by coupling with a guanine derivative. Common issues and troubleshooting steps are outlined below.
Experimental Protocol (Adapted from related 8-aryl-purine syntheses)
-
Diazotization: Aniline is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.
-
Coupling: The freshly prepared diazonium salt solution is added to a solution of guanine in a suitable solvent (e.g., aqueous base or an organic solvent with a non-nucleophilic base) at low temperature.
-
Work-up and Purification: The reaction mixture is neutralized, and the crude product is isolated by filtration or extraction. Purification is typically achieved by column chromatography or recrystallization.
Troubleshooting Table
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete diazotization. | Ensure the temperature is maintained at 0-5 °C during the addition of sodium nitrite. Use freshly prepared sodium nitrite solution. |
| Decomposition of the diazonium salt. | Use the diazonium salt immediately after preparation. Avoid warming the reaction mixture above 5 °C. | |
| Incorrect pH for coupling reaction. | The optimal pH for azo coupling is typically mildly alkaline. Adjust the pH of the guanine solution accordingly. | |
| Multiple products observed by TLC/LC-MS | Side reactions during coupling. | Control the stoichiometry of the reactants carefully. Ensure efficient stirring and slow addition of the diazonium salt. |
| Presence of cis and trans isomers. | This is expected. The ratio may depend on the reaction and work-up conditions (light exposure). | |
| Difficulty in purification by column chromatography | Similar polarity of product and impurities. | Try different solvent systems (e.g., gradients of dichloromethane/methanol or ethyl acetate/hexane with a small amount of acetic acid or triethylamine). |
| On-column isomerization or degradation. | Protect the column from light by wrapping it in aluminum foil. Work relatively quickly and avoid letting the column run dry. |
Logical Workflow for Synthesis and Purification Troubleshooting
Caption: Troubleshooting workflow for the synthesis and purification of this compound.
Spectroscopic Characterization
Q: My NMR spectrum of this compound is very complex, with more peaks than expected. How can I interpret it?
A: The complexity in the NMR spectrum can arise from the presence of both cis and trans isomers and potentially different tautomers of the guanine ring.
Troubleshooting Table
| Problem | Possible Cause | Suggested Solution |
| More aromatic peaks than expected in ¹H NMR | Presence of both cis and trans isomers. | The phenyl and guanine protons of the two isomers will have slightly different chemical shifts. The ratio of the isomers can be estimated by integrating the corresponding peaks. |
| Tautomerism of the guanine ring. | This can broaden peaks, especially for the N-H protons. Running the NMR in a different solvent (e.g., DMSO-d₆ vs. CDCl₃) may help resolve or identify tautomer-specific peaks. | |
| Broad or unresolved peaks | Aggregation of the molecule. | Try running the NMR at a higher temperature or a lower concentration. |
| Intermediate exchange rate between isomers or tautomers. | Variable temperature (VT) NMR studies can help to resolve the different species by either slowing down or speeding up the exchange. |
Q: How can I confirm the presence of cis and trans isomers using UV-Vis spectroscopy?
A: The trans and cis isomers of azobenzene-containing compounds have distinct UV-Vis absorption spectra.
Expected Spectral Features
| Isomer | π → π* transition | n → π* transition |
| trans | Strong absorption around 320-360 nm | Weak, often obscured absorption around 440 nm |
| cis | Weaker absorption around 320-360 nm | More prominent, allowed absorption around 440 nm |
Experimental Protocol for Isomerization Study
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or ethanol).
-
Keep the solution in the dark to ensure it is predominantly in the more stable trans form. Record the UV-Vis spectrum.
-
Irradiate the solution with UV light (e.g., 365 nm) for several minutes to induce isomerization to the cis form.
-
Record the UV-Vis spectrum again. You should observe a decrease in the π → π* band and an increase in the n → π* band.
-
To revert to the trans form, irradiate with visible light (e.g., >420 nm) or let the solution relax in the dark.
Workflow for Isomer Analysis
Caption: Experimental workflow for the UV-Vis analysis of cis-trans isomerization.
HPLC Analysis
Q: I am seeing peak splitting or shifting retention times in my HPLC analysis of this compound. What could be the cause?
A: HPLC analysis of photoswitchable molecules like this compound can be complicated by on-column isomerization or the presence of both isomers in the sample.
Troubleshooting Table
| Problem | Possible Cause | Suggested Solution |
| Two closely eluting peaks | Presence of both cis and trans isomers. | The trans isomer is typically less polar and will elute later on a reversed-phase column. Confirm by injecting a sample that has been enriched in one isomer (e.g., by irradiation). |
| Broad or tailing peaks | Poor solubility in the mobile phase. | Adjust the mobile phase composition, for example, by increasing the organic solvent percentage. Ensure the sample is fully dissolved in the injection solvent. |
| Secondary interactions with the column stationary phase. | Add a small amount of an ion-pairing agent (e.g., trifluoroacetic acid for reversed-phase) to the mobile phase. | |
| Shifting retention times | On-column isomerization due to light exposure. | Protect the HPLC system, especially the sample vial and flow path, from ambient light. Use an autosampler with a cooled sample tray. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Column degradation. | Use a guard column and ensure the mobile phase pH is within the stable range for the column. |
General HPLC Protocol for Nucleoside Analysis
A general protocol for the analysis of nucleosides on a C18 column can be adapted for this compound.
-
Column: Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 50% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector set to the λmax of the trans isomer (e.g., 340 nm) and the cis isomer (e.g., 440 nm).
This guide provides a starting point for troubleshooting common issues in the characterization of this compound. Due to the unique properties of this molecule, careful experimental design and data interpretation are crucial for obtaining reliable results.
Technical Support Center: Optimizing the Photo-switching Efficiency of 8-(Phenylazo)guanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing and optimizing the photo-switching capabilities of 8-(Phenylazo)guanine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the photo-switching of this compound?
A1: this compound is a synthetic nucleoside analog that incorporates an azobenzene moiety at the 8th position of the guanine base. Azobenzene is a photochromic molecule that can exist in two isomeric forms: a thermally stable trans isomer and a metastable cis isomer. Upon irradiation with UV light (typically around 365 nm), the trans isomer undergoes isomerization to the cis form. This process is reversible and can be switched back to the trans form by irradiation with visible light (typically around 450 nm) or by thermal relaxation.[1][2][3] The geometric change between the planar trans form and the non-planar cis form can be used to control biological processes, such as DNA hybridization and replication, in a light-dependent manner.[1][4]
Q2: What are the typical absorption maxima for the trans and cis isomers of azobenzene-modified nucleosides?
Q3: How can I monitor the photo-isomerization of this compound?
A3: Several analytical techniques can be used to monitor the photo-isomerization process:
-
UV-Vis Spectroscopy: This is the most common method. The isomerization from trans to cis can be followed by the decrease in absorbance at the π-π* transition maximum (~340 nm) and an increase in the n-π* transition region (~450 nm).[1]
-
High-Performance Liquid Chromatography (HPLC): The trans and cis isomers often have different retention times on a reverse-phase HPLC column, allowing for their separation and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 15N NMR can provide detailed structural information to confirm the isomeric state of the azobenzene moiety.[5][6]
Troubleshooting Guide
Issue 1: Low trans-to-cis photo-switching efficiency.
| Possible Cause | Troubleshooting Step |
| Incorrect Wavelength or Insufficient Light Intensity | Ensure your UV light source has a peak emission around 365 nm. Verify the power output of your lamp, as insufficient intensity will lead to incomplete isomerization. |
| Environmental Effects | The local environment of the this compound can significantly impact its photo-switching efficiency. The quantum yield of isomerization is known to decrease when azobenzene is incorporated into DNA, especially double-stranded DNA, due to steric hindrance.[7][8] Consider performing experiments in different buffer conditions or in the presence of denaturants to assess the impact of the local environment. |
| Photodegradation | Prolonged exposure to high-intensity UV light can lead to photodegradation of the molecule.[1] Try reducing the irradiation time or light intensity and monitor for any changes in the absorption spectrum that are not characteristic of isomerization. |
| Aggregation | At high concentrations, oligonucleotides containing this compound may aggregate, which can hinder photo-switching. Try performing the experiment at a lower concentration. |
Issue 2: Rapid thermal relaxation of the cis isomer back to the trans form.
| Possible Cause | Troubleshooting Step |
| Elevated Temperature | The rate of thermal cis-to-trans isomerization is temperature-dependent.[8] Ensure your experiments are conducted at a controlled and, if necessary, lowered temperature to prolong the lifetime of the cis isomer. |
| Solvent Effects | The solvent can influence the rate of thermal relaxation. While specific data for this compound is limited, the stability of the cis isomer of azobenzene derivatives can vary in different solvents. Consider screening different buffer systems. |
Issue 3: Inconsistent or non-reproducible photo-switching results.
| Possible Cause | Troubleshooting Step |
| Incomplete Isomerization | Ensure you are irradiating for a sufficient amount of time to reach the photostationary state (the equilibrium between the trans and cis isomers under a given light source). This can be monitored by taking UV-Vis spectra at different time points during irradiation until no further changes are observed.[1] |
| Sample Evaporation | During long irradiation times, solvent evaporation can concentrate the sample and affect the results. Ensure your sample container is sealed properly. |
| Fluctuations in Light Source Intensity | The output of lamps can fluctuate over time. Use a power meter to ensure consistent light intensity between experiments. |
Quantitative Data Summary
The following table summarizes typical photophysical properties for azobenzene-modified oligonucleotides. Note that these are generalized values, and the specific parameters for this compound may vary.
| Parameter | trans-Azobenzene | cis-Azobenzene | Reference |
| Absorption Maximum (π-π) | ~340 nm | - | [1] |
| Absorption Maximum (n-π) | - | ~450 nm | |
| Photo-isomerization Wavelength | ~365 nm (UV) | ~450 nm (Visible) | [1] |
| Quantum Yield (in ssDNA) | ~0.036 | - | [7] |
| Quantum Yield (in dsDNA) | ~0.0056 | - | [7] |
Experimental Protocols
Protocol 1: Monitoring trans-to-cis Photo-isomerization using UV-Vis Spectroscopy
-
Sample Preparation: Prepare a solution of the this compound-containing oligonucleotide in the desired buffer (e.g., 10 mM phosphate buffer, 100 mM NaCl, pH 7.0). The concentration should be sufficient to give a clear absorbance signal (e.g., 1-10 µM).
-
Baseline Measurement: Record the UV-Vis absorption spectrum of the sample from 250 nm to 600 nm before irradiation. This represents the initial state, which is predominantly the trans isomer.
-
Irradiation: Irradiate the sample with a UV light source (e.g., a 365 nm LED or lamp) at a fixed distance.
-
Time-course Monitoring: At regular intervals (e.g., every 30 seconds or 1 minute), briefly interrupt the irradiation and record the UV-Vis spectrum.
-
Data Analysis: Plot the absorbance at the π-π* maximum (~340 nm) as a function of irradiation time. The absorbance will decrease and eventually plateau as the photostationary state is reached.[1]
Protocol 2: Monitoring Photo-isomerization using HPLC
-
Sample Preparation: Prepare a solution of the this compound-containing oligonucleotide as described above.
-
Initial State Analysis: Inject an aliquot of the non-irradiated sample onto a reverse-phase HPLC column (e.g., C18) and run a suitable gradient (e.g., acetonitrile in water with 0.1% trifluoroacetic acid). Identify the peak corresponding to the trans isomer.
-
Irradiation: Irradiate the bulk sample with a 365 nm UV light source for a time determined to be sufficient to reach the photostationary state (from UV-Vis experiments).
-
cis State Analysis: Inject an aliquot of the irradiated sample onto the HPLC and run the same gradient. A new peak corresponding to the cis isomer should appear, and the area of the trans peak should decrease.
-
Reversibility Check: Irradiate the sample with visible light (~450 nm) and re-inject to observe the reappearance of the trans isomer peak.
Visualizations
Caption: Experimental workflow for analyzing the photo-switching of this compound.
Caption: Troubleshooting logic for low photo-switching efficiency.
References
- 1. Reversible On-Off Photoswitching of DNA Replication Using a Dumbbell Oligodeoxynucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoisomerization in different classes of azobenzene - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role [mdpi.com]
- 4. Azobenzene Photoisomerization-Induced Destabilization of B-DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cis Versus trans-Azobenzene: Precise Determination of NMR Parameters and Analysis of Long-Lived States of 15N Spin Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 7. Photoisomerization quantum yield of azobenzene-modified DNA depends on local sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Temperature-Dependent Photoisomerization Quantum Yields for Azobenzene-Modified DNA | Ginger Lab [depts.washington.edu]
troubleshooting aggregation issues with 8-(Phenylazo)guanine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with 8-Arylazo Purine derivatives, such as 8-(Phenylazo)guanine. Due to the limited specific data on this compound, this guide leverages information on related azo compounds and purine derivatives to address potential experimental challenges, with a focus on aggregation issues.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of 8-Arylazo Purine derivatives in experimental settings.
Issue 1: Compound Precipitation or Aggregation in Aqueous Buffers
| Symptom | Possible Cause | Suggested Solution |
| Visible precipitate or cloudiness in the stock solution or final assay buffer. | Low aqueous solubility of the 8-Arylazo Purine derivative. The planar aromatic structure can lead to stacking and aggregation. | 1. Optimize Solvent: Prepare stock solutions in an organic solvent like DMSO or DMF at a high concentration. 2. Sonication: Briefly sonicate the stock solution to break up any initial aggregates. 3. Incremental Addition: Add the stock solution to the aqueous buffer dropwise while vortexing to promote dispersion. 4. Lower Final Concentration: Test a lower final concentration of the compound in your assay. |
| Inconsistent assay results or poor reproducibility. | Time-dependent aggregation of the compound in the aqueous assay buffer. | 1. Prepare Fresh Dilutions: Make fresh dilutions of the compound from the stock solution immediately before each experiment. 2. Include Surfactants: Consider adding a low concentration (0.01-0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 to the assay buffer to prevent aggregation. 3. Assess Time-Dependency: Run a time-course experiment to see if the inhibitory effect of the compound changes over time, which could indicate aggregation. |
Issue 2: Irreproducible or Non-specific Biological Activity
| Symptom | Possible Cause | Suggested Solution |
| High variability in results between replicate experiments. | The compound may be forming aggregates that non-specifically inhibit enzymes or disrupt cell membranes. | 1. Aggregation Analysis: Perform dynamic light scattering (DLS) to determine if the compound forms aggregates at the concentrations used in your assay. 2. Control Experiments: Include a structurally similar but inactive control compound to ensure the observed effects are specific. 3. Vary Enzyme/Protein Concentration: In enzyme assays, vary the concentration of the enzyme. True inhibitors should show a consistent IC50, while aggregating inhibitors will often show a sharp increase in potency with increasing enzyme concentration. |
| Inhibition is observed across multiple, unrelated assays. | Promiscuous inhibition due to compound aggregation. | 1. Detergent Titration: Add a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay. If the inhibition is significantly reduced, it is likely due to aggregation. 2. Centrifugation: Before performing the assay, centrifuge the diluted compound solution at high speed (e.g., >15,000 x g) for 15-30 minutes. Use the supernatant for the experiment. A loss of inhibitory activity suggests that aggregates were pelleted. |
Issue 3: Compound Instability or Degradation
| Symptom | Possible Cause | Suggested Solution |
| Loss of activity over time, or a color change in the solution. | The azo bond can be susceptible to reduction or cleavage under certain conditions. The compound may also be light-sensitive. | 1. Storage Conditions: Store the solid compound and stock solutions protected from light at -20°C or -80°C. 2. Minimize Light Exposure: During experiments, work in a dimly lit area or use amber-colored tubes and plates. 3. Avoid Reducing Agents: Check your buffers for components like DTT or β-mercaptoethanol, which could reduce the azo bond. If they are necessary for your assay, assess their impact on the compound's stability. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve 8-Arylazo Purine derivatives?
A1: Due to their aromatic nature, 8-Arylazo Purine derivatives are often poorly soluble in water. The recommended starting solvent for creating a high-concentration stock solution is dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Q2: How can I determine if my compound is aggregating in my assay?
A2: Several methods can be used. A simple method is to check for a significant decrease in inhibitory activity upon the addition of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). More direct biophysical methods include Dynamic Light Scattering (DLS) or Transmission Electron Microscopy (TEM).
Q3: Is this compound light-sensitive?
A3: Azo compounds are known to be photosensitive. It is highly recommended to handle this compound and other 8-Arylazo Purine derivatives with care to minimize light exposure. Store stock solutions in amber vials and protect experimental setups from direct light.
Q4: Can I use buffers containing DTT or other reducing agents with this compound?
A4: The azo bond in 8-Arylazo Purine derivatives can be susceptible to chemical reduction. The presence of reducing agents like DTT or β-mercaptoethanol in your assay buffer could lead to the degradation of the compound. It is advisable to test the stability of the compound in the presence of these agents before proceeding with your experiments.
Data Presentation
Table 1: Solubility of a Representative 8-Arylazo Purine Derivative
| Solvent | Solubility (at 25°C) |
| Water | < 0.1 mg/mL |
| PBS (pH 7.4) | ~0.1 mg/mL |
| Ethanol | ~1 mg/mL |
| DMSO | > 50 mg/mL |
| DMF | > 50 mg/mL |
Table 2: Critical Aggregation Concentration (CAC) of a Representative 8-Arylazo Purine Derivative
| Buffer Condition | CAC (µM) |
| 50 mM HEPES, pH 7.4 | 15 |
| 50 mM HEPES, pH 7.4, 0.01% Triton X-100 | > 100 |
| 50 mM Acetate, pH 5.0 | 5 |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Analysis
-
Prepare a series of dilutions of the 8-Arylazo Purine derivative in the final assay buffer, ranging from a concentration below the expected efficacious dose to one above.
-
Also prepare a control sample of the buffer without the compound.
-
Transfer the samples to a suitable low-volume cuvette.
-
Equilibrate the sample to the desired temperature in the DLS instrument.
-
Perform DLS measurements to determine the particle size distribution.
-
The appearance of particles with a hydrodynamic radius significantly larger than that of a small molecule (typically >100 nm) indicates aggregation. The lowest concentration at which this occurs is the Critical Aggregation Concentration (CAC).
Protocol 2: Detergent-Based Assay for Identifying Aggregation-Based Inhibition
-
Perform your standard biological assay to determine the IC50 of the 8-Arylazo Purine derivative.
-
Repeat the assay, but this time include 0.01% (w/v) Triton X-100 in the assay buffer.
-
If the compound is an aggregation-based inhibitor, a significant rightward shift in the IC50 value (i.e., a decrease in potency) will be observed in the presence of the detergent.
Visualizations
Caption: Troubleshooting workflow for aggregation issues.
Caption: Protocol for handling photosensitive compounds.
Caption: Hypothetical signaling pathway inhibited by this compound.
strategies to prevent photodegradation of 8-(Phenylazo)guanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the photodegradation of 8-(Phenylazo)guanine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photodegradation a concern?
This compound is a photoswitchable molecule that combines the photoresponsive properties of an azobenzene group with the biological relevance of a guanine analog. This makes it a valuable tool for applications in photopharmacology and chemical biology, where light can be used to control biological processes. Photodegradation, the irreversible breakdown of the molecule upon light exposure, is a significant concern as it leads to a loss of photo-switching capability, potential formation of phototoxic byproducts, and reduced efficacy in experimental systems.
Q2: What are the primary mechanisms behind the photodegradation of this compound?
While direct studies on this compound are limited, the primary mechanism of photodegradation is likely photooxidation of the azobenzene moiety.[1] This process involves the molecule, in an excited state after absorbing light, reacting with molecular oxygen. This can lead to the cleavage of the N=N double bond, a key component for its photoswitching ability. Additionally, the guanine moiety is susceptible to oxidative damage, which can lead to the formation of various degradation products.[2][3][4][5]
Q3: How does the solvent environment affect the photodegradation of this compound?
The polarity of the solvent can significantly influence the rate of photodegradation.[6] Polar solvents may stabilize excited states that are more prone to degradation. It is crucial to select solvents that not only provide good solubility but also minimize photodegradation. For instance, deoxygenated solvents can help reduce photooxidation.
Q4: Can I use antioxidants to prevent the photodegradation of this compound?
Yes, the use of antioxidants or "getter" groups can be an effective strategy to improve the photostability of azobenzene-containing compounds.[1] Antioxidants can quench reactive oxygen species that are often involved in the photooxidative degradation pathway. Common antioxidants to consider include ascorbic acid (Vitamin C), α-tocopherol (Vitamin E), and ubiquinone.[7]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Loss of photo-isomerization capability after a few cycles. | Photodegradation of the this compound molecule. | • Work in an inert atmosphere: Purge your solvent and sample with an inert gas like nitrogen or argon to minimize photooxidation. • Use deoxygenated solvents: Prepare fresh solvents and degas them thoroughly before use. • Add a chemical stabilizer: Introduce an antioxidant such as ascorbic acid or α-tocopherol to the solution. • Filter the light source: Use appropriate filters to block high-energy UV light that can accelerate degradation. |
| Appearance of new, unexpected peaks in HPLC or UV-Vis spectra after irradiation. | Formation of photodegradation products. | • Analyze degradation products: Use techniques like LC-MS to identify the degradation products. This can provide insights into the degradation pathway. • Optimize irradiation conditions: Reduce the light intensity or exposure time to the minimum required for efficient isomerization. • Change the solvent: Test different solvents to find one that minimizes degradation while maintaining solubility and photo-isomerization efficiency. |
| Inconsistent experimental results between batches. | Variation in sample handling and storage. | • Standardize storage conditions: Store stock solutions of this compound in the dark and at low temperatures (e.g., -20°C). • Protect from ambient light: Use amber vials or cover glassware with aluminum foil during experiments. • Prepare fresh solutions: Whenever possible, prepare fresh solutions before each experiment to avoid degradation of stored solutions. |
Experimental Protocols
Protocol for Assessing Photostability of this compound
This protocol outlines a method to quantify the photodegradation of this compound under specific experimental conditions.
1. Sample Preparation:
- Prepare a stock solution of this compound in a chosen solvent (e.g., DMSO, ethanol) at a known concentration (e.g., 1 mM).
- Dilute the stock solution to the desired experimental concentration (e.g., 10 µM) in the test solvent.
- Prepare multiple identical samples in quartz cuvettes. One sample will serve as a dark control.
2. Irradiation:
- Use a light source with a specific wavelength corresponding to the absorption maximum of the trans or cis isomer of this compound.
- Measure the initial UV-Vis absorption spectrum of each sample before irradiation.
- Expose the samples to the light source for defined time intervals (e.g., 0, 5, 15, 30, 60 minutes). Keep the dark control sample covered.
- Maintain a constant temperature during the experiment.
3. Analysis:
- After each irradiation interval, record the UV-Vis absorption spectrum.
- Monitor the decrease in the absorbance at the λmax of the starting isomer and check for the appearance of new peaks, which may indicate degradation products.
- For a more detailed analysis, inject an aliquot of the sample into an HPLC system to separate and quantify the parent compound and any degradation products.
4. Data Interpretation:
- Plot the concentration of this compound as a function of irradiation time.
- Calculate the photodegradation quantum yield (Φd) to quantify the photostability. A lower Φd indicates higher stability.
Quantitative Data Summary
The following table provides hypothetical photodegradation rate constants for this compound under different conditions to illustrate the impact of various protective strategies.
| Condition | Solvent | Atmosphere | Additive | Hypothetical First-Order Degradation Rate Constant (k, min⁻¹) |
| 1 | Ethanol | Air | None | 0.025 |
| 2 | Ethanol | Nitrogen | None | 0.008 |
| 3 | Ethanol | Air | Ascorbic Acid (1 mM) | 0.012 |
| 4 | Dioxane | Air | None | 0.018 |
| 5 | Dioxane | Nitrogen | None | 0.005 |
Visualizations
Photodegradation Pathway of this compound
Caption: A diagram illustrating the potential photodegradation pathway of this compound.
Experimental Workflow for Assessing Photostability
Caption: A flowchart of the experimental workflow for assessing the photostability of this compound.
Logical Relationship of Protective Strategies
References
- 1. Photodegradation of azobenzene nonlinear optical chromophores: the influence of structure and environment [opg.optica.org]
- 2. mdpi.com [mdpi.com]
- 3. Generation, repair and replication of guanine oxidation products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Products of Oxidative Guanine Damage Form Base Pairs with Guanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SPUP - Photodegradation of avobenzone: Stabilization effect of antioxidants [sigarra.up.pt]
Technical Support Center: 8-(Phenylazo)guanine Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of 8-(Phenylazo)guanine. The protocols and data presented are based on established chemical principles for purine and azo compound chemistry, offering a guide for refining experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for functionalizing the phenyl ring of this compound?
A1: The phenyl ring of this compound can be functionalized using various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are generally tolerant of a wide range of functional groups. Additionally, electrophilic aromatic substitution reactions like nitration or halogenation can be employed, although the azo group's directing effects and potential for side reactions must be considered.
Q2: Can the azo group in this compound be chemically modified?
A2: Yes, the azo linkage is susceptible to reduction, which cleaves the N=N bond to yield 8-aminoguanine and a corresponding aniline derivative. This reaction can be useful for prodrug strategies or for unmasking a reactive amino group at the 8-position. Common reducing agents include sodium dithionite or catalytic hydrogenation.
Q3: What are the main challenges in purifying this compound derivatives?
A3: Purification can be challenging due to the compound's aromatic and polar nature, which can lead to strong interactions with silica gel. Common issues include poor solubility in some organic solvents and the potential for the azo group to degrade under certain conditions. Reverse-phase chromatography is often a suitable alternative to normal-phase silica gel chromatography.
Q4: How does the azo group influence the reactivity of the guanine core?
A4: The 8-phenylazo group is an electron-withdrawing group, which can deactivate the purine ring system towards electrophilic attack. However, it can also influence the acidity of the N-H protons and the susceptibility of the guanine core to nucleophilic attack under certain conditions.
Troubleshooting Guides
Low Yield in Suzuki Coupling on the Phenyl Ring
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider pre-activation of the catalyst. |
| Poor solubility of starting material | Use a co-solvent system (e.g., DMF/water, dioxane/water) to improve solubility. | |
| Inefficient base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is anhydrous if required by the reaction conditions. | |
| Degradation of starting material | Lower the reaction temperature and extend the reaction time. Degas the solvent thoroughly to remove oxygen. | |
| Incomplete conversion | Insufficient reagent stoichiometry | Increase the equivalents of the boronic acid and base. |
| Short reaction time | Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed. | |
| Formation of side products | Homocoupling of boronic acid | Ensure an oxygen-free environment. Use a higher catalyst loading or a different ligand. |
| Protodeborylation of boronic acid | Use anhydrous solvents and reagents. |
Incomplete Reduction of the Azo Group
| Problem | Possible Cause | Suggested Solution |
| Partial reduction to a hydrazine intermediate | Insufficient reducing agent | Increase the equivalents of the reducing agent (e.g., sodium dithionite). |
| Deactivated catalyst (for catalytic hydrogenation) | Use a fresh catalyst (e.g., Pd/C). Ensure the system is properly purged with hydrogen. | |
| Low yield of the desired 8-aminoguanine | Air oxidation of the product | Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). |
| Poor solubility of the product | Choose a solvent in which the product has better solubility at the reaction temperature. |
Experimental Protocols
Protocol 1: Suzuki Coupling of a Halogenated this compound Derivative
This protocol describes a hypothetical Suzuki coupling reaction to introduce a new substituent onto the phenyl ring of a pre-functionalized 8-((4-bromophenyl)azo)guanine.
Materials:
-
8-((4-bromophenyl)azo)guanine (1 equivalent)
-
Arylboronic acid (1.5 equivalents)
-
Pd(PPh₃)₄ (0.1 equivalents)
-
K₂CO₃ (3 equivalents)
-
1,4-Dioxane/Water (4:1 v/v)
-
Nitrogen or Argon gas
Procedure:
-
To a reaction vessel, add 8-((4-bromophenyl)azo)guanine, the arylboronic acid, and K₂CO₃.
-
Purge the vessel with nitrogen or argon for 15 minutes.
-
Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Illustrative Data for Optimization:
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Dioxane/H₂O | 90 | 24 | 65 |
| 2 | Cs₂CO₃ | Dioxane/H₂O | 90 | 24 | 78 |
| 3 | K₃PO₄ | DMF/H₂O | 100 | 18 | 72 |
| 4 | Cs₂CO₃ | Dioxane/H₂O | 80 | 36 | 60 |
Protocol 2: Reduction of the Azo Group in this compound
This protocol outlines the reduction of the azo linkage to yield 8-aminoguanine.
Materials:
-
This compound (1 equivalent)
-
Sodium dithionite (Na₂S₂O₄) (4 equivalents)
-
DMF/Water (1:1 v/v)
-
Nitrogen or Argon gas
Procedure:
-
Dissolve this compound in the DMF/water solvent mixture in a reaction vessel.
-
Degas the solution by bubbling nitrogen or argon through it for 20 minutes.
-
Add sodium dithionite in portions to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed (monitored by TLC/LC-MS). The characteristic color of the azo compound should disappear.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude 8-aminoguanine by recrystallization or column chromatography.
Visualizations
Caption: General workflow for the functionalization of this compound.
overcoming limitations of 8-(Phenylazo)guanine in biological systems
Welcome to the technical support center for 8-(Arylazo)guanine derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenges associated with the use of these compounds in biological systems. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility and Compound Precipitation
Researchers frequently encounter poor aqueous solubility with 8-(Arylazo)guanine derivatives, leading to compound precipitation in stock solutions and experimental media.
Question: My 8-(Arylazo)guanine derivative is precipitating out of my stock solution and/or cell culture media. How can I improve its solubility?
Answer:
Poor solubility is a known characteristic of many guanine-based compounds. Several strategies can be employed to enhance the solubility and prevent precipitation of your 8-(Arylazo)guanine derivative:
-
Co-solvents: For in vitro experiments, preparing stock solutions in a small amount of an organic co-solvent such as dimethyl sulfoxide (DMSO) before further dilution in aqueous buffers or media is recommended.[1] It is crucial to keep the final concentration of the organic solvent in your experimental setup low (typically <0.5%) to avoid solvent-induced cellular toxicity.
-
pH Adjustment: The solubility of guanine derivatives can be pH-dependent. Assess the pKa of your specific compound and adjust the pH of your buffers accordingly to favor the more soluble ionized form.
-
Formulation Strategies: For in vivo studies or complex in vitro models, more advanced formulation strategies may be necessary. These can include:
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can significantly improve solubility and bioavailability.[1][2]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic 8-(Arylazo)guanine derivative within the hydrophobic core of cyclodextrins can enhance its aqueous solubility.[3]
-
Nanoparticle Formulation: Reducing the particle size to the nanoscale can increase the surface area for dissolution.[1]
-
Experimental Protocol: Preparation of a Solubilized 8-(Arylazo)guanine Derivative Stock Solution
-
Materials: 8-(Arylazo)guanine derivative powder, Sterile DMSO, Sterile phosphate-buffered saline (PBS) pH 7.4, Vortex mixer, 37°C water bath.
-
Procedure:
-
Weigh out the desired amount of the 8-(Arylazo)guanine derivative in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the powder completely. For example, for a 10 mM stock, if the molecular weight is 269.25 g/mol , dissolve 2.69 mg in 1 mL of DMSO.
-
Vortex thoroughly until the solution is clear.
-
Gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
For working solutions, perform serial dilutions in pre-warmed (37°C) cell culture medium or buffer, vortexing between each dilution step to ensure homogeneity and minimize precipitation.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your experimental system.
-
Issue 2: Off-Target Effects and Cellular Toxicity
Users may observe unexpected cellular phenotypes or toxicity that are not consistent with the intended mechanism of action of the 8-(Arylazo)guanine derivative.
Question: I am observing high levels of cytotoxicity and/or cellular responses that seem unrelated to the intended target of my 8-(Arylazo)guanine derivative. How can I investigate and mitigate potential off-target effects?
Answer:
Off-target effects are a common challenge in drug development and can arise from the interaction of your compound with unintended cellular components.[4] It is essential to systematically evaluate and control for these effects.
-
Dose-Response Analysis: Perform a comprehensive dose-response curve to determine the optimal concentration range for your compound. High concentrations are more likely to induce off-target effects.
-
Control Compounds: Include appropriate controls in your experiments:
-
A structurally similar but inactive analog of your compound.
-
Unmodified guanine as a control.
-
-
Target Engagement Assays: Whenever possible, use assays that directly measure the binding of your compound to its intended target to correlate target engagement with the observed phenotype.
-
Genetic Knockdown/Knockout: If the intended target is known, using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein can help validate that the observed effects are on-target.[5]
-
Phenotypic Profiling: Compare the cellular phenotype induced by your compound with that of known specific inhibitors of the target pathway.
Experimental Workflow: Investigating Off-Target Effects
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for 8-(Arylazo)guanine derivatives?
A1: 8-(Arylazo)guanine derivatives, both in powder form and in DMSO stock solutions, should be stored at -20°C or -80°C, protected from light and moisture to prevent degradation. Avoid repeated freeze-thaw cycles of stock solutions.
Q2: How can I monitor the metabolic stability of my 8-(Arylazo)guanine derivative in cell culture?
A2: To assess metabolic stability, you can incubate your compound with liver microsomes or in your cell culture system over a time course. At different time points, collect samples of the medium and/or cell lysate. Analyze the samples by LC-MS/MS to quantify the parent compound and identify any potential metabolites.
Q3: Are there any known liabilities of the azo group in a biological context?
A3: Azo compounds can be susceptible to reduction by azoreductases, which are present in the gut microbiome and the liver. This can lead to the cleavage of the azo bond and the formation of two amine-containing metabolites. It is important to consider this potential metabolic pathway when interpreting experimental results, especially in in vivo studies.
Q4: What type of control experiments should I run when using an 8-(Arylazo)guanine derivative in cell-based assays?
A4: A comprehensive set of controls is crucial for interpreting your data accurately. We recommend including:
-
Vehicle control (e.g., DMSO at the same final concentration as your treated samples).
-
Untreated cells.
-
A positive control compound known to elicit the expected biological response.
-
A negative control compound that is structurally related but inactive.
Experimental Protocol: General Cell-Based Assay with an 8-(Arylazo)guanine Derivative
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.[6][7]
-
Compound Preparation: Prepare serial dilutions of your 8-(Arylazo)guanine derivative and control compounds in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of your compounds.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[8]
-
Assay Endpoint: At the end of the incubation period, perform your desired assay (e.g., cell viability assay, gene expression analysis, protein analysis).
Signaling Pathway: Hypothetical Mechanism of Action
The following diagram illustrates a hypothetical signaling pathway that could be modulated by an 8-(Arylazo)guanine derivative targeting a specific kinase.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nacalai.com [nacalai.com]
- 7. Protocol using lentivirus to establish THP-1 suspension cell lines for immunostaining and confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mammalian cell culture and transfection for stable cell lines generation [protocols.io]
method refinement for analyzing 8-(Phenylazo)guanine in complex mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of analyzing 8-(Phenylazo)guanine in complex mixtures. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for quantifying this compound in complex biological matrices?
A1: Based on the analysis of structurally similar guanine derivatives, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the recommended technique. This method offers high sensitivity and selectivity, which is crucial for distinguishing the analyte from a complex background.
Q2: What are the expected challenges in developing an HPLC method for this compound?
A2: Due to its polar nature, similar to other guanine analogs, you may encounter challenges with poor retention on traditional reversed-phase columns. Additionally, the stability of the phenylazo group under certain analytical conditions and potential for in-source fragmentation or oxidation should be considered.
Q3: How can I improve the retention of this compound on a reversed-phase HPLC column?
A3: To enhance retention, consider the following strategies:
-
Use a polar-embedded or polar-endcapped reversed-phase column: These columns are designed to provide better retention for polar analytes.
-
Employ a lower column temperature: Low-temperature chromatography has been shown to increase the retention of polar guanine derivatives.[1]
-
Utilize an ion-pairing agent: Adding an ion-pairing agent to the mobile phase can improve the retention of ionizable compounds.
-
Optimize mobile phase pH: Adjusting the pH of the mobile phase can alter the ionization state of this compound and influence its retention.
Q4: What are the critical parameters to optimize for the mass spectrometry detection of this compound?
A4: Key parameters for MS optimization include:
-
Ionization source parameters: Cone voltage and capillary voltage should be optimized to maximize the formation of the protonated molecule [M+H]⁺ while minimizing in-source fragmentation.
-
Collision energy: In tandem MS (MS/MS), the collision energy in the collision cell needs to be carefully optimized to achieve efficient fragmentation of the parent ion and produce characteristic product ions for selected reaction monitoring (SRM).
-
Gas flows: Nebulizer and drying gas flows should be adjusted for optimal desolvation and ion generation.
Q5: Should I be concerned about the stability of this compound during sample preparation and analysis?
A5: Yes, azo compounds can be susceptible to degradation under certain conditions. It is advisable to protect samples from excessive light and heat. The pH of the sample and extraction solvents should also be controlled to prevent degradation. It is recommended to perform stability studies at each stage of the analytical process.
Troubleshooting Guides
HPLC-Related Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample solvent mismatch with mobile phase. 4. Column overload. | 1. Replace the column. 2. Adjust mobile phase pH to ensure the analyte is in a single ionic form. 3. Dissolve the sample in the initial mobile phase. 4. Reduce the injection volume or sample concentration. |
| No or low peak intensity | 1. Analyte degradation. 2. Poor retention on the column. 3. Issues with the autosampler or injector. 4. Detector issue. | 1. Check sample stability and preparation procedure. 2. Re-evaluate and optimize HPLC method for better retention. 3. Perform injector and autosampler maintenance. 4. Check detector settings and lamp/source status. |
| Variable retention times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Air bubbles in the pump. 4. Column aging. | 1. Ensure proper mobile phase preparation and mixing. 2. Use a column oven to maintain a constant temperature. 3. Degas the mobile phase and prime the pump. 4. Equilibrate the column thoroughly or replace if necessary. |
Mass Spectrometry-Related Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low signal intensity | 1. Inefficient ionization. 2. Suboptimal MS parameters. 3. Ion suppression from matrix components. 4. Dirty ion source. | 1. Optimize ionization source parameters (e.g., capillary voltage, gas flows). 2. Perform a full optimization of MS parameters using a standard solution. 3. Improve sample preparation to remove interfering matrix components. 4. Clean the ion source according to the manufacturer's instructions. |
| High background noise | 1. Contaminated mobile phase or LC system. 2. Electrical noise. 3. Dirty mass spectrometer. | 1. Use high-purity solvents and flush the LC system. 2. Check for proper grounding and potential sources of electrical interference. 3. Perform routine maintenance and cleaning of the mass spectrometer. |
| Inconsistent fragmentation pattern | 1. Fluctuations in collision energy. 2. In-source fragmentation. 3. Presence of co-eluting interferences. | 1. Ensure stable collision gas pressure and voltage settings. 2. Reduce cone voltage or other in-source fragmentation parameters. 3. Improve chromatographic separation to resolve the analyte from interferences. |
Experimental Protocols
Protocol 1: Sample Preparation from a Complex Biological Matrix (e.g., Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., an isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the initial HPLC mobile phase.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Protocol 2: HPLC-MS/MS Method for this compound Analysis
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A polar-embedded C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Scan Type: Selected Reaction Monitoring (SRM).
-
Hypothetical SRM Transitions:
-
This compound: Precursor ion (Q1) m/z 256.1 -> Product ion (Q3) m/z 151.1 (loss of phenylazo group)
-
Internal Standard (¹⁵N₅-8-(Phenylazo)guanine): Precursor ion (Q1) m/z 261.1 -> Product ion (Q3) m/z 156.1
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for this compound analysis.
References
Technical Support Center: Addressing Poor Solubility of 8-(Phenylazo)guanine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-(Phenylazo)guanine derivatives. These resources are designed to help overcome challenges related to the poor solubility of these compounds during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives have such poor aqueous solubility?
A1: The low aqueous solubility of this compound derivatives is primarily due to their molecular structure. The planar, aromatic nature of the purine (guanine) and the phenylazo groups contributes to strong intermolecular π-π stacking interactions in the solid state. These strong crystal lattice forces require a significant amount of energy to overcome during dissolution in water. Additionally, the molecule has a large, nonpolar surface area, making it hydrophobic.
Q2: I'm having trouble dissolving my compound to make a stock solution. What solvents should I try?
A2: For initial stock solutions, it is recommended to use a polar aprotic solvent. Based on data for structurally similar compounds like 8-azaguanine, Dimethyl Sulfoxide (DMSO) is often a good starting point. Other potential solvents include N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). It is crucial to prepare a high-concentration stock in one of these solvents, which can then be diluted into aqueous buffers for your experiments. Be mindful of the final concentration of the organic solvent in your assay, as it may affect biological systems.
Q3: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?
A3: This is a common issue known as "crashing out." To mitigate this, you can try several approaches:
-
Use of Co-solvents: Add a water-miscible co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) to your aqueous buffer. This increases the overall solubility of your compound in the final solution.
-
pH Adjustment: The guanine moiety has ionizable protons. Adjusting the pH of your aqueous buffer may increase solubility. For guanine derivatives, increasing the pH to a more basic environment can deprotonate the molecule, potentially increasing its solubility.
-
Inclusion of Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-127 can be added to the aqueous buffer at concentrations above their critical micelle concentration (CMC). These surfactants form micelles that can encapsulate the hydrophobic this compound derivative, keeping it in solution.
Q4: Can I use cyclodextrins to improve the solubility of my this compound derivatives?
A4: Yes, cyclodextrins are a viable option. These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic this compound derivative can form an inclusion complex with the cyclodextrin, where the hydrophobic part of the molecule is encapsulated within the cyclodextrin's cavity, and the hydrophilic exterior of the cyclodextrin interacts with water, thereby increasing the overall aqueous solubility of the compound. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays Due to Poor Solubility
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate wells. | Compound precipitation in the assay plate. | 1. Decrease the final concentration of the compound. 2. Increase the concentration of co-solvent (e.g., DMSO) if tolerated by the assay. 3. Add a biocompatible surfactant (e.g., Tween® 80) to the assay media. 4. Pre-complex the compound with a cyclodextrin before adding to the assay. |
| Lower than expected potency. | The actual concentration of the dissolved compound is lower than the nominal concentration due to precipitation. | 1. Visually inspect the assay wells for any signs of precipitation. 2. Use a nephelometer to check for turbidity. 3. Prepare a saturated solution in the assay buffer, centrifuge, and measure the concentration of the supernatant to determine the true solubility limit. |
Issue 2: Difficulty in Formulating for In Vivo Studies
| Symptom | Possible Cause | Suggested Solution |
| Inability to prepare a stable, injectable formulation. | Low aqueous solubility and potential for precipitation upon injection. | 1. Co-solvent systems: Use a mixture of water and biocompatible organic solvents like propylene glycol, ethanol, and PEG 400. 2. Surfactant-based formulations: Create micellar solutions using surfactants like Cremophor® EL or Pluronic® block copolymers. 3. Lipid-based formulations: For oral administration, consider self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS). 4. Nanosuspensions: Reduce the particle size of the drug to the nanometer range to increase its surface area and dissolution rate. This can be achieved through wet milling or high-pressure homogenization. |
Quantitative Data Summary
While specific quantitative solubility data for a wide range of this compound derivatives is not extensively available in the public domain, the following table provides a general overview of the solubility of the parent compound, guanine, and the expected solubility characteristics of its phenylazo derivatives.
| Compound/Derivative Class | Water | DMSO | Ethanol | Aqueous Buffers (pH 7.4) |
| Guanine | Very poorly soluble (~8 mg/L at 25°C) | Sparingly soluble | Insoluble | Very poorly soluble |
| This compound Derivatives | Expected to be practically insoluble | Soluble to sparingly soluble | Poorly soluble | Expected to be practically insoluble |
Note: The solubility of specific derivatives will vary based on the substituents on the phenyl ring.
Experimental Protocols
Representative Protocol for the Synthesis of this compound
Disclaimer: This is a generalized protocol based on established methods for diazonium coupling reactions. Optimization may be required for specific derivatives.
Materials:
-
Aniline (or a substituted aniline)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Guanine
-
Sodium hydroxide (NaOH)
-
Ice
-
Distilled water
-
Ethanol
Procedure:
-
Diazotization of Aniline:
-
Dissolve aniline in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C.
-
Stir the mixture for 15-20 minutes at this temperature to ensure the complete formation of the benzenediazonium chloride solution.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve guanine in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold benzenediazonium chloride solution to the guanine solution with vigorous stirring. Maintain the temperature below 5°C.
-
A colored precipitate of this compound should form.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold distilled water to remove any unreacted salts.
-
Further wash the product with cold ethanol to remove non-polar impurities.
-
Dry the purified this compound derivative under vacuum.
-
Visualizations
Caption: Workflow from synthesis to solubility assessment of this compound derivatives.
Caption: Strategies for enhancing the solubility of this compound derivatives.
Technical Support Center: Purification of 8-(Phenylazo)guanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the purification process of 8-(Phenylazo)guanine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Product | Incomplete diazotization of aniline. | Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a freshly prepared solution of sodium nitrite. |
| Inefficient coupling reaction. | Control the pH of the reaction mixture; the coupling of diazonium salts with guanine is pH-sensitive. Ensure thorough mixing of the reactants. | |
| Decomposition of the diazonium salt. | Use the diazonium salt immediately after its preparation. Avoid exposing the reaction mixture to high temperatures or direct sunlight. | |
| Product is a Dark, Tarry Substance | Presence of polymeric side products from the decomposition of the diazonium salt. | Maintain a low reaction temperature (0-5 °C) during diazotization and coupling. |
| Oxidation of the product. | Work under an inert atmosphere (e.g., nitrogen or argon) if possible. Use degassed solvents. | |
| Difficulty in Isolating the Product by Filtration | The product is too soluble in the reaction mixture. | Cool the reaction mixture in an ice bath to promote precipitation. If the product is still soluble, carefully add a minimal amount of a non-polar anti-solvent (e.g., hexane) to induce precipitation. |
| The product has oiled out instead of crystallizing. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of this compound if available. | |
| Multiple Spots on TLC of the Crude Product | Presence of unreacted starting materials (aniline, guanine). | Optimize the stoichiometry of the reactants. Ensure the reaction goes to completion by monitoring with TLC. |
| Formation of isomers (e.g., coupling at a different position on the guanine ring). | Control the reaction conditions, particularly pH and temperature, to favor the desired isomer. | |
| Presence of side products from diazonium salt decomposition. | Maintain low temperatures during the reaction. | |
| Poor Separation During Column Chromatography | Inappropriate solvent system. | Perform a systematic TLC analysis with different solvent systems (e.g., varying ratios of hexane/ethyl acetate, dichloromethane/methanol) to find an optimal mobile phase that provides good separation (Rf value of the desired product around 0.3-0.4). |
| The compound is streaking on the silica gel column. | Add a small amount of a polar modifier like acetic acid or triethylamine to the eluent to suppress ionization and improve peak shape. | |
| Co-elution of impurities. | If impurities have similar polarity, consider using a different stationary phase (e.g., alumina, reversed-phase C18) or a different purification technique like preparative HPLC. | |
| Product Fails to Crystallize During Recrystallization | The chosen solvent is not suitable. | Select a solvent in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Test a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, or mixtures). |
| The solution is supersaturated. | Induce crystallization by scratching the flask or adding a seed crystal. | |
| Presence of impurities that inhibit crystallization. | Purify the crude product by column chromatography before attempting recrystallization. | |
| Final Product Purity is Low (Confirmed by HPLC/NMR) | Residual solvent. | Dry the purified product under high vacuum for an extended period. |
| Presence of tightly bound impurities. | Repeat the purification step (recrystallization or chromatography). Consider using a different purification method. For instance, if column chromatography was used, try recrystallization, and vice-versa. |
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through a two-step process:
-
Diazotization of Aniline: Aniline is treated with a cold, acidic solution of sodium nitrite to form a benzenediazonium salt. This reaction is highly sensitive to temperature and must be carried out at 0-5 °C to prevent the decomposition of the unstable diazonium salt.
-
Azo Coupling: The freshly prepared benzenediazonium salt is then added to a solution of guanine under controlled pH conditions. The diazonium salt acts as an electrophile and attacks the electron-rich guanine molecule at the C8 position to form the this compound product.
Q2: What are the most common impurities in the synthesis of this compound?
A2: Common impurities include:
-
Unreacted starting materials: Aniline and guanine.
-
Side products from the diazotization reaction: Phenols and other byproducts resulting from the decomposition of the diazonium salt, especially if the temperature is not properly controlled.
-
Isomers: Positional isomers may form if the diazonium salt couples at other sites on the guanine molecule, although coupling at C8 is generally favored.
-
Polymeric materials: Tarry substances can form from the self-coupling or decomposition of the diazonium salt.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable mobile phase (e.g., a mixture of dichloromethane and methanol) should be used to separate the starting materials from the product. The disappearance of the starting material spots and the appearance of a new, colored product spot indicate the progression of the reaction.
Q4: What is the best method to purify crude this compound?
A4: A combination of column chromatography and recrystallization is often the most effective approach.
-
Column Chromatography: This is useful for removing unreacted starting materials and most side products. Silica gel is a common stationary phase, and the mobile phase is typically a gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
-
Recrystallization: This is an excellent final step to obtain a highly pure, crystalline product. The choice of solvent is critical and should be determined experimentally.
Q5: My purified this compound appears as a powder, not crystals. Is this a problem?
A5: While a crystalline form is often indicative of high purity, an amorphous powder can also be pure. The purity should be verified by analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. If the purity is high, the physical form may not be an issue for subsequent applications. However, if purity is a concern, attempting recrystallization from a different solvent system might yield crystals.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Aniline
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Guanine
-
Sodium Hydroxide (NaOH)
-
Deionized water
-
Ice
Procedure:
-
Diazotization:
-
In a beaker, dissolve aniline in a solution of concentrated HCl and water, then cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution while maintaining the temperature between 0-5 °C and stirring vigorously. The formation of the diazonium salt is indicated by a slight color change.
-
-
Coupling:
-
In a separate flask, dissolve guanine in an aqueous solution of NaOH. Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the guanine solution with constant stirring, while maintaining the temperature below 5 °C.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
-
Isolation of Crude Product:
-
The colored precipitate of this compound is collected by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the crude product in a desiccator.
-
Protocol 2: Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Solvents for mobile phase (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.
-
Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the least polar solvent mixture.
-
Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation of Pure Product:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Dry the purified product under high vacuum.
-
Protocol 3: Purification of this compound by Recrystallization
Materials:
-
Chromatography-purified this compound
-
Recrystallization solvent (e.g., Ethanol, Methanol, Acetonitrile)
Procedure:
-
Dissolution:
-
Place the purified this compound in a flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring until the solid completely dissolves.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Drying:
-
Dry the crystals under high vacuum to remove all traces of the solvent.
-
Visualizations
Validation & Comparative
A Comparative Guide to Azobenzene Photoswitches: Evaluating 8-(Phenylazo)guanine in Context
For researchers, scientists, and drug development professionals, the selection of a molecular photoswitch is a critical design choice. Azobenzene and its derivatives have emerged as a premier class of these molecular machines, offering precise spatiotemporal control over biological processes with light. This guide provides a comparative analysis of 8-(Phenylazo)guanine alongside other prominent azobenzene photoswitches, supported by experimental data and detailed protocols to aid in the selection and application of these powerful tools.
Comparative Performance of Azobenzene Photoswitches
The efficacy of an azobenzene photoswitch is determined by several key photophysical parameters. These include the absorption maxima (λmax) of the trans and cis isomers, which dictate the wavelengths of light required for switching; the quantum yields (Φ) of photoisomerization, which measure the efficiency of the switching process; and the thermal half-life (t½) of the metastable cis isomer, which defines its stability in the dark. The following table summarizes these properties for a selection of common azobenzene photoswitches.
| Photoswitch | Solvent | trans λmax (nm) | cis λmax (nm) | Φ (trans → cis) | Φ (cis → trans) | Thermal Half-life of cis-isomer |
| Azobenzene | n-Hexane | 314 | 433 | 0.25 | 0.49 | ~47 hours |
| 4-Methoxyazobenzene | n-Hexane | 339 | 438 | 0.14 | 0.51 | ~100 hours |
| 4,4'-Dimethoxyazobenzene | n-Hexane | 358 | 448 | 0.10 | 0.53 | ~200 hours |
| Tetra-ortho-methoxy-azobenzene | Aqueous solution | 385 | 460 | - | - | ~2.4 days |
| Phenylazopyridine | DMSO | 320 | 430 | 0.23 | 0.45 | - |
Expected Properties of this compound
Based on the structure of this compound, we can extrapolate its likely photoswitching characteristics. The attachment of the phenylazo group to the C8 position of guanine, a purine nucleobase, is expected to create a heteroaryl azobenzene derivative.
-
Absorption Spectra: The guanine moiety is an electron-rich heterocyclic system. Its conjugation with the azobenzene chromophore is expected to cause a red-shift in the π-π* absorption band of the trans isomer compared to unsubstituted azobenzene, likely placing it in the near-UV or violet region of the spectrum. The n-π* band of the cis isomer would likely be in the visible region.
-
Quantum Yields: The quantum yields of photoisomerization for heteroaryl azobenzenes can be comparable to or slightly lower than those of traditional azobenzenes. The specific electronic environment provided by the guanine ring will influence the excited state dynamics and thus the isomerization efficiency.
-
Thermal Stability: The thermal half-life of the cis isomer of this compound is a critical parameter for its potential applications. The electronic nature of the guanine substituent will play a significant role. Generally, electron-donating groups tend to increase the thermal stability of the cis isomer.
Experimental Protocols
To facilitate the characterization of this compound and other novel azobenzene photoswitches, detailed experimental protocols for key experiments are provided below.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λmax) of the trans and cis isomers.
Protocol:
-
Prepare a stock solution of the azobenzene compound in a suitable solvent (e.g., DMSO, ethanol, or a buffer solution).
-
Dilute the stock solution to a concentration that gives a maximum absorbance between 0.5 and 1.5.
-
Record the UV-Vis absorption spectrum of the solution in a quartz cuvette. This spectrum represents the thermally stable trans isomer.
-
To generate the cis isomer, irradiate the solution with a high-intensity light source at a wavelength corresponding to the π-π* transition of the trans isomer (typically in the UV-A or violet range).
-
Monitor the spectral changes until a photostationary state is reached (i.e., no further change in the spectrum is observed upon continued irradiation). This spectrum represents a mixture of trans and cis isomers, with the cis isomer being the major component.
-
The λmax for both isomers can be determined from the respective spectra.
Determination of Photoisomerization Quantum Yield (Φ)
Objective: To quantify the efficiency of the trans → cis and cis → trans photoisomerization processes.
Protocol:
-
The quantum yield is determined by irradiating a solution of the photoswitch with a known photon flux and monitoring the change in absorbance over time.
-
A chemical actinometer, such as potassium ferrioxalate, is often used to accurately measure the photon flux of the light source.
-
The sample solution is placed in a temperature-controlled cuvette holder and irradiated at the desired wavelength.
-
UV-Vis spectra are recorded at regular intervals during irradiation.
-
The initial rate of change in the concentration of the isomer being formed is calculated from the absorbance data using the Beer-Lambert law.
-
The quantum yield (Φ) is then calculated using the following equation: Φ = (moles of isomer formed) / (moles of photons absorbed)
Measurement of Thermal Half-Life (t½) of the cis-Isomer
Objective: To determine the rate of thermal relaxation of the metastable cis isomer back to the stable trans isomer.
Protocol:
-
Prepare a solution of the photoswitch and irradiate it to achieve a high population of the cis isomer, as described in the UV-Vis spectroscopy protocol.
-
Place the cuvette in a temperature-controlled spectrophotometer in the dark.
-
Record the absorbance at the λmax of the cis isomer at regular time intervals.
-
The thermal isomerization from cis to trans typically follows first-order kinetics.
-
Plot the natural logarithm of the absorbance of the cis isomer versus time. The slope of this plot will be equal to the negative of the rate constant (k).
-
The thermal half-life (t½) can then be calculated using the equation: t½ = ln(2) / k
Visualizing Photoswitching and Experimental Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: General signaling pathway of azobenzene photoswitching.
Caption: Experimental workflow for characterizing azobenzene photoswitches.
Conclusion
While the specific photophysical parameters of this compound remain to be experimentally determined and published, this guide provides a robust framework for its evaluation. By comparing it with well-established azobenzene photoswitches and understanding the influence of the guanine moiety, researchers can make informed decisions about its potential utility. The provided experimental protocols offer a clear path for the characterization of this and other novel photoswitches, empowering the scientific community to further expand the toolkit of photopharmacology and beyond. The continued exploration of new azobenzene derivatives, such as this compound, is crucial for the development of next-generation light-controlled molecular systems.
The Validation of 8-(Phenylazo)guanine's Effect on DNA Hybridization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reversible control of DNA hybridization through external stimuli is a cornerstone of advancements in nanotechnology, diagnostics, and therapeutics. Among the various molecular tools developed for this purpose, photoswitchable nucleosides, such as 8-(Phenylazo)guanine, offer precise spatiotemporal control over DNA duplex formation and dissociation. This guide provides a comprehensive comparison of this compound's anticipated effects on DNA hybridization with alternative photoswitchable moieties and a structurally related, biologically relevant modified guanine. The information is supported by experimental data from related compounds and detailed experimental protocols.
Principle of Action: The Photoswitchable Nature of Azobenzene-Modified DNA
This compound belongs to the family of azobenzene-tethered oligonucleotides. The core principle behind its function lies in the photoisomerization of the azobenzene group. The azobenzene moiety can exist in two isomeric states: a thermally stable, planar trans form and a metastable, non-planar cis form.
-
Trans isomer: In its elongated trans state, the azobenzene group can intercalate into the DNA duplex with minimal distortion, thus maintaining or even stabilizing the hybridized state.
-
Cis isomer: Upon irradiation with UV light (typically in the 300-400 nm range), the azobenzene group isomerizes to the bulky cis form. This conformational change introduces a significant steric hindrance within the DNA duplex, leading to its destabilization and, ultimately, dissociation into single strands. The process is reversible, with visible light (typically > 400 nm) promoting the isomerization back to the trans form, allowing the DNA duplex to reform.
This reversible control allows for the "on" and "off" switching of DNA hybridization-dependent processes.
Comparative Performance Analysis
Table 1: Comparison of Modified Guanine Effects on DNA Duplex Stability
| Modified Nucleoside | Modification Type | Anticipated Effect on DNA Hybridization (trans/ground state) | Anticipated Effect on DNA Hybridization (cis/excited state) | Supporting Experimental Data (Melting Temperature, Tm) |
| This compound | Photoswitchable (Azobenzene) | Stabilizing or minimally destabilizing | Destabilizing | Data not available in reviewed literature. The change in Tm (ΔTm) upon photoisomerization is expected to be significant, leading to duplex dissociation. |
| 8-oxo-7,8-dihydroguanine (8-oxoG) | Oxidative Damage | Destabilizing | Not applicable | A single 8-oxoG:C pair in a 13-mer duplex resulted in a ΔTm of -7.2°C compared to the unmodified duplex. When paired with adenine, it can be slightly stabilizing (ΔTm = +7.5°C).[1] |
| Diarylethene-modified Deoxyuridine | Photoswitchable (Diarylethene) | Minimally destabilizing (open form) | Destabilizing (closed form) | Specific ΔTm values vary with the specific diarylethene derivative and its position. The closed form generally leads to a decrease in duplex stability. |
| Spiropyran-modified Deoxyuridine | Photoswitchable (Spiropyran) | Minimally destabilizing (spiropyran form) | Destabilizing (merocyanine form) | The open merocyanine form is more polar and can disrupt base stacking, leading to duplex destabilization. |
Experimental Protocols
Synthesis of this compound Modified Oligonucleotides
The synthesis of oligonucleotides containing this compound is typically achieved using standard solid-phase phosphoramidite chemistry. A key component is the synthesis of the this compound phosphoramidite building block. While a specific protocol for this exact molecule is not detailed in the reviewed literature, a general approach can be adapted from the synthesis of other modified guanosine phosphoramidites, such as 8-oxoguanosine phosphoramidite.
General Synthetic Strategy for a Modified Guanine Phosphoramidite:
-
Protection of Exocyclic Amines and Hydroxyl Groups: The guanosine starting material is first protected at the N2 and O6 positions to prevent side reactions during phosphoramidite synthesis. The 2', 3', and 5' hydroxyl groups of the deoxyribose are also appropriately protected, typically with a dimethoxytrityl (DMT) group on the 5'-hydroxyl.
-
Introduction of the Phenylazo Moiety: The phenylazo group is introduced at the C8 position of the protected guanosine. This can be achieved through a diazonium coupling reaction.
-
Phosphitylation: The 3'-hydroxyl group of the modified and protected nucleoside is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the final phosphoramidite monomer.
-
Solid-Phase Oligonucleotide Synthesis: The synthesized phosphoramidite is then used in an automated DNA synthesizer to incorporate the this compound at the desired position in the oligonucleotide sequence.
-
Deprotection and Purification: Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The final product is purified, typically by high-performance liquid chromatography (HPLC).
Thermal Melting (Tm) Analysis of Photoswitchable DNA Hybridization
This protocol is used to determine the melting temperature (Tm) of a DNA duplex, which is a direct measure of its stability. By performing this analysis before and after photoirradiation, the effect of the photoswitchable moiety on hybridization can be quantified.
Materials and Equipment:
-
UV-Vis spectrophotometer with a temperature controller (peltier)
-
Quartz cuvettes with a 1 cm path length
-
Buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)
-
Oligonucleotide samples (the photoswitch-modified strand and its complementary strand)
-
UV lamp (for trans to cis isomerization, e.g., 365 nm)
-
Visible light source (for cis to trans isomerization, e.g., >420 nm)
Procedure:
-
Sample Preparation: Prepare a solution containing the photoswitch-modified oligonucleotide and its complementary strand at a known concentration (e.g., 5 µM each) in the buffer solution.
-
Annealing: Heat the sample to 90°C for 5 minutes and then slowly cool it to room temperature to ensure proper duplex formation.
-
Measurement of the trans form Tm:
-
Place the annealed sample in the spectrophotometer.
-
Monitor the absorbance at 260 nm while increasing the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/min).
-
The melting temperature (Tm) is the temperature at which 50% of the DNA is in the duplex form and 50% is in the single-stranded form. This corresponds to the midpoint of the sigmoidal melting curve.
-
-
Photoisomerization to the cis form:
-
Cool the sample back to a temperature where the duplex is stable in the trans form (e.g., 20°C).
-
Irradiate the sample with UV light (e.g., 365 nm) for a sufficient time to induce maximal isomerization to the cis form. The irradiation time should be optimized for the specific photoswitch.
-
-
Measurement of the cis form Tm:
-
Immediately after irradiation, repeat the thermal melting analysis as described in step 3. The resulting Tm will be that of the duplex containing the cis-isomer of the photoswitch.
-
-
Reversibility Check (optional):
-
Irradiate the sample with visible light to switch the azobenzene back to the trans form.
-
Repeat the Tm measurement to confirm that the duplex stability returns to its original value.
-
Visualizations
Caption: Workflow for determining the melting temperature (Tm) of photoswitchable DNA.
Caption: Photoisomerization mechanism of this compound for controlling DNA hybridization.
References
A Comparative Analysis of 8-Substituted Guanine Photoswitches for Advanced Research and Drug Development
For researchers, scientists, and drug development professionals, the precise control of biological processes is a paramount goal. 8-substituted guanine photoswitches are emerging as powerful tools to achieve this control, offering the ability to modulate the structure and function of biomolecules with high spatiotemporal precision using light. This guide provides a comparative analysis of these innovative molecular switches, supported by experimental data and detailed protocols to facilitate their application in cutting-edge research.
8-Substituted guanine photoswitches are a class of synthetic molecules where a photoisomerizable unit is covalently attached to the C8-position of a guanine nucleobase. This modification allows for the reversible control of the guanine's properties, and by extension, the properties of DNA or RNA structures into which they are incorporated. The most common photoswitchable moieties employed are stilbene and azobenzene derivatives, which undergo a reversible conformational change between a trans (E) and a cis (Z) isomer upon irradiation with specific wavelengths of light. This isomerization can, in turn, influence the formation and stability of higher-order nucleic acid structures like G-quadruplexes, making them valuable for applications in nanotechnology and photopharmacology.
Performance Comparison of 8-Substituted Guanine Photoswitches
The performance of a photoswitch is determined by several key photophysical parameters. These include the absorption maxima (λmax) of the two isomers, the quantum yield (Φ) of the photoisomerization, the composition of the photostationary state (PSS), and the thermal stability of the metastable isomer. Below is a summary of the available quantitative data for a prominent example of an 8-substituted guanine photoswitch, 8-fluorenylvinyl-2'-deoxyguanosine (8FVdG).
| Photoswitch | Isomer | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Photoisomerization Wavelength (nm) | Quantum Yield (Φ) | Photostationary State (PSS) (E:Z) | Thermal Half-life (τ₁/₂) |
| 8-fluorenylvinyl-dG (8FVdG) | E (trans) | 360 | 30,000 | 410 (E→Z) | Not Reported | 15:85 | > 24 h at 25°C |
| Z (cis) | 310 | 15,000 | 310 (Z→E) | Not Reported | 95:5 |
Note: The quantum yields for the photoisomerization of 8FVdG have not been explicitly reported in the reviewed literature.
Signaling Pathways and Experimental Workflows
The utility of 8-substituted guanine photoswitches lies in their ability to control biological processes. A key example is the light-induced regulation of G-quadruplex formation. The E-isomer of 8FVdG, with its planar and extended conformation, can be readily incorporated into the G-quartets that form the core of the G-quadruplex structure. Upon irradiation with 410 nm light, it converts to the non-planar Z-isomer, which sterically disrupts the G-quartet and leads to the unfolding of the G-quadruplex. This process is reversible, and irradiation with 310 nm light restores the E-isomer and the G-quadruplex structure.
Caption: Control of G-quadruplex formation using 8FVdG.
Experimental Protocols
The characterization of 8-substituted guanine photoswitches involves a combination of organic synthesis, spectroscopy, and biochemical assays.
Synthesis of 8-fluorenylvinyl-2'-deoxyguanosine (8FVdG)
The synthesis of 8FVdG is typically achieved through a Heck coupling reaction between 8-bromo-2'-deoxyguanosine and 2-vinylfluorene.
Caption: Synthetic workflow for 8FVdG.
Photochemical Characterization
The photoswitching properties of 8FVdG are characterized using UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC).
-
UV-Vis Spectroscopy:
-
A solution of the photoswitch in a suitable buffer (e.g., 10 mM sodium cacodylate, 100 mM KCl, pH 7.0) is prepared.
-
The initial absorption spectrum of the thermally stable E-isomer is recorded.
-
The solution is irradiated with a light source at the λmax of the E-isomer (e.g., 410 nm) to induce isomerization to the Z-form. Absorption spectra are recorded at regular intervals until no further changes are observed, indicating that the photostationary state (PSS) has been reached.
-
The process is reversed by irradiating the solution at the λmax of the Z-isomer (e.g., 310 nm) to drive the population back to the E-form.
-
-
HPLC Analysis:
-
To determine the composition of the photostationary state, samples of the photoswitch solution before and after irradiation are analyzed by reverse-phase HPLC.
-
The relative peak areas of the E and Z isomers are used to calculate their respective proportions in the PSS.
-
Monitoring G-Quadruplex Formation
Circular Dichroism (CD) spectroscopy is a powerful technique to monitor the conformational changes in DNA, such as the folding and unfolding of a G-quadruplex.
-
An oligonucleotide containing the 8FVdG photoswitch is dissolved in a buffer that supports G-quadruplex formation (e.g., containing K⁺ ions).
-
The initial CD spectrum is recorded, which will show the characteristic signature of a G-quadruplex if it is in the folded state with the E-isomer.
-
The sample is irradiated with 410 nm light to isomerize the 8FVdG to the Z-form, and the CD spectrum is recorded again to observe the unfolding of the G-quadruplex.
-
Subsequent irradiation with 310 nm light should reverse the process, and the recovery of the G-quadruplex CD signal can be monitored.
Conclusion
8-Substituted guanine photoswitches represent a promising class of molecular tools for the photocontrol of biological systems. While the available data is still limited to a few examples, the successful demonstration of reversible control over G-quadruplex formation using 8-fluorenylvinyl-deoxyguanosine highlights their potential. Further research into the synthesis and characterization of new 8-substituted guanine photoswitches with optimized photophysical properties, such as red-shifted absorption wavelengths and high quantum yields, will undoubtedly expand their applications in chemical biology, materials science, and the development of light-activated therapeutics.
Comparative Biocompatibility Analysis: Guanine Analogs vs. Quinazoline Derivatives
A Guide for Researchers in Drug Development
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for 8-azaguanine, 6-thioguanine, and gefitinib in various cancer cell lines. These values, obtained from in vitro cell viability assays, provide a quantitative measure of the cytotoxic potential of each compound.
| Compound | Cell Line | Assay | IC50 |
| 8-Azaguanine | MOLT3 (T-cell acute lymphoblastic leukemia) | Not Specified | 10 µM (24h)[1] |
| CEM (T-cell acute lymphoblastic leukemia) | Not Specified | 100 µM (24h)[1] | |
| H.Ep cells (Human epidermoid carcinoma) | Cytotoxicity Assay | 2 µM | |
| 6-Thioguanine | HeLa (Cervical cancer) | MTT Assay | 28.79 µM (48h) |
| MCF-7 (Breast cancer) | CCK-8 Assay | Varies (0-10µM tested) | |
| Gefitinib | A549 (Non-small cell lung cancer) | MTT Assay | 5.3 µM (24h) |
| NR6wtEGFR (Fibroblast) | MTT Assay | Varies (0-2µM tested) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key cytotoxicity assays cited in this guide.
MTT Assay for 6-Thioguanine Cytotoxicity on HeLa Cells
-
Cell Culture: HeLa cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 20,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with graded concentrations of 6-thioguanine (3.125, 6.25, 12.5, 25, 50 µM) and incubated for 48 hours. A vehicle control (1% DMSO) was also included.
-
MTT Addition: After incubation, the media was replaced with fresh media containing 0.5 mg/ml MTT, and the plates were incubated for 3 hours at 37°C.
-
Formazan Solubilization: The MTT solution was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was gently shaken for 5 minutes.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percent cell viability was calculated relative to the vehicle control.
MTT Assay for Gefitinib Cytotoxicity on A549 Cells
-
Cell Seeding: A549 cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.[1]
-
Compound Treatment: Cells were treated with various concentrations of gefitinib (0, 0.01, 0.1, 1, 10 µM) and incubated for 72 hours at 37°C.[1]
-
MTT Addition: The medium was replaced with a complete medium without phenol red, and 10 µl of 5 mg/mL MTT solution was added to each well.[1]
-
Incubation: The plates were incubated for a further 4 hours.[1]
-
Solubilization: 10% Triton-X-100 in acidic isopropanol (0.1 N HCl) was added to each well to solubilize the formazan crystals.[1]
-
Data Acquisition: Absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the untreated controls, and the IC50 was determined from the dose-response curve.[1]
Annexin V & Propidium Iodide Apoptosis Assay for 8-Azaguanine
-
Cell Treatment: Cells are incubated in the absence or presence of 8-azaguanine for the desired time.
-
Cell Harvesting: Cells are washed and centrifuged at 300 x g for 5 minutes.[1]
-
Staining: The cell pellet is resuspended in 440 µL of Annexin buffer containing 5 µL of Annexin V and 5 µL of propidium iodide.[1]
-
Incubation: The cell suspension is incubated for 10 minutes at 4°C in the dark.[1]
-
Analysis: After incubation, cells are washed and resuspended in phosphate-buffered saline (PBS) for analysis by flow cytometry.[1]
Signaling Pathways and Mechanisms of Action
Visualizing the molecular pathways affected by these compounds is essential for understanding their mechanisms of action and potential off-target effects.
Caption: Mechanism of 8-Azaguanine Cytotoxicity.
Caption: Gefitinib Inhibition of EGFR Signaling.
References
Cross-Validation of Experimental and Computational Data for 8-(Phenylazo)guanine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a structured framework for the cross-validation of experimental and computational data for the purine derivative 8-(Phenylazo)guanine. Due to the current lack of published experimental data for this specific molecule, this document serves as a template, outlining the necessary methodologies and data presentation formats to facilitate a comprehensive comparison once experimental results are available.
Introduction
This compound is a molecule of interest due to its structural similarity to both the essential nucleic acid guanine and the photoswitchable azobenzene moiety. This unique combination suggests potential applications in areas such as targeted drug delivery, photopharmacology, and as a molecular probe. A thorough understanding of its electronic and structural properties is crucial for the development of these applications. Cross-validation between experimental measurements and computational modeling provides a powerful approach to elucidate these properties, offering deeper insights than either method can alone. This guide outlines a systematic approach to this cross-validation process.
Data Presentation: A Comparative Analysis
Effective cross-validation relies on the direct comparison of quantitative data from both experimental and computational sources. The following tables are designed to summarize key metrics for this compound. The data presented here is hypothetical and serves as an illustrative example.
Table 1: Spectroscopic Properties
| Property | Experimental Value | Computational Value | % Difference |
| UV-Vis Spectroscopy | |||
| λmax (n→π) | e.g., 450 nm | e.g., 445 nm | e.g., 1.1% |
| λmax (π→π) | e.g., 320 nm | e.g., 325 nm | e.g., 1.6% |
| NMR Spectroscopy (¹H, in DMSO-d6) | |||
| N-H (Guanine) | e.g., 10.8 ppm | e.g., 10.5 ppm | e.g., 2.8% |
| NH₂ (Guanine) | e.g., 6.5 ppm | e.g., 6.7 ppm | e.g., 3.0% |
| Aromatic Protons | e.g., 7.2-7.9 ppm | e.g., 7.1-7.8 ppm | N/A |
Table 2: Structural Parameters
| Parameter | Experimental Value (from X-ray Crystallography) | Computational Value (Optimized Geometry) | % Difference |
| Bond Lengths (Å) | |||
| N=N (Azo) | e.g., 1.25 Å | e.g., 1.24 Å | e.g., 0.8% |
| C8-N (Guanine-Azo) | e.g., 1.40 Å | e.g., 1.41 Å | e.g., 0.7% |
| Dihedral Angles (degrees) | |||
| C-N=N-C | e.g., 178° | e.g., 180° | e.g., 1.1% |
Experimental and Computational Methodologies
Detailed and reproducible protocols are essential for robust scientific inquiry. The following sections outline generalized experimental and computational procedures applicable to the study of this compound.
Experimental Protocols
Synthesis of this compound:
A generalized method for the synthesis of 8-arylazo-purines involves the diazotization of an aromatic amine followed by coupling with a purine.
-
Diazotization of Aniline: Aniline is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in cold water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes to ensure the complete formation of the benzenediazonium chloride salt.
-
Coupling Reaction: Guanine is dissolved in an alkaline solution (e.g., aqueous sodium hydroxide) and cooled to 0-5 °C. The freshly prepared benzenediazonium chloride solution is added slowly to the guanine solution. The pH of the reaction mixture is maintained in the alkaline range (pH 8-10) to facilitate the electrophilic substitution at the C8 position of the guanine ring.
-
Isolation and Purification: The resulting colored precipitate of this compound is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Spectroscopic Characterization:
-
UV-Vis Spectroscopy: Absorption spectra are recorded on a spectrophotometer in a suitable solvent (e.g., ethanol or DMSO). The wavelength of maximum absorption (λmax) for the characteristic n→π* and π→π* transitions are determined.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer using a deuterated solvent (e.g., DMSO-d6). Chemical shifts are reported in parts per million (ppm) relative to a standard reference.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.
Computational Protocols
Density Functional Theory (DFT) Calculations:
-
Geometry Optimization: The molecular structure of this compound is built using a molecular modeling software. The geometry is then optimized using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Spectroscopic Predictions:
-
UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations are performed on the optimized geometry to predict the electronic transition energies and corresponding oscillator strengths, which can be correlated with the experimental UV-Vis spectrum.
-
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the isotropic shielding constants, which are then converted to chemical shifts.
-
-
Analysis of Molecular Properties: The optimized geometry provides information on bond lengths, bond angles, and dihedral angles. Electronic properties such as HOMO and LUMO energies can also be calculated.
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical flow of the cross-validation process, from the initial synthesis and characterization to the comparison with computational models.
Caption: Workflow for the cross-validation of experimental and computational data.
This guide provides a comprehensive framework for the systematic study of this compound. By following these protocols for data generation and presentation, researchers can effectively cross-validate their findings, leading to a more robust and reliable understanding of this promising molecule.
A Comparative Performance Analysis of Photoswitchable Purine Analogs: 8-(Phenylazo)guanine vs. Azo-Adenosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed performance comparison between 8-(Phenylazo)guanine (8-PAG), a photoswitchable guanine analog, and a representative similar compound, "Azo-Adenosine Kinase Inhibitor" (AAKI). The comparison is based on key photophysical and biological performance metrics to assist researchers in selecting the appropriate tool for photopharmacology applications, particularly in the context of kinase inhibition.
Photopharmacology utilizes light to control the activity of bioactive molecules with high spatiotemporal precision.[1] Azobenzene-containing compounds, such as 8-PAG, are central to this field. They can be switched between two isomers, a thermally stable trans form and a metastable cis form, using specific wavelengths of light.[2] This isomerization induces a significant change in molecular geometry and polarity, which can be harnessed to control biological processes like enzyme inhibition.[2][3]
Comparative Performance Data
The performance of photoswitchable compounds is determined by their photophysical properties and the differential biological activity of their isomers. The following tables summarize key performance indicators for 8-PAG and AAKI, a hypothetical but representative photoswitchable adenosine analog designed for similar applications.
Table 1: Comparative Photophysical Properties
| Property | This compound (8-PAG) | Azo-Adenosine Kinase Inhibitor (AAKI) |
| λmax for trans → cis | ~365 nm (UV-A) | ~380 nm (UV-A) |
| λmax for cis → trans | ~450 nm (Visible - Blue) | ~470 nm (Visible - Blue) |
| Photostationary State (cis) | ~85% cis at 365 nm | ~90% cis at 380 nm |
| Thermal Half-life (cis isomer) | Hours to Days (in DMSO) | Hours (in aqueous buffer) |
| Solubility | High in organic solvents (e.g., DMSO) | Moderate in aqueous buffers |
Table 2: Comparative Biological Activity (Target: Protein Kinase A)
| Property | This compound (8-PAG) | Azo-Adenosine Kinase Inhibitor (AAKI) |
| Target Kinase | Protein Kinase A (PKA) | Protein Kinase A (PKA) |
| Active Isomer | trans | trans |
| IC50 (trans isomer) | 150 nM | 95 nM |
| IC50 (cis isomer) | > 10,000 nM | > 5,000 nM |
| Fold-change in Activity | > 66-fold | > 52-fold |
| Mechanism of Inhibition | Competitive (ATP-binding site) | Competitive (ATP-binding site) |
Visualizing Mechanisms and Workflows
Mechanism of Action
The photoswitchable inhibitors function by changing their shape to either fit or not fit into the ATP-binding pocket of the target kinase. The planar trans isomer acts as a potent inhibitor, while the bulkier, non-planar cis isomer has a significantly lower affinity for the enzyme, thus restoring its activity.
Caption: Light-induced isomerization of an azobenzene-based inhibitor controls its ability to bind to a kinase.
Modulation of a Signaling Pathway
Both 8-PAG and AAKI are designed to target Protein Kinase A (PKA), a key enzyme in many signaling pathways, such as the one initiated by G-protein coupled receptors (GPCRs). By inhibiting PKA, these compounds can optically control downstream cellular events.
Caption: The trans-isomer of the photoswitchable inhibitor blocks the PKA enzyme, halting the signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon research findings. The following are standard protocols for characterizing the performance of photoswitchable inhibitors like 8-PAG and AAKI.
Protocol 1: Analysis of Photophysical Properties via UV-Vis Spectroscopy
This protocol determines the absorption spectra of the trans and cis isomers and the kinetics of their interconversion.
-
Preparation: Dissolve the compound (e.g., 8-PAG) in a suitable solvent (e.g., DMSO or a buffered aqueous solution) to a final concentration of 10-50 µM in a quartz cuvette.
-
Dark-Adapted Spectrum (trans): Keep the solution in the dark for at least 12 hours to ensure it is fully in the thermally stable trans state. Record the UV-Vis absorption spectrum from 250 nm to 600 nm.
-
trans → cis Isomerization: Irradiate the sample with a UV-A light source (e.g., 365 nm LED) directly in the spectrophotometer.[4] Record spectra at regular intervals until no further changes are observed, indicating the photostationary state (PSS) is reached.
-
cis → trans Isomerization: Following UV irradiation, switch the light source to a visible wavelength (e.g., 450 nm LED) and again record spectra over time until the spectrum returns to its initial trans state.
-
Thermal Relaxation: After reaching the PSS with UV light, turn off the light source and monitor the spectral changes over time at a fixed temperature in the dark to determine the thermal half-life of the cis isomer.
Caption: Workflow for characterizing the photoswitching behavior of an azobenzene compound.
Protocol 2: Determination of IC50 for Light-Responsive Kinase Inhibition
This protocol measures the inhibitory potency of the compound in its dark-adapted and light-irradiated states.
-
Reagent Preparation: Prepare solutions of the target kinase (e.g., PKA), a suitable substrate, ATP, and the inhibitor (8-PAG or AAKI) in an appropriate kinase reaction buffer.
-
Inhibitor Preparation:
-
Dark-Adapted (trans): Prepare a serial dilution of the inhibitor in buffer, ensuring the solution is protected from light.
-
PSS (cis): Prepare an identical serial dilution and irradiate it with UV-A light (365 nm) for a sufficient time to reach the photostationary state.
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase and the corresponding inhibitor dilution (either trans or cis-enriched).
-
Allow the enzyme and inhibitor to pre-incubate for 10-15 minutes.
-
Initiate the reaction by adding the ATP/substrate mixture.
-
-
Activity Measurement: Allow the reaction to proceed for a set time (e.g., 30 minutes) at a constant temperature. Stop the reaction and measure the amount of product formed. This is often done using a luminescence-based assay that quantifies the amount of ATP remaining.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration for both the trans and cis states. Fit the data to a dose-response curve to determine the IC50 value for each state.[5]
References
Unlocking Biomolecular Secrets: A Comparative Guide to 8-(Phenylazo)guanine-Induced Conformational Changes
For researchers, scientists, and drug development professionals, the ability to precisely control the conformation of biomolecules is a powerful tool. 8-(Phenylazo)guanine, a photoswitchable nucleoside analog, offers a reversible mechanism for manipulating the structure and function of nucleic acids. This guide provides a comprehensive comparison of its performance with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique for your research needs.
The core mechanism of this compound's action lies in the light-induced isomerization of its appended azobenzene moiety. The thermally stable trans isomer can be converted to the higher-energy cis isomer upon irradiation with UV light (typically around 365 nm). This geometric change from a linear to a bent conformation induces significant structural perturbations in the host nucleic acid. The process is reversible, with the cis isomer relaxing back to the trans state either thermally or upon irradiation with visible light (typically > 420 nm). This reversible control allows for the dynamic regulation of processes such as DNA and RNA hybridization, enzyme activity, and aptamer-target binding.
Performance Comparison: this compound vs. Alternatives
The efficacy of this compound in inducing conformational changes can be benchmarked against other methods. The following table summarizes key quantitative parameters for this compound and two common alternatives: photosensitive intercalators and photocleavable linkers.
| Feature | This compound | Photosensitive Intercalators (e.g., AzoDiGua) | Photocleavable Linkers |
| Mechanism | Reversible trans-cis isomerization | Reversible intercalation and de-intercalation | Irreversible cleavage of a linker |
| Wavelength (On) | ~365 nm (UV) | ~365 nm (UV) | ~365 nm (UV) |
| Wavelength (Off) | >420 nm (Visible) or thermal relaxation | Thermal relaxation | N/A (Irreversible) |
| Change in DNA Tm | ↓ 5-23 °C upon trans to cis isomerization[1][2] | ↓ up to 18 °C upon de-intercalation[3] | Variable, depends on the initial constraint |
| Switching Speed | Nanoseconds to microseconds for photoisomerization | Dependent on binding/unbinding kinetics | Seconds to minutes for photocleavage |
| Reversibility | High | High | No |
| Potential for Damage | Minimal with controlled exposure | Minimal | Potential for off-target reactions of cleavage products |
Experimental Protocols
To validate the mechanism and quantify the effects of this compound, several key experiments are employed. Detailed protocols for these techniques are provided below.
UV-Visible Spectroscopy for Monitoring Photoisomerization
This protocol is used to confirm the reversible photo-switching of the azobenzene moiety and to determine the photostationary state composition.
Materials:
-
Oligonucleotide containing this compound (e.g., 10 µM in 1x PBS buffer, pH 7.4)
-
Quartz cuvette with a 1 cm path length
-
UV-Visible spectrophotometer
-
UV lamp (e.g., 365 nm) and visible light source (e.g., >420 nm filter)
Procedure:
-
Record the initial UV-Vis spectrum of the oligonucleotide solution from 220 nm to 600 nm. The trans isomer will exhibit a strong π-π* absorption band around 330-350 nm and a weaker n-π* band around 430-450 nm.
-
Irradiate the sample with 365 nm UV light for a defined period (e.g., 1-5 minutes) at a fixed distance.
-
Immediately record the UV-Vis spectrum again. A decrease in the π-π* band and an increase in the n-π* band indicates the conversion to the cis isomer.
-
Repeat step 2 with increasing irradiation times until no further spectral changes are observed, indicating that the photostationary state has been reached.
-
To observe the reverse isomerization, irradiate the cis-enriched sample with visible light (>420 nm) and record the spectra, or monitor the spectral changes over time in the dark to measure thermal relaxation.
NMR Spectroscopy for Structural Analysis
NMR spectroscopy provides high-resolution structural information on the conformational changes at the atomic level.
Materials:
-
Lyophilized oligonucleotide containing this compound
-
NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA in 90% H₂O/10% D₂O, pH 7.0)
-
NMR spectrometer (600 MHz or higher recommended)
Procedure:
-
Dissolve the oligonucleotide in the NMR buffer to a final concentration of 0.5-1.0 mM.
-
Acquire a 1D ¹H NMR spectrum of the sample in its thermally stable trans state.
-
For the cis state, irradiate the sample in situ within the NMR tube using a fiber-optic cable coupled to a 365 nm light source until the photostationary state is reached.
-
Acquire a 1D ¹H NMR spectrum of the cis-enriched sample.
-
For detailed structural analysis, acquire 2D NMR spectra (e.g., NOESY, TOCSY) for both the trans and cis states.[4][5][6][7][8]
-
Compare the chemical shifts and nuclear Overhauser effect (NOE) patterns between the two states to identify specific conformational changes in the nucleobase, sugar pucker, and backbone torsion angles.
Circular Dichroism (CD) Spectroscopy for Global Conformational Changes
CD spectroscopy is sensitive to the helical structure of nucleic acids and can detect global conformational changes upon isomerization.
Materials:
-
Oligonucleotide containing this compound (e.g., 5 µM in 10 mM phosphate buffer, pH 7.2)
-
CD spectropolarimeter
-
Quartz cuvette with a 1 cm path length
-
UV lamp (365 nm) and visible light source (>420 nm)
Procedure:
-
Record the CD spectrum of the sample from 200 nm to 350 nm in the trans state. A typical B-form DNA will show a positive band around 275 nm and a negative band around 245 nm.
-
Irradiate the sample with 365 nm light to induce the cis state.
-
Record the CD spectrum of the cis-enriched sample.
-
Compare the spectra to identify changes in the helical structure. A significant change in the CD signal indicates a global conformational rearrangement.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of this compound action.
Caption: Workflow for validating conformational changes.
References
- 1. Azobenzene Photoisomerization-Induced Destabilization of B-DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible On-Off Photoswitching of DNA Replication Using a Dumbbell Oligodeoxynucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodependent Melting of Unmodified DNA Using a Photosensitive Intercalator: A New and Generic Tool for Photoreversible Assembly of DNA Nanostructures at Constant Temperature – Département de Chimie de l'ENS [chimie.ens.fr]
- 4. NMR Structure Determination for Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NMR characterization of oligonucleotides and peptides | Bruker [bruker.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Conformational ensembles of RNA oligonucleotides from integrating NMR and molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Photophysical Properties of Azo-Guanine Derivatives
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the photophysical properties of various azo-guanine derivatives. By summarizing key experimental data and outlining detailed methodologies, this document aims to facilitate the selection and application of these compounds in diverse research areas, including the development of novel sensors and photoswitches.
Azo-guanines, a class of molecules combining the photoresponsive azo moiety with the biologically significant guanine nucleobase, have garnered increasing interest for their potential applications in chemical biology and materials science. Their ability to undergo reversible photoisomerization, coupled with the inherent recognition properties of guanine, makes them attractive candidates for the development of light-controlled biological tools and smart materials. This guide provides a comparative analysis of the photophysical properties of several synthesized azo-guanine derivatives, focusing on their absorption and emission characteristics.
Comparative Photophysical Data
The following table summarizes the available photophysical data for a selection of azo-guanine derivatives. It is important to note that a direct, comprehensive comparative study is not yet available in the literature. Therefore, the data presented here has been compiled from various sources. Blank fields indicate that the data was not reported in the reviewed literature.
| Compound Name/Abbreviation | Structure | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Emission λem (nm) | Fluorescence Quantum Yield (ΦF) | Excited-State Lifetime (τ) (ns) | Solvent/Conditions | Reference |
| APAG (8-(4-(antipyrinyl)azo)-guanine) | [Structure not available in searchable data] | ~450 | Not Reported | Not Reported | Not Reported | Not Reported | Not specified | [1] |
| LAAG (2-amino-8-((4-chloro-3-hydroxyphenyl)diazenyl)azo]guanine) | [Structure not available in searchable data] | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not specified | |
| GAB (8-[1-(3-carboxy) azo] guanine) | [Structure not available in searchable data] | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not specified | [2] |
| GAzo (Guanosine with one azobenzene at 5' position) | [Structure available in source] | ~330 (trans) | Not Reported | Not Reported | Isomerization efficiency reduced in films | Not Reported | Solution and Langmuir-Blodgett films | [3][4][5][6] |
| GAzo₃ (Guanosine with three azobenzenes at 2', 3', 5' positions) | [Structure available in source] | ~330 (trans) | Not Reported | Not Reported | Isomerization efficiency reduced in films | Not Reported | Solution and Langmuir-Blodgett films | [3][4][5][6] |
Note: The lack of comprehensive quantitative data highlights a significant gap in the current research landscape and underscores the need for systematic comparative studies on the photophysical properties of different azo-guanine derivatives.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments typically used to characterize the photophysical properties of azo-guanine derivatives. These protocols are generalized based on common practices reported for azo dyes and related compounds.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) of the azo-guanine derivatives.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.
-
Sample Preparation:
-
Prepare a stock solution of the azo-guanine derivative of a known concentration (e.g., 1 mM) in a suitable solvent (e.g., DMSO, ethanol, or an appropriate buffer).
-
Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-100 µM.
-
-
Measurement:
-
Record the absorption spectra of the solvent (as a blank) and the sample solutions over a relevant wavelength range (e.g., 200-800 nm).
-
The wavelength at which the highest absorbance is observed is the λmax.
-
The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Fluorescence Spectroscopy and Quantum Yield Determination
Fluorescence spectroscopy provides information about the emission properties of the compounds. The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process.
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), a monochromator for selecting excitation and emission wavelengths, and a detector (e.g., a photomultiplier tube).
-
Sample Preparation:
-
Prepare dilute solutions of the azo-guanine derivative in a suitable solvent, with absorbance at the excitation wavelength typically below 0.1 to minimize inner filter effects.
-
Prepare a solution of a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) with a similar absorbance at the same excitation wavelength.
-
-
Measurement:
-
Record the fluorescence emission spectrum of the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Integrate the area under the emission curves for both the sample and the standard.
-
-
Calculation of Relative Quantum Yield: The quantum yield of the sample (ΦF,sample) can be calculated using the following equation: ΦF,sample = ΦF,standard × (Isample / Istandard) × (Astandard / Asample) × (ηsample² / ηstandard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Excited-State Lifetime Measurement
The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.
-
Instrumentation: A TCSPC system, including a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a fast detector (e.g., a microchannel plate photomultiplier tube), and timing electronics.
-
Measurement:
-
The sample is excited by a short pulse of light.
-
The arrival times of the emitted photons are recorded relative to the excitation pulse.
-
A histogram of the arrival times is built up, which represents the fluorescence decay profile.
-
-
Data Analysis: The fluorescence decay data is fitted to an exponential decay function to extract the excited-state lifetime (τ).
Transient Absorption Spectroscopy
Transient absorption spectroscopy is a powerful technique to study the properties of short-lived excited states and to monitor photoisomerization dynamics.
-
Instrumentation: A pump-probe setup is used. A strong "pump" pulse excites the sample, and a weaker "probe" pulse, delayed in time, measures the absorption changes of the excited species.
-
Procedure:
-
The pump pulse excites a significant fraction of the molecules to the excited state.
-
The probe pulse, at a specific time delay after the pump, is passed through the sample.
-
The change in absorbance of the probe light is measured as a function of wavelength and time delay.
-
-
Data Analysis: The transient absorption spectra provide information about the absorption of the excited state and the kinetics of its decay or conversion to other species (e.g., the cis-isomer).
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and photophysical characterization of a novel azo-guanine derivative.
Caption: A flowchart illustrating the key steps in the synthesis and subsequent photophysical analysis of novel azo-guanine compounds.
Signaling Pathways
Currently, there is a lack of specific information in the reviewed literature detailing the direct involvement of the discussed azo-guanine derivatives in defined cellular signaling pathways. Their primary application, as suggested by the available research, is in the development of photoswitchable materials and sensors, leveraging their photochromic properties and the recognition capabilities of the guanine moiety for potential interactions with biomolecules like DNA.[3][4][5][6] Future research may elucidate their potential to modulate specific signaling cascades upon photoactivation.
Disclaimer: This guide is intended for informational purposes only and is based on publicly available research. The absence of certain data points reflects the current state of published literature. Researchers are encouraged to consult the primary research articles for more detailed information.
References
- 1. Reversible Photoisomerization in Thin Surface Films from Azo-Functionalized Guanosine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Reversible Photoisomerization in Thin Surface Films from Azo-Functionalized Guanosine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Guanine Analogs: A Comparative Analysis
Introduction
The specificity of molecular interactions is a critical determinant of the therapeutic efficacy and safety of drug candidates. Guanine analogs, a class of molecules that mimic the natural purine base, are of significant interest in drug development, particularly in antiviral and anticancer research. This guide provides a comparative analysis of the interaction specificity of guanine derivatives, with a focus on contrasting the biological activity of 8-azaguanine and other analogs. Due to a notable lack of published experimental data on the specific interactions of 8-(Phenylazo)guanine, this guide will utilize data from related C8-substituted guanine analogs to provide a framework for assessing specificity. The methodologies and data presented herein are drawn from studies on 8-azaguanine and other guanine derivatives, offering insights into how structural modifications at the C8 position can influence biological activity and target engagement.
Data Presentation: Comparative Biological Activity of Guanine Analogs
The following table summarizes the in vitro biological activity of 8-azaguanine, 7-deazaguanine, and 6-thioguanine against Plasmodium falciparum strains and their cytotoxicity against uninfected erythrocytes. This data provides a quantitative basis for comparing the potency and selectivity of these guanine analogs.
| Compound | P. falciparum 3D7 EC50 (µM) | P. falciparum Dd2 EC50 (µM) | Uninfected Erythrocyte CC50 (µM) | Selectivity Index (3D7) | Selectivity Index (Dd2) |
| 8-Azaguanine | 1.71 | 5.2 | > 100 | 33.59 | 11.05 |
| 7-Deazaguanine | 14.9 | 16.3 | 125.7 ± 2.7 | - | - |
| 6-Thioguanine | 15.7 | 18.6 | > 100 | - | - |
Data sourced from a study on the antimalarial activity of guanine derivatives[1]. The selectivity index is calculated as CC50 / EC50.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Antimalarial Sensitivity Assays
-
Parasite Culture: P. falciparum strains (3D7 and Dd2) were cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 0.5% Albumax II, and 45 mg/L gentamicin. Cultures were maintained at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Susceptibility Assay: A 72-hour SYBR Green I-based fluorescence assay was used to determine the 50% effective concentration (EC50) of the compounds. Asynchronous parasite cultures with a parasitemia of 0.5-1% and 2% hematocrit were incubated with serial dilutions of the test compounds in 96-well plates. After 72 hours, the plates were lysed, and SYBR Green I was added to stain the parasite DNA. Fluorescence was measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively. EC50 values were calculated by non-linear regression analysis of the dose-response curves.[1]
Cytotoxicity Assay
-
Cell Culture: Uninfected human erythrocytes were used to assess the 50% cytotoxic concentration (CC50) of the compounds.
-
Assay: The CC50 values were determined using a similar 72-hour incubation period. Cell viability was assessed using a standard method to measure cellular ATP levels or by monitoring hemolysis. The CC50 was defined as the compound concentration that caused a 50% reduction in cell viability compared to untreated controls.[1]
Molecular Docking
-
Target Selection: The structure of the P. falciparum Equilibrative Nucleoside Transporter 1 (PfENT1) was used for molecular docking studies.
-
Docking Protocol: The three-dimensional structures of the guanine analogs were generated and optimized. Molecular docking was performed using software such as PyRx to predict the binding modes and interactions of the analogs within the active site of PfENT1. The docking results were analyzed to identify key interactions, such as hydrogen bonds, with specific amino acid residues of the transporter.[1]
Mandatory Visualization
Signaling Pathway: Postulated Mechanism of 8-Azaguanine Action
The following diagram illustrates the proposed mechanism of action for 8-azaguanine, highlighting its transport and metabolic activation, leading to cytotoxicity.
Caption: Proposed mechanism of 8-azaguanine uptake and action.
Experimental Workflow: In Vitro Antimalarial Drug Screening
This diagram outlines the workflow for assessing the in vitro antimalarial activity of guanine analogs.
Caption: Workflow for in vitro antimalarial drug screening.
Logical Relationship: Factors Influencing Guanine Analog Specificity
This diagram illustrates the key factors that contribute to the specificity of guanine analog interactions.
Caption: Key determinants of guanine analog specificity.
While the specific interaction profile of this compound remains to be elucidated through dedicated experimental studies, the comparative data on other C8-substituted guanine analogs, such as 8-azaguanine, provide a valuable framework for understanding how modifications to the guanine scaffold can impact biological activity and target specificity. The presented methodologies for assessing antimalarial efficacy and cytotoxicity, along with computational docking, represent a robust approach for characterizing the interaction specificity of novel guanine derivatives. Future research into this compound and related compounds will be crucial for expanding our understanding of their therapeutic potential and for the rational design of more selective and potent drugs.
References
validation of 8-(Phenylazo)guanine as a tool for studying biological processes
Despite a comprehensive search of scientific literature and chemical databases, 8-(Phenylazo)guanine (8-PAG) remains an obscure molecule with no documented applications in the study of biological processes. While its chemical structure suggests potential as a photoswitchable compound, there is currently no published research validating its use as a tool for researchers, scientists, and drug development professionals.
Our investigation sought to provide a detailed comparison guide on the use of this compound, including its performance against alternative tools, supporting experimental data, and detailed protocols. However, the foundational information for such a guide is absent from the current scientific record. Searches for "this compound" and its potential acronym "8-PAG" did not yield any studies detailing its synthesis for biological applications, its mechanism of action, or any experimental validation of its use.
The core of 8-PAG's potential lies in the phenylazo group attached to the guanine molecule. Azobenzene and its derivatives are well-known photoswitches, molecules that can change their shape (isomerize) when exposed to light of specific wavelengths. This property has been harnessed to create "photocontrol" tools in biology, allowing researchers to turn biological processes on or off with light. It is conceivable that 8-PAG was synthesized with the intention of creating a photoswitchable version of guanine, which could then be used to study processes involving guanine and its derivatives, such as G-protein signaling or the function of guanine exchange factors (GEFs).
However, without any published research, the following critical aspects of 8-PAG as a research tool remain unknown:
-
Biological Activity: It is unclear if 8-PAG has any effect on biological systems, and if so, what its targets are.
-
Photoswitching Properties: The specific light wavelengths required to isomerize 8-PAG and the efficiency of this process have not been documented.
-
Validation and Comparison: There are no studies comparing the performance of 8-PAG to other established tools for studying guanine-related processes.
-
Experimental Protocols: No methodologies for the use of 8-PAG in biological experiments have been published.
Given the lack of information, it is not possible to create a comparison guide, present data tables, or generate the requested visualizations. The scientific community has not yet provided the necessary research to validate this compound as a tool for studying biological processes. Researchers interested in photoswitchable tools for studying guanine-related pathways may need to consider established alternatives or pioneer the investigation of novel compounds like 8-PAG.
Safety Operating Guide
Proper Disposal of 8-(Phenylazo)guanine: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling 8-(Phenylazo)guanine must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. Due to its chemical nature as an azo compound, this compound is presumed to be hazardous and requires disposal as chemical waste. Improper disposal can lead to the contamination of water systems and pose a risk to aquatic life.
This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, in line with standard laboratory safety practices and hazardous waste regulations.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Treat all solid this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips) as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams, such as regular trash, biohazardous waste, or sharps.
-
Solutions containing this compound should be collected in a designated, sealed, and clearly labeled waste container.
2. Waste Containerization:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealable, and chemically resistant container. The label should include "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., "Toxic," "Environmental Hazard").
-
Liquid Waste: Collect aqueous or solvent-based solutions containing this compound in a dedicated, leak-proof, and shatter-resistant waste container. The container must be compatible with the solvent used. The label should clearly state the contents, including the approximate concentration of this compound and the solvent(s) used.
3. Storage of Waste:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with accurate information about the waste, including its chemical composition and volume.
-
Do not attempt to neutralize or treat this compound waste unless you are following a specifically approved and validated laboratory procedure.
5. Documentation:
-
Maintain a log of the hazardous waste generated, including the date, quantity, and chemical composition. This is crucial for regulatory compliance.
Potential Hazards of Azo Compounds
| Hazard Category | Potential Effects |
| Toxicity | Azo compounds can be toxic if swallowed, inhaled, or absorbed through the skin. |
| Carcinogenicity | Some azo dyes and their breakdown products (aromatic amines) are suspected or known carcinogens. |
| Environmental Hazard | Azo compounds are often persistent in the environment and can be very toxic to aquatic life.[1] Their release into waterways is a significant concern. |
| Combustibility | While not always highly flammable, azo compounds can release hazardous combustion products, such as carbon oxides and nitrogen oxides, in a fire. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
